molecular formula C58H98O26 B10818055 Notoginsenoside FP2

Notoginsenoside FP2

カタログ番号: B10818055
分子量: 1211.4 g/mol
InChIキー: FPMOROOPDIFSMA-OIYOKLBQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Notoginsenoside FP2 is a useful research compound. Its molecular formula is C58H98O26 and its molecular weight is 1211.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C58H98O26

分子量

1211.4 g/mol

IUPAC名

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-76-49-45(73)39(67)30(21-61)77-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)37(65)28(19-59)78-52)83-53-48(43(71)38(66)29(20-60)79-53)82-50-44(72)36(64)27(63)22-75-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39-,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56+,57+,58?/m0/s1

InChIキー

FPMOROOPDIFSMA-OIYOKLBQSA-N

異性体SMILES

CC(=CCCC(C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)C

正規SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)CO)O)O)O)O)O)C

製品の起源

United States

Foundational & Exploratory

Notoginsenoside FP2: A Technical Guide to its Source, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside FP2 is a rare, dammarane-type bisdesmoside saponin (B1150181) naturally occurring in the medicinal plant Panax notoginseng. This technical guide provides an in-depth overview of the current scientific knowledge regarding the sources, natural abundance, and analytical methodologies for this compound. It includes a summary of its distribution within the plant, available quantitative data, detailed experimental protocols for its extraction and analysis, and a schematic of its proposed biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Distribution

This compound is exclusively found in Panax notoginseng (Burk.) F.H. Chen, a perennial herb belonging to the Araliaceae family. While the roots and rhizomes of P. notoginseng are the most commonly used parts in traditional medicine, this compound is predominantly located in the fruit pedicels [1][2][3]. In addition to the fruit pedicels, it has also been identified in other aerial parts of the plant, including the stems, leaves, flowers, and fruits[1]. Its presence in various parts of the plant suggests a complex transport and accumulation mechanism.

Natural Abundance

This compound is classified as a rare saponin, indicating its relatively low concentration in P. notoginseng compared to major ginsenosides (B1230088) like Rb1 and Rg1[4]. Precise quantitative data on the natural abundance of this compound across different plant tissues is limited. However, studies on the relative abundance of saponins (B1172615) have provided some insights.

One study investigating the effect of arbuscular mycorrhizal fungi (AMF) on the metabolite profile of P. notoginseng reported a significant 5.13-fold increase in the relative abundance of this compound in the roots of AMF-treated plants compared to the control group. This suggests that its biosynthesis can be influenced by symbiotic relationships.

For context, the concentrations of major protopanaxatriol (B1242838) (PPT)-type ginsenosides (Rg1, R1, Re, and notoginsenoside R2) in P. notoginseng roots can range from 2.0 to 40.0 mg/g, while the major protopanaxadiol (B1677965) (PPD)-type ginsenosides (Rb1 and Rd) are found in concentrations of 26.7–30.6 mg/g and 5.7–8.4 mg/g, respectively[4]. The concentration of this compound is expected to be considerably lower than these major saponins.

Table 1: Distribution and Relative Abundance of this compound in Panax notoginseng

Plant PartPresenceReported AbundanceNotes
Fruit Pedicels Primary Source Highest concentrationUnique saponins FP1 and FP2 are found here[1].
StemsPresentLower than fruit pedicelsContains a variety of saponins.
LeavesPresentVariableA source of diverse dammarane-type saponins[5][6].
FlowersPresentLower than fruit pedicelsContains over 20% total saponins by weight[7].
FruitsPresentLower than fruit pedicelsSource of various saponins and flavonoids.
RootsPresentLow, but inducibleRelative abundance increased 5.13-fold with AMF treatment.

Biosynthesis of this compound

This compound, as a dammarane-type saponin, is synthesized through the isoprenoid pathway. The biosynthesis originates from the cytosolic mevalonate (B85504) (MVA) pathway, which produces the universal isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[8]. The subsequent cyclization, oxidation, and glycosylation steps are catalyzed by a series of specific enzymes.

The key steps in the biosynthesis of the dammarane (B1241002) backbone are:

  • Formation of 2,3-oxidosqualene (B107256): IPP and DMAPP are converted to farnesyl pyrophosphate (FPP), and two molecules of FPP are condensed to form squalene (B77637). Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE)[8].

  • Cyclization to Dammarenediol-II: The enzyme dammarenediol-II synthase (DS) catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic dammarane backbone, dammarenediol-II[8][9].

  • Hydroxylation: Cytochrome P450 enzymes (CYP450s), such as protopanaxadiol synthase (PPDS) and protopanaxatriol synthase (PPTS), hydroxylate the dammarenediol-II backbone at specific positions to produce various aglycones[8][10].

  • Glycosylation: Finally, UDP-dependent glycosyltransferases (UGTs) attach sugar moieties to the aglycone backbone at different positions, leading to the vast diversity of ginsenosides, including this compound[8].

Below is a diagram illustrating the general biosynthetic pathway leading to dammarane-type saponins.

Dammarane-type Saponin Biosynthesis cluster_key Enzyme Abbreviations AcetylCoA Acetyl-CoA MVA Mevalonate (MVA) Pathway AcetylCoA->MVA Multiple steps IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP HMGR (rate-limiting) FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPS Squalene Squalene FPP->Squalene SS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE DammarenediolII Dammarenediol-II Oxidosqualene->DammarenediolII DS PPD_Aglycone Protopanaxadiol (PPD) Aglycone DammarenediolII->PPD_Aglycone PPDS (CYP450) PPT_Aglycone Protopanaxatriol (PPT) Aglycone DammarenediolII->PPT_Aglycone PPTS (CYP450) PPD_Saponins PPD-type Saponins (e.g., this compound) PPD_Aglycone->PPD_Saponins UGTs PPT_Saponins PPT-type Saponins PPT_Aglycone->PPT_Saponins UGTs key HMGR: HMG-CoA reductase FPS: Farnesyl pyrophosphate synthase SS: Squalene synthase SQE: Squalene epoxidase DS: Dammarenediol-II synthase PPDS: Protopanaxadiol synthase PPTS: Protopanaxatriol synthase UGTs: UDP-glycosyltransferases

Caption: General biosynthetic pathway of dammarane-type saponins in Panax notoginseng.

Experimental Protocols

Extraction of this compound

The following is a general protocol for the extraction of dammarane-type saponins from P. notoginseng, which can be adapted for the targeted extraction of this compound.

Materials and Reagents:

  • Dried and powdered plant material (e.g., fruit pedicels of P. notoginseng)

  • 86% Ethanol (B145695)

  • Deionized water

  • Ultrasonic bath

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh a known amount of dried, powdered plant material.

  • Ultrasonic-Assisted Extraction (UAE):

    • Add the powdered sample to an extraction vessel.

    • Add 86% ethanol at a liquid-to-solid ratio of 19:1 (mL/g).

    • Perform ultrasonic extraction for 1.5 hours at a controlled temperature.

  • Filtration and Concentration:

    • After extraction, centrifuge the mixture to separate the supernatant.

    • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation (Optional):

    • The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to enrich the saponin fraction.

Isolation and Purification

For the isolation of this compound, chromatographic techniques are employed.

Materials and Reagents:

  • Crude saponin extract

  • Macroporous adsorption resin (e.g., HPD-100)

  • Octadecyl silane (B1218182) (ODS) C18 reverse-phase silica (B1680970) gel

  • Methanol, ethanol, acetonitrile (B52724), and deionized water (HPLC grade)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in water and load it onto a pre-conditioned HPD-100 macroporous resin column.

    • Wash the column with deionized water to remove sugars and other polar impurities.

    • Elute the saponins with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 95% ethanol).

    • Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.

  • ODS Column Chromatography:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the enriched fraction on an ODS C18 column using a methanol-water or acetonitrile-water gradient.

  • Preparative HPLC:

    • For final purification to obtain high-purity this compound, use a preparative HPLC system with a C18 column and an appropriate mobile phase gradient.

Quantification of this compound

Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector or tandem mass spectrometry.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector or coupled to a mass spectrometer (e.g., UPLC-ESI-MS/MS).

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25-40°C.

  • Detection: UV at 203 nm for general saponin detection. For higher specificity and sensitivity, use a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Quantitative Analysis Workflow:

Quantitative_Analysis_Workflow Start Sample Preparation (Extraction) Filtration Filtration (0.22 µm) Start->Filtration HPLC UPLC/HPLC Separation (C18 Column) Filtration->HPLC Detection Detection HPLC->Detection UV UV Detector (203 nm) Detection->UV MS Mass Spectrometer (ESI-MS/MS, MRM) Detection->MS Data Data Acquisition and Analysis UV->Data MS->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: Workflow for the quantitative analysis of this compound.

Conclusion

This compound is a rare and structurally complex saponin with potential pharmacological applications. Its primary natural source is the fruit pedicels of Panax notoginseng. While its natural abundance is low, its biosynthesis can be upregulated. The experimental protocols outlined in this guide provide a framework for the extraction, isolation, and quantification of this compound, which is crucial for further research into its biological activities and potential as a therapeutic agent. Future studies should focus on elucidating the specific enzymatic steps in its biosynthesis and developing methods for enhancing its production.

References

Unveiling the Molecular Architecture of Notoginsenoside FP2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of Notoginsenoside FP2, a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng. This document details the experimental protocols for its isolation and purification, presents its key spectroscopic data for structural determination, and discusses potential signaling pathways based on the bioactivity of closely related compounds.

Isolation and Purification of this compound

The isolation of this compound from the fruit pedicels of Panax notoginseng is a multi-step process involving extraction, preliminary purification by macroporous resin chromatography, and final separation using preparative high-performance liquid chromatography (HPLC).

Experimental Protocol:

1.1. Extraction: The air-dried and powdered fruit pedicels of Panax notoginseng are extracted exhaustively with 70-80% aqueous ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure maximum yield of saponins (B1172615). The combined extracts are then concentrated under reduced pressure to afford a crude extract.

1.2. Macroporous Resin Column Chromatography: The crude extract is suspended in water and subjected to column chromatography over a macroporous adsorbent resin (e.g., D101). The column is first washed with distilled water to remove sugars and other water-soluble impurities. Subsequently, the saponin-rich fraction is eluted with a stepwise gradient of ethanol in water (e.g., 30%, 60%, and 90% ethanol). The fractions are monitored by thin-layer chromatography (TLC), and those containing the target saponins are combined and concentrated.

1.3. Preparative High-Performance Liquid Chromatography (HPLC): The enriched saponin fraction is further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water. The elution is monitored by a UV detector at a low wavelength (e.g., 203 nm). Fractions containing this compound are collected, and the solvent is removed under vacuum to yield the purified compound.

G start Dried Fruit Pedicels of Panax notoginseng extraction Extraction with 70-80% Ethanol start->extraction concentration1 Concentration extraction->concentration1 macroporous_resin Macroporous Resin Chromatography concentration1->macroporous_resin elution Stepwise Ethanol Elution macroporous_resin->elution concentration2 Concentration elution->concentration2 prep_hplc Preparative HPLC (C18 Column) concentration2->prep_hplc isolation Isolation of This compound prep_hplc->isolation

Figure 1: General workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR).

Mass Spectrometry

HR-ESI-MS analysis of this compound established its molecular formula as C₅₈H₉₈O₂₆. The observed molecular ion peak in the mass spectrum corresponds to a molecular weight of approximately 1211.4 g/mol . Tandem MS (MS/MS) experiments reveal a characteristic fragmentation pattern involving the sequential loss of sugar moieties, which is instrumental in determining the nature and sequence of the carbohydrate chains attached to the aglycone.

Parameter Value
Molecular FormulaC₅₈H₉₈O₂₆
Molecular Weight1211.4 g/mol
Monoisotopic Mass1210.63463323 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound, in conjunction with 2D NMR techniques such as COSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals. This detailed analysis reveals the structure of the dammarane-type triterpenoid (B12794562) aglycone and the nature and linkage positions of the sugar residues.

¹³C NMR Data: The ¹³C NMR spectrum displays 58 carbon signals, consistent with the molecular formula. The chemical shifts are characteristic of a dammarane-type saponin. Key signals include those for the aglycone's methyl groups, the olefinic carbons of the side chain, and the carbons of the sugar moieties. The chemical shifts of the anomeric carbons of the sugars are particularly important for determining the nature and stereochemistry of the glycosidic linkages.

Carbon No. Aglycone (Protopanaxadiol type) Carbon No. Sugar Moieties (Representative)
C-1~39.0Glc-1'~105.0
C-2~27.5Glc-2'~75.0
C-3~89.0Glc-3'~78.0
C-4~39.5Glc-4'~71.5
C-5~56.0Glc-5'~77.5
C-12~70.5Glc-6'~62.5
C-20~83.0Xyl-1''~106.0
C-24~126.0Ara-1'''~109.0
C-25~131.0

Note: The chemical shifts are approximate and can vary depending on the solvent and specific sugar linkages.

¹H NMR Data: The ¹H NMR spectrum shows characteristic signals for the eight methyl groups of the dammarane (B1241002) skeleton, olefinic protons in the side chain, and the anomeric protons of the sugar units. The coupling constants of the anomeric protons are crucial for determining the α or β configuration of the glycosidic bonds.

Proton Aglycone (Protopanaxadiol type) Proton Sugar Moieties (Representative)
H-3~3.30 (dd)Glc-1'~4.90 (d)
H-12~3.60 (t)Xyl-1''~5.30 (d)
H-24~5.20 (t)Ara-1'''~5.10 (d)
Me-18~0.95 (s)
Me-19~0.80 (s)
Me-21~1.60 (s)
Me-26~1.65 (s)
Me-27~1.70 (s)
Me-28~0.90 (s)
Me-29~1.00 (s)
Me-30~1.15 (s)

Note: The chemical shifts and multiplicities are representative and can vary.

Based on the comprehensive analysis of this spectroscopic data, the structure of this compound is elucidated as a protopanaxadiol-type saponin with two sugar chains attached at the C-3 and C-20 positions of the aglycone.

Potential Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound is currently limited, the biological activities of structurally similar notoginsenosides, such as Notoginsenoside R1 and R2, provide valuable insights into its potential therapeutic mechanisms. These related compounds have been shown to influence key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

Based on the activities of these related saponins, it is plausible that this compound may exert its biological effects through the modulation of pathways such as the PI3K/Akt and NF-κB signaling cascades.

G cluster_cytoplasm Cytoplasm FP2 This compound (Hypothesized) Receptor Cell Surface Receptor FP2->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates NFkB_Inhibitor IκBα Akt->NFkB_Inhibitor Inhibits (via phosphorylation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (e.g., Anti-inflammatory, Pro-survival) Nucleus->Gene_Expression Regulates

Figure 2: A potential signaling pathway influenced by this compound.

This diagram illustrates a hypothetical mechanism where this compound, by binding to a cell surface receptor, could activate the PI3K/Akt pathway. Activated Akt can then phosphorylate and inhibit IκBα, leading to the release and nuclear translocation of NF-κB, which in turn regulates the expression of genes involved in inflammation and cell survival. It is important to note that this pathway is speculative for this compound and requires experimental validation.

Conclusion

The structural elucidation of this compound, a complex natural product from Panax notoginseng, has been achieved through a combination of meticulous isolation techniques and powerful spectroscopic methods. The detailed structural information provides a foundation for understanding its chemical properties and for synthesizing derivatives with potentially enhanced therapeutic activities. While its precise biological mechanisms are still under investigation, the known activities of related notoginsenosides suggest that FP2 is a promising candidate for further pharmacological research, particularly in the context of cardiovascular and inflammatory diseases. Future studies should focus on confirming the hypothesized signaling pathways and exploring the full therapeutic potential of this unique saponin.

Notoginsenoside FP2: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside FP2 is a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng.[1][2] As a member of the broader class of notoginsenosides, it is gaining attention within the scientific community for its potential therapeutic applications, particularly in the realm of cardiovascular diseases.[1][2] This technical guide provides a detailed overview of the physicochemical properties, experimental protocols for isolation and characterization, and insights into the potential biological signaling pathways of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and experimental design.

PropertyValueSource
Molecular Formula C₅₈H₉₈O₂₆[2][3]
Molecular Weight 1211.38 g/mol [2][3]
Monoisotopic Mass 1210.63463323 Da[3]
Appearance White to off-white solid[1]
Solubility DMSO: 100 mg/mL (82.55 mM) (Requires sonication) Water: 5 mg/mL (4.12 mM) (Requires sonication)[2]
Storage (Solid) Store at -20°C for up to 3 years. Keep away from moisture and direct sunlight.[2]
Storage (In Solvent) Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light.[1]

Experimental Protocols

Isolation and Purification of this compound from Panax notoginseng Fruit Pedicels

The following protocol is a generalized procedure for the extraction and purification of saponins (B1172615) from Panax notoginseng, which can be adapted for the specific isolation of this compound.

1. Extraction:

  • Sample Preparation: Air-dry the fruit pedicels of Panax notoginseng and grind them into a fine powder.

  • Solvent Extraction: The powdered material is typically extracted with a 75% ethanol (B145695) solution at a solid-to-liquid ratio of 1:10.[4][5] This process is often carried out using reflux extraction to enhance efficiency.[4][5]

  • Concentration: The resulting extract is concentrated under reduced pressure to remove the ethanol, yielding a crude extract.[4]

2. Purification:

  • Liquid-Liquid Extraction: The crude extract is dissolved in water and then partitioned with water-saturated n-butanol. The saponin-rich butanol layer is collected and concentrated.[4][5]

  • Macroporous Resin Column Chromatography: The concentrated butanol extract is subjected to column chromatography using a macroporous adsorption resin (e.g., D101).[5][6] The column is first washed with water to remove impurities, followed by elution with a gradient of ethanol in water (e.g., 20%, 45%, 65% ethanol) to separate different saponin fractions.[6]

  • Silica (B1680970) Gel Column Chromatography: Fractions enriched with this compound are further purified using silica gel column chromatography with a solvent system such as dichloromethane-methanol.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water.[7] The eluent is monitored by UV detection at approximately 203 nm.[7][8]

Characterization of this compound

1. High-Performance Liquid Chromatography (HPLC):

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[7]

  • Mobile Phase: A gradient elution with acetonitrile and water is typically employed.[4][7]

  • Detection: UV detection at 203 nm is suitable for saponins.[7][8]

  • Column Temperature: Maintained at around 30-40°C.[7][8]

2. Mass Spectrometry (MS):

  • Technique: Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC (LC-MS), is used to determine the molecular weight and fragmentation pattern.[7] High-resolution mass spectrometry (HR-ESI-MS) can confirm the elemental composition.[7]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: ¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of the aglycone and sugar moieties.[7][9] 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons and the linkage of the sugar chains.[9]

Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathways of this compound are limited, research on other notoginsenosides, particularly in the context of cardiovascular disease, provides strong indications of its potential mechanisms of action. The PI3K/Akt and MAPK signaling pathways are frequently implicated in the protective effects of saponins from Panax notoginseng.[10][11]

Proposed PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. In cardiomyocytes, activation of this pathway is known to be cardioprotective. It is plausible that this compound, like other related saponins, may activate this pathway to protect cardiomyocytes from ischemic injury.[10]

PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Notoginsenoside_FP2 Notoginsenoside_FP2 Notoginsenoside_FP2->Receptor PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Cell_Survival Promotion of Cell Survival p_Akt->Cell_Survival

Caption: Proposed PI3K/Akt signaling pathway activated by this compound.

Proposed MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38, are involved in cellular responses to a variety of stimuli, including stress.[12] In endothelial cells, the regulation of these pathways is critical for maintaining vascular homeostasis. Notoginsenosides have been shown to modulate MAPK signaling, suggesting a role for this compound in protecting endothelial cells from stress-induced dysfunction.[12]

MAPK_Pathway cluster_0 Extracellular cluster_1 Cytoplasm Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK Stress_Stimuli->MAPKKK Notoginsenoside_FP2 Notoginsenoside_FP2 Notoginsenoside_FP2->MAPKKK Inhibits MAPKK p38 / ERK Kinase MAPKKK->MAPKK Activates MAPK p38 / ERK MAPKK->MAPK Activates Cellular_Response Modulation of Inflammation & Cell Proliferation MAPK->Cellular_Response

Caption: Proposed MAPK signaling pathway modulated by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the study of this compound, from extraction to biological activity assessment.

Experimental_Workflow Start Start: Panax notoginseng Fruit Pedicels Extraction Solvent Extraction Start->Extraction Purification Chromatographic Purification Extraction->Purification Characterization Structural Characterization (HPLC, MS, NMR) Purification->Characterization Biological_Assays In Vitro / In Vivo Biological Assays Characterization->Biological_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Biological_Assays->Signaling_Pathway_Analysis End End: Data Analysis & Conclusion Signaling_Pathway_Analysis->End

Caption: General experimental workflow for this compound research.

Conclusion

This compound is a promising natural product with significant potential for therapeutic development, especially in the cardiovascular field. This guide provides a foundational understanding of its physicochemical characteristics and outlines the necessary experimental approaches for its study. Further research is warranted to fully elucidate its specific biological mechanisms and to explore its full therapeutic potential.

References

Notoginsenoside FP2 anti-inflammatory signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Anti-inflammatory Signaling Pathways of Notoginsenoside FP2

Introduction

Panax notoginseng has long been a staple in traditional medicine, recognized for its diverse therapeutic properties. Among its many bioactive constituents, saponins (B1172615), particularly notoginsenosides, have garnered significant scientific attention. While extensive research has illuminated the anti-inflammatory mechanisms of prominent notoginsenosides like R1 and R2, the specific signaling pathways modulated by this compound remain a developing area of investigation. This technical guide synthesizes the current understanding of the anti-inflammatory actions of closely related notoginsenosides and the broader class of Panax notoginseng saponins (PNS). This information provides a predictive framework for the mechanisms of this compound, offering researchers and drug development professionals a comprehensive overview of its potential therapeutic targets and modes of action in inflammatory processes. The core of this guide focuses on the modulation of key signaling cascades, including NF-κB, MAPK, STAT3, and the NLRP3 inflammasome, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of this promising natural compound.

The anti-inflammatory effects of notoginsenosides are multifaceted, involving the regulation of several key intracellular signaling pathways that are crucial in the inflammatory response.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] Ginsenosides have been shown to suppress the NF-κB pathway through various mechanisms, such as preventing the degradation of IκBα, inhibiting the activation of IKK, and repressing upstream kinases like PI3K/Akt and ERK1/2.[2]

Notoginsenoside R1, a closely related compound to FP2, has been demonstrated to downregulate the NF-κB signaling pathway in various models of inflammation-related injury.[3][4] This is a common mechanism for many ginsenosides, which target different steps within the NF-κB cascade to ameliorate inflammatory symptoms.[1] In the context of cerebral ischemia-reperfusion injury, Panax notoginseng saponins (PNS) have been shown to significantly suppress the activation of NF-κB.[5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK Activation IkappaBalpha IκBα IKK->IkappaBalpha Phosphorylation NFkappaB NF-κB p_IkappaBalpha p-IκBα (Degradation) IkappaBalpha->p_IkappaBalpha NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation p_IkappaBalpha->NFkappaB Releases Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkappaB_n->Proinflammatory_Genes Transcription Notoginsenoside_FP2 This compound (Predicted) Notoginsenoside_FP2->IKK Inhibition MAPK_Pathway cluster_mapk MAPK Cascades Inflammatory_Stimuli Inflammatory Stimuli Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 ERK ERK1/2 Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Notoginsenoside_FP2 This compound (Predicted) Notoginsenoside_FP2->Upstream_Kinases Inhibition STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p_STAT3 p-STAT3 STAT3->p_STAT3 STAT3_Dimer STAT3 Dimer p_STAT3->STAT3_Dimer Dimerization Nucleus Nucleus STAT3_Dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Transcription Notoginsenoside_FP2 This compound (Predicted) Notoginsenoside_FP2->JAK Inhibition NLRP3_Inflammasome_Pathway cluster_priming Priming Step cluster_activation Activation Step LPS LPS NFkappaB NF-κB Activation LPS->NFkappaB via TLR4 NLRP3_proIL1B_expression ↑ NLRP3 & pro-IL-1β mRNA NFkappaB->NLRP3_proIL1B_expression DAMPs_PAMPs DAMPs/PAMPs (e.g., ATP, ROS) NLRP3 NLRP3 DAMPs_PAMPs->NLRP3 ASC ASC NLRP3->ASC Recruitment pro_Caspase1 pro-Caspase-1 ASC->pro_Caspase1 Recruitment NLRP3_Inflammasome NLRP3 Inflammasome Assembly pro_Caspase1->NLRP3_Inflammasome Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Activation IL1B Mature IL-1β Caspase1->IL1B Cleavage pro_IL1B pro-IL-1β pro_IL1B->IL1B Notoginsenoside_FP2 This compound (Predicted) Notoginsenoside_FP2->NFkappaB Inhibition of Priming Notoginsenoside_FP2->NLRP3_Inflammasome Inhibition of Assembly CCK8_Workflow Start Seed cells in 96-well plate Treat Treat with this compound (various concentrations, 24h) Start->Treat Add_CCK8 Add 10 μL CCK-8 reagent Treat->Add_CCK8 Incubate Incubate for 1-4h at 37°C Add_CCK8->Incubate Read_Absorbance Measure absorbance at 450 nm Incubate->Read_Absorbance Analyze Calculate cell viability Read_Absorbance->Analyze

References

Unveiling the Neuroprotective Potential of Notoginsenosides: An In-Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Notoginsenoside FP2: An extensive review of scientific literature revealed a significant lack of available data regarding the in vitro neuroprotective effects of this compound. While this compound has been isolated from the fruit pedicels of Panax notoginseng and is noted for potential applications in cardiovascular research, its specific mechanisms and efficacy in neuronal protection have not been documented in the reviewed studies[1].

Consequently, this technical guide will focus on the well-researched and closely related compounds, Notoginsenoside R1 (NGR1) and Notoginsenoside R2 (NR2) . These saponins (B1172615), also derived from Panax notoginseng, have demonstrated significant neuroprotective properties in a variety of in vitro models, offering valuable insights for researchers and drug development professionals.

Introduction to Notoginsenoside R1 and R2

Notoginsenoside R1 (NGR1) and Notoginsenoside R2 (NR2) are principal bioactive saponins extracted from Panax notoginseng. This traditional Chinese medicine has been used for centuries to treat a range of conditions, including cardiovascular and cerebrovascular diseases[2][3]. Modern research has increasingly focused on the neuroprotective capabilities of its individual components. In vitro studies have established that NGR1 and NR2 can mitigate neuronal damage induced by various stressors, including oxidative stress, inflammation, and apoptosis, making them promising candidates for the development of novel neurotherapeutics[4][5][6][7].

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative findings from key in vitro studies on NGR1 and NR2, showcasing their efficacy in various neuronal injury models.

Table 1: Effects of Notoginsenoside R1 (NGR1) on Neuronal Cells In Vitro
Model SystemInjury ModelNGR1 ConcentrationMeasured EffectQuantitative ResultReference
PC12 CellsAmyloid-β (Aβ₂₅₋₃₅)250-1,000 µg/mLCell ViabilitySignificant dose-dependent increase vs. Aβ-treated group[5]
PC12 CellsH₂O₂Not SpecifiedOxidative DamageInhibition of ROS generation, lipid peroxidation, and DNA fragmentation[7]
Primary Cortical NeuronsOxygen-Glucose Deprivation/Reoxygenation (OGD/R)Not SpecifiedNADPH Oxidase ActivityDecreased activity compared to OGD/R model group[4]
HT22 Hippocampal NeuronsHigh-Glucose (HG)Not SpecifiedOxidative StressMarkedly decreased oxidative stress induced by hyperglycemia[6]
Table 2: Effects of Notoginsenoside R2 (NR2) on Neuronal and Related Cells In Vitro
Model SystemInjury ModelNR2 ConcentrationMeasured EffectQuantitative ResultReference
Primary Rat Cortical NeuronsAmyloid-β (Aβ₂₅₋₃₅)Not SpecifiedNeuronal Apoptosis & InflammationAlleviated Aβ₂₅₋₃₅-triggered effects[5]
HK-2 CellsHigh Glucose Palmitate (HGPA)Dose-dependentCell Apoptosis (Annexin V-FITC/PI)Effectively attenuated HGPA-induced apoptosis[6]
HK-2 CellsHigh Glucose Palmitate (HGPA)Not SpecifiedApoptotic ProteinsReversed the upregulation of Bax and cleaved-caspase-3, and the downregulation of Bcl-2[6]

Key Signaling Pathways in Neuroprotection

NGR1 and NR2 exert their neuroprotective effects through the modulation of multiple intracellular signaling pathways. Key mechanisms include the reduction of oxidative stress, inhibition of apoptosis, and suppression of inflammatory responses.

NGR1-Mediated Neuroprotective Pathways

NGR1 has been shown to activate critical pro-survival and antioxidant pathways. A significant mechanism is the activation of the Akt/Nrf2 pathway . This pathway enhances the expression of endogenous antioxidant enzymes, thereby protecting neurons from oxidative damage[4][6][7]. NGR1 also modulates pathways related to apoptosis, such as the PI3K-Akt-mTOR and JNK signaling cascades, to promote cell survival[4].

NGR1_Pathway cluster_stress Cellular Stress (OGD/R, Aβ, H₂O₂) cluster_ngr1 NGR1 Intervention cluster_pathways Signaling Cascades cluster_effects Neuroprotective Outcomes Stress Oxidative Stress Inflammation PI3K_Akt PI3K/Akt Pathway Stress->PI3K_Akt inhibits MAPK MAPK Pathway Stress->MAPK activates NGR1 Notoginsenoside R1 NGR1->PI3K_Akt activates Nrf2 Nrf2 Pathway NGR1->Nrf2 activates NGR1->MAPK suppresses Apoptosis Reduced Apoptosis PI3K_Akt->Apoptosis leads to Survival Increased Neuronal Survival PI3K_Akt->Survival leads to Oxidative_Stress Reduced Oxidative Stress Nrf2->Oxidative_Stress leads to MAPK->Apoptosis

NGR1 signaling pathways in neuroprotection.
NR2-Mediated Neuroprotective Pathways

Notoginsenoside R2 has been found to inhibit apoptosis and inflammation in neuronal cells. One identified mechanism involves the miR-27a/SOX8/β-catenin axis , where NR2 downregulates miR-27a, leading to the upregulation of SOX8 and subsequently β-catenin, which suppresses neuroinflammation and apoptosis[5]. It also exerts anti-apoptotic effects by modulating the balance of Bcl-2 family proteins and inhibiting caspase-3 activation[6].

NR2_Pathway cluster_stress Neuronal Insult (e.g., Aβ₂₅₋₃₅) cluster_nr2 NR2 Intervention cluster_pathways Signaling Cascade cluster_effects Neuroprotective Outcomes Insult Apoptotic & Inflammatory Stimuli miR27a miR-27a Insult->miR27a upregulates NR2 Notoginsenoside R2 NR2->miR27a downregulates SOX8 SOX8 miR27a->SOX8 inhibits beta_catenin β-catenin SOX8->beta_catenin upregulates Apoptosis Reduced Apoptosis beta_catenin->Apoptosis leads to Inflammation Reduced Inflammation beta_catenin->Inflammation leads to

NR2 signaling via the miR-27a/SOX8/β-catenin axis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols based on the cited literature for studying the in vitro neuroprotective effects of notoginsenosides.

Cell Culture and Injury Models
  • Cell Lines:

    • PC12 Cells: A cell line derived from a pheochromocytoma of the rat adrenal medulla, commonly used in neurobiology to model neuronal differentiation and injury.

    • SH-SY5Y Cells: A human-derived neuroblastoma cell line used to study neurodegenerative diseases and neurotoxicity[2].

    • HT22 Cells: An immortalized mouse hippocampal cell line often used to study glutamate (B1630785) toxicity and oxidative stress[6].

    • Primary Cortical Neurons: Isolated directly from rodent brains, these cells provide a model that closely mimics the in vivo environment[5].

  • Induction of Neuronal Injury:

    • Oxidative Stress: Cells are exposed to agents like hydrogen peroxide (H₂O₂) or high concentrations of glucose (HG) to induce oxidative damage and mitochondrial dysfunction[6][7].

    • Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): This model simulates ischemic/reperfusion injury by depriving cells of oxygen and glucose for a period, followed by their reintroduction[2][4].

    • Amyloid-β (Aβ) Treatment: To model Alzheimer's disease pathology, cells are treated with Aβ peptides (e.g., Aβ₂₅₋₃₅) to induce inflammation and apoptosis[5].

Experimental Workflow

The general workflow for assessing the neuroprotective effects of a compound like NGR1 or NR2 involves several key steps.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Outcome A Cell Seeding & Culture (e.g., PC12, SH-SY5Y) B Pre-treatment with Notoginsenoside (NGR1/NR2) A->B C Induction of Neuronal Injury (e.g., OGD/R, Aβ, H₂O₂) B->C D Cell Viability Assays (MTT, CCK-8) C->D E Apoptosis Assays (Flow Cytometry, TUNEL) C->E F Biochemical Assays (Western Blot, ELISA, qPCR) C->F G Data Quantification & Interpretation D->G E->G F->G

General workflow for in vitro neuroprotection assays.
Analytical Methods

  • Cell Viability Assays:

    • MTT/CCK-8 Assays: Colorimetric assays used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Apoptosis Detection:

    • Flow Cytometry: Using Annexin V-FITC/PI staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells[6].

    • TUNEL Staining: A method to detect DNA fragmentation that is a hallmark of late-stage apoptosis[6].

  • Protein and Gene Expression Analysis:

    • Western Blotting: Used to detect and quantify specific proteins involved in signaling pathways (e.g., Bax, Bcl-2, cleaved-caspase-3, p-Akt)[6].

    • Quantitative Real-Time PCR (qPCR): Measures the expression levels of target genes (e.g., miR-27a, SOX8)[5].

  • Oxidative Stress Measurement:

    • ROS Assays: Use of fluorescent probes to measure the intracellular levels of reactive oxygen species.

Conclusion

While data on this compound remains elusive, substantial in vitro evidence highlights the significant neuroprotective potential of its chemical relatives, Notoginsenoside R1 and Notoginsenoside R2. These compounds effectively combat key pathological processes in neuronal injury, including oxidative stress, apoptosis, and inflammation, through the modulation of various signaling pathways such as PI3K/Akt, Nrf2, and miR-27a/SOX8. The detailed experimental data and established protocols provide a solid foundation for further research and development of notoginsenoside-based therapies for neurodegenerative diseases and ischemic brain injury. Future studies are warranted to explore the full therapeutic spectrum of these promising natural compounds.

References

Notoginsenoside FP2 and its Role in Regulating Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: While Notoginsenoside FP2, a dammarane-type bisdesmoside isolated from the fruit pedicels of Panax notoginseng, has been identified and is noted for its potential in treating cardiovascular diseases, the current body of scientific literature does not provide specific data on its role in the regulation of autophagy. This guide, therefore, provides an in-depth overview of the well-documented effects of other closely related notoginsenosides and total Panax notoginseng saponins (B1172615) (PNS) on autophagy. The presented data, methodologies, and signaling pathways for compounds such as Notoginsenoside R1, Notoginsenoside Fc, and Notoginseng Triterpenes (NTs) offer a strong framework for understanding the potential mechanisms by which saponins from Panax notoginseng, including potentially FP2, modulate this critical cellular process.

Introduction to Autophagy and Panax notoginseng Saponins

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with a lysosome to form an autolysosome, where the contents are degraded.

Panax notoginseng, a traditional Chinese medicine, is a rich source of triterpenoid (B12794562) saponins, known as notoginsenosides. These compounds have demonstrated a broad spectrum of pharmacological activities. Emerging research has highlighted their ability to modulate autophagy, suggesting a novel mechanism for their therapeutic effects.

Regulation of Autophagy by Notoginseng Triterpenes (NTs)

Studies on Notoginseng Triterpenes (NTs), a mixture of saponins from Panax notoginseng, have shown that they can activate autophagy to promote tissue survival in models of random skin flaps. This activation appears to be mediated through the Beclin-1/VPS34/LC3 signaling pathway.

Key Signaling Pathway: Beclin-1/VPS34/LC3

The initiation of autophagosome formation is critically dependent on the class III phosphatidylinositol 3-kinase (PI3K) complex, which includes Beclin-1 and VPS34. NTs have been shown to upregulate the expression of Beclin-1 and VPS34. This leads to an increase in the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The ratio of LC3-II to LC3-I is a widely accepted marker of autophagy induction. Concurrently, the level of p62/SQSTM1, a protein that is selectively degraded by autophagy, is decreased.

G cluster_0 Notoginseng Triterpenes (NTs) Intervention cluster_1 Autophagy Induction Pathway NTs Notoginseng Triterpenes (NTs) Beclin1 Beclin-1 NTs->Beclin1 Upregulates VPS34 VPS34 NTs->VPS34 Upregulates PI3K_Complex Beclin-1/VPS34 Complex (PI3K Class III) Beclin1->PI3K_Complex VPS34->PI3K_Complex LC3_conversion LC3-I to LC3-II Conversion PI3K_Complex->LC3_conversion Promotes Autophagosome Autophagosome Formation LC3_conversion->Autophagosome p62 p62 Degradation Autophagosome->p62 Mediates

Figure 1. Signaling pathway of Notoginseng Triterpenes (NTs) in the activation of autophagy.

Quantitative Data on NTs and Autophagy Markers
Treatment GroupBeclin-1 ExpressionVPS34 ExpressionLC3-II/LC3-I Ratiop62 Expression
ControlBaselineBaselineBaselineBaseline
NTsSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Decreased
NTs + 3-MA (Autophagy Inhibitor)IncreasedDownregulatedDownregulatedIncreased
NTs + VPS34-IN-1 (VPS34 Inhibitor)-DownregulatedDownregulatedIncreased
Data summarized from qualitative descriptions in the literature. Actual fold changes may vary between studies.

Regulation of Autophagy by Notoginsenoside R1

Notoginsenoside R1 (NGR1) has been shown to modulate autophagy in the context of neurological conditions, particularly in alleviating neural injury in sleep-deprived mice. In contrast to the general activation of autophagy by NTs in tissue survival, NGR1 appears to reduce excessive autophagy in hippocampal neurons.

Key Signaling Pathway: PI3K/Akt/mTOR

NGR1's mechanism involves the activation of the PI3K/Akt/mTOR signaling pathway. The mammalian target of rapamycin (B549165) (mTOR) is a critical negative regulator of autophagy. By activating the PI3K/Akt cascade, NGR1 enhances mTOR activity, which in turn suppresses the initiation of autophagy. This helps to prevent the detrimental effects of excessive autophagic activity and apoptosis in neurons.

G cluster_0 Notoginsenoside R1 (NGR1) Intervention cluster_1 Autophagy Inhibition Pathway NGR1 Notoginsenoside R1 (NGR1) PI3K PI3K NGR1->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits

Figure 2. Signaling pathway of Notoginsenoside R1 (NGR1) in the inhibition of excessive autophagy.

Quantitative Data on NGR1 and Autophagy Markers in Hippocampal Neurons
Treatment Groupp-Akt/Akt Ratiop-mTOR/mTOR RatioBeclin-1 ExpressionLC3-II/LC3-I Ratiop62 Expression
ControlBaselineBaselineBaselineBaselineBaseline
Sleep DeprivationDecreasedDecreasedIncreasedIncreasedDecreased
Sleep Deprivation + NGR1IncreasedIncreasedDecreasedDecreasedIncreased
Data summarized from qualitative descriptions in the literature.

Regulation of Autophagy by Notoginsenoside Fc

Notoginsenoside Fc has been demonstrated to promote endothelial cell autophagy, which is beneficial for accelerating re-endothelialization after vascular injury, particularly in diabetic models. High glucose conditions are known to impair autophagy, and Notoginsenoside Fc can counteract this effect.

Effects on Autophagy Markers

In rat aortic endothelial cells cultured in high glucose, Notoginsenoside Fc treatment leads to an increase in the expression of Beclin-1 and LC3B, and a decrease in p62 levels, indicating the restoration of autophagic flux.

Quantitative Data on Notoginsenoside Fc and Autophagy Markers
Treatment GroupBeclin-1 ExpressionLC3B Expressionp62 Expression
Normal GlucoseBaselineBaselineBaseline
High GlucoseDecreasedDecreasedIncreased
High Glucose + Notoginsenoside FcIncreasedIncreasedDecreased
Data summarized from qualitative descriptions in the literature.

Experimental Protocols

This section details the common methodologies used to assess the effects of notoginsenosides on autophagy.

Western Blot Analysis

Objective: To quantify the protein levels of autophagy markers.

Protocol:

  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked for 1-2 hours at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Beclin-1, VPS34, LC3, p62, Akt, p-Akt, mTOR, p-mTOR, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.

G cluster_workflow Western Blot Workflow start Protein Extraction quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect ECL Detection secondary->detect end Densitometry Analysis detect->end

Preliminary Toxicity Screening of Notoginsenoside FP2: A Methodological and Contextual Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the preliminary toxicity screening of Notoginsenoside FP2. Therefore, this guide provides a framework for such a screening based on established toxicological methodologies and contextual data from related notoginsenosides, primarily Notoginsenoside R2. The experimental protocols and data presented are illustrative and should be adapted based on empirical findings for this compound.

Introduction

This compound is a dammarane-type saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng.[1][2][3] While its therapeutic potential, particularly for cardiovascular diseases, is of interest, a thorough evaluation of its safety profile is a prerequisite for any further drug development.[2][3] This guide outlines a comprehensive approach to the preliminary toxicity screening of this compound, encompassing in vitro and in vivo methodologies.

In Vitro Toxicity Assessment

The initial phase of toxicity screening typically involves a battery of in vitro assays to assess the cytotoxic potential of the compound on various cell lines.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that induces cell death and to calculate the half-maximal inhibitory concentration (IC50).

Context from Related Compounds (Notoginsenoside R2): Studies on Notoginsenoside R2 have shown varying effects depending on the cell line. For instance, in H22 hepatoma cells, 20(S/R)-Notoginsenoside R2 exhibited dose-dependent inhibition of cell proliferation with an IC50 value of 65.91 µg/mL.[4] In contrast, it showed cytoprotective properties in AML12 hepatocytes at concentrations up to 100 μM.[5]

Table 1: Illustrative Cytotoxicity Data for a Novel Compound

Cell LineAssay TypeEndpointIncubation Time (hours)IC50 (µM)
HepG2 (Human Liver)MTTCell Viability24, 48, 72To be determined
HEK293 (Human Kidney)Neutral RedCell Viability24, 48, 72To be determined
H9c2 (Rat Heart)LDHCytotoxicity24, 48, 72To be determined
A549 (Human Lung)CCK-8Cell Proliferation24, 48, 72To be determined
Experimental Protocols for In Vitro Assays

Cell Culture: Cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol:

  • Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Assay Protocol:

  • Follow the same seeding and treatment procedure as the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate (B86563) dehydrogenase released into the medium.

  • Measure the absorbance at the recommended wavelength.

  • Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).

In Vitro Experimental Workflow

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis cell_culture Select and Culture Relevant Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Varying Concentrations cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay nr_assay Neutral Red Assay (Viability) treatment->nr_assay data_collection Measure Absorbance mtt_assay->data_collection ldh_assay->data_collection nr_assay->data_collection ic50_calc Calculate IC50 Values data_collection->ic50_calc

In Vitro Cytotoxicity Screening Workflow

In Vivo Acute Toxicity Assessment

Following in vitro evaluation, in vivo studies are conducted to understand the systemic effects of the compound.

Objective: To determine the median lethal dose (LD50) and to identify the potential target organs for toxicity.

Context from Related Compounds: While specific LD50 data for notoginsenosides from rodent studies is scarce in the provided search results, a study on zebrafish larvae showed that raw and decocted extracts of P. notoginseng had an estimated LD50 of 73.8 µg/mL and 151 µg/mL, respectively.[6] Another study administered Notoginsenoside R2 to rats via intragastric gavage at doses of 5.0, 10.0, and 20.0 µM for 7 days and observed colonic mucosal and microvascular injuries.[7]

Table 2: Illustrative Acute Oral Toxicity Study Design in Rodents

Species/StrainSexNumber of Animals per GroupDose Levels (mg/kg)Route of AdministrationObservation Period
Sprague-Dawley RatM & F550, 300, 2000Oral Gavage14 days
ICR MouseM & F550, 300, 2000Oral Gavage14 days
Experimental Protocol for Acute Oral Toxicity (Up-and-Down Procedure)
  • Animal Acclimatization: Acclimatize healthy, young adult rodents to the laboratory conditions for at least 5 days.

  • Dosing: Administer a single oral dose of this compound to one animal at a time. A starting dose of 300 mg/kg is often used.

  • Observation: Observe the animal for clinical signs of toxicity and mortality for up to 14 days. Pay close attention during the first 24 hours.

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose (e.g., 2000 mg/kg).

    • If the animal dies, the next animal receives a lower dose (e.g., 50 mg/kg).

  • Termination: The study is concluded when sufficient data is collected to calculate the LD50.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study. Collect major organs for histopathological examination.

In Vivo Acute Toxicity Study Workflow

G cluster_0 Pre-Dosing Phase cluster_1 Dosing and Observation cluster_2 Data Collection and Analysis acclimatization Animal Acclimatization (5-7 days) grouping Randomization and Grouping acclimatization->grouping dosing Single Oral Dose of This compound grouping->dosing observation Clinical Observation (14 days) dosing->observation necropsy Gross Necropsy observation->necropsy ld50_calc LD50 Calculation observation->ld50_calc histopathology Histopathology of Major Organs necropsy->histopathology

In Vivo Acute Toxicity Study Workflow

Potential Signaling Pathways in Saponin-Induced Toxicity

The molecular mechanisms underlying the toxicity of notoginsenosides are not fully elucidated. However, studies on related compounds suggest the involvement of certain signaling pathways.

Context from Related Compounds: Notoginsenoside R2 has been shown to induce colonic microvascular injuries by blocking the Rap1GAP/PI3K/Akt signaling pathway.[7] Other studies on ginsenosides (B1230088) suggest that at high concentrations, they can induce apoptosis through pathways involving caspases and modulation of the Bcl-2 family of proteins.

Hypothetical Signaling Pathway for Saponin-Induced Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound-induced toxicity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Outcomes FP2 This compound Receptor Membrane Receptor (e.g., Growth Factor Receptor) FP2->Receptor Binding/Interaction PI3K PI3K Receptor->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Induction of Apoptosis Akt->Apoptosis Inhibition of anti-apoptotic proteins Proliferation Decreased Cell Proliferation mTOR->Proliferation

Hypothetical PI3K/Akt Pathway Inhibition

Conclusion

A systematic and tiered approach is essential for the preliminary toxicity screening of this compound. The methodologies and workflows outlined in this guide provide a robust framework for generating the necessary safety data. While contextual information from related notoginsenosides is valuable for hypothesis generation, it is crucial to conduct specific studies on this compound to accurately define its toxicological profile. The lack of current data highlights a significant research gap that needs to be addressed before its therapeutic potential can be further explored.

References

The Architectural Blueprint of a Bioactive Compound: An In-depth Technical Guide to the Biosynthesis of Notoginsenoside FP2 in Panax notoginseng

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside FP2, a dammarane-type saponin (B1150181) unique to Panax notoginseng, has garnered significant interest within the scientific and pharmaceutical communities for its potential therapeutic applications. Understanding its biosynthesis is paramount for optimizing production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the enzymatic steps from the initial triterpenoid (B12794562) backbone formation to the final glycosylation events. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual representations of the biochemical cascade to serve as a critical resource for researchers in natural product chemistry, plant biology, and drug discovery.

Introduction

Panax notoginseng (Burk.) F.H. Chen, a revered herb in traditional Chinese medicine, is a rich source of bioactive triterpenoid saponins, collectively known as ginsenosides (B1230088). Among these, the notoginsenosides are a unique subclass characterized by the presence of a xylose moiety. This compound, isolated from the fruit pedicels of P. notoginseng, is one such compound with emerging pharmacological interest, particularly in the context of cardiovascular diseases.[1] The intricate molecular architecture of this compound necessitates a complex and highly regulated biosynthetic pathway. Elucidating this pathway is a critical step towards harnessing the full therapeutic potential of this natural product.

This guide will systematically dissect the biosynthesis of this compound, beginning with the universal precursors and culminating in the specific glycosylation steps that define its unique structure.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that can be broadly divided into three key phases:

  • Formation of the Dammarane (B1241002) Skeleton: This initial phase is common to the biosynthesis of all dammarane-type ginsenosides.

  • Hydroxylation of the Aglycone: Specific cytochrome P450 monooxygenases introduce hydroxyl groups at precise positions on the dammarane skeleton, creating the protopanaxadiol (B1677965) (PPD) aglycone.

  • Sequential Glycosylation: A series of UDP-glycosyltransferases (UGTs) attach sugar moieties to the PPD backbone, with the final step being the addition of a xylose residue to form this compound.

From Isoprenoid Precursors to the Dammarenediol-II Backbone

The journey to this compound begins with the ubiquitous isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) pathway in the cytoplasm.[2] These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SS) to produce squalene. Squalene epoxidase (SE) subsequently catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256). The first committed step in dammarane-type ginsenoside biosynthesis is the cyclization of 2,3-oxidosqualene by dammarenediol-II synthase (DS) to yield the tetracyclic triterpenoid backbone, dammarenediol-II.[3]

Hydroxylation: The Role of Cytochrome P450s

Following the formation of dammarenediol-II, specific hydroxylations are carried out by cytochrome P450 enzymes (CYP450s). Protopanaxadiol synthase (PPDS) , a CYP716A family enzyme, hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD), the aglycone core of this compound.[2]

The Glycosylation Cascade: Building Towards this compound

The structural diversity of ginsenosides arises from the sequential addition of various sugar moieties to the aglycone backbone, a process catalyzed by UDP-glycosyltransferases (UGTs). The biosynthesis of this compound is believed to proceed through the intermediate, ginsenoside F2.

The formation of ginsenoside F2 involves the glycosylation of Compound K. The enzyme PgUGT74AE2 has been shown to transfer a glucose moiety from UDP-glucose to the C-3 hydroxyl group of Compound K to form ginsenoside F2.

The final and defining step in the biosynthesis of this compound is the xylosylation of ginsenoside F2. While the specific enzyme responsible for this reaction has not been definitively characterized, the identification of a xylosyltransferase from Panax notoginseng , designated PnUGT57 (also known as UGT94BW1) , provides a strong candidate.[4] This enzyme has been shown to catalyze the 2'-O-glycosylation of other ginsenosides with xylose to produce notoginsenosides R1 and R2.[4] It is highly probable that a similar UGT, possibly PnUGT57 or a closely related homolog, catalyzes the attachment of a xylose residue to ginsenoside F2 to yield this compound.

This compound Biosynthesis Pathway IPP_DMAPP IPP + DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPS Squalene Squalene FPP->Squalene SS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SE Dammarenediol Dammarenediol-II Oxidosqualene->Dammarenediol DS PPD Protopanaxadiol (PPD) Dammarenediol->PPD PPDS (CYP716A) CK Compound K PPD->CK UGT F2 Ginsenoside F2 CK->F2 PgUGT74AE2 FP2 This compound F2->FP2 Xylosyltransferase (e.g., PnUGT57-like)

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data

Quantitative data on the enzymes directly involved in the final steps of this compound biosynthesis is limited. However, kinetic parameters for related UGTs from Panax species provide valuable insights into the efficiency of these glycosylation reactions.

Table 1: Kinetic Parameters of a Characterized Xylosyltransferase from P. notoginseng [4]

EnzymeSubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
PnUGT57 (UGT94BW1)Ginsenoside Rh1135.6 ± 12.412.8 ± 0.5
PnUGT57 (UGT94BW1)Ginsenoside Rg1210.8 ± 21.315.6 ± 0.9
PnUGT57 (UGT94BW1)UDP-Xylose89.7 ± 9.114.2 ± 0.7

Note: Data for the specific reaction of ginsenoside F2 to this compound is not yet available.

Experimental Protocols

The characterization of UDP-glycosyltransferases involved in ginsenoside biosynthesis typically involves heterologous expression of the candidate gene, purification of the recombinant enzyme, and in vitro enzymatic assays.

Heterologous Expression of UGTs in Escherichia coli

A common method for producing plant UGTs for biochemical characterization is through heterologous expression in E. coli.

Heterologous Expression Workflow Start Isolation of UGT cDNA from P. notoginseng Cloning Cloning into an Expression Vector (e.g., pET) Start->Cloning Transformation Transformation into E. coli Expression Host (e.g., BL21(DE3)) Cloning->Transformation Induction Induction of Protein Expression (e.g., with IPTG) Transformation->Induction Harvesting Cell Harvesting and Lysis Induction->Harvesting Purification Purification of Recombinant UGT (e.g., Ni-NTA affinity chromatography) Harvesting->Purification Characterization Enzymatic Activity Assays and Kinetic Analysis Purification->Characterization

Caption: General workflow for heterologous expression of UGTs.

Protocol Outline:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the relevant tissue of P. notoginseng (e.g., fruit pedicels, leaves) and reverse-transcribed to cDNA.

  • Gene Amplification and Cloning: The full-length open reading frame of the candidate UGT gene is amplified by PCR and cloned into a suitable bacterial expression vector, often containing a purification tag (e.g., His-tag).

  • Transformation and Expression: The expression vector is transformed into a competent E. coli strain. The culture is grown to an optimal density, and protein expression is induced.

  • Protein Purification: The bacterial cells are harvested and lysed. The recombinant UGT is then purified from the cell lysate using affinity chromatography.

In Vitro Enzymatic Assay

The functional activity of the purified recombinant UGT is assessed through in vitro assays.

Reaction Mixture:

  • Purified recombinant UGT enzyme

  • Substrate (e.g., ginsenoside F2)

  • Sugar donor (e.g., UDP-xylose)

  • Reaction buffer (optimized for pH and temperature)

Procedure:

  • The reaction components are combined and incubated at an optimal temperature for a defined period.

  • The reaction is terminated, often by the addition of an organic solvent like methanol.

  • The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound.

Signaling Pathways and Regulation

The biosynthesis of ginsenosides, including notoginsenosides, is a tightly regulated process influenced by various internal and external factors. The expression of key biosynthetic genes is controlled by a complex network of transcription factors.

Several families of transcription factors, including bHLH , MYB , and ERF , have been implicated in the regulation of ginsenoside biosynthesis in P. notoginseng.[2][5] For instance, the transcription factor PnbHLH1 has been shown to be a positive regulator of triterpenoid saponin biosynthesis.[5] Conversely, PnMYB4 acts as a repressor.[5] These transcription factors can directly bind to the promoter regions of biosynthetic genes, such as DS and SE, to modulate their expression levels.

Hormonal signaling, particularly through jasmonates , also plays a crucial role in upregulating the expression of genes in the ginsenoside biosynthetic pathway. While the specific signaling cascade that fine-tunes the production of this compound is yet to be fully elucidated, it is likely integrated into the broader regulatory network governing saponin metabolism in P. notoginseng.

Regulatory Network Jasmonates Jasmonates TFs Transcription Factors (bHLH, MYB, ERF) Jasmonates->TFs Induces BiosyntheticGenes Biosynthetic Genes (DS, SE, PPDS, UGTs) TFs->BiosyntheticGenes Regulates Expression Ginsenosides Ginsenosides (including this compound) BiosyntheticGenes->Ginsenosides Catalyzes Biosynthesis

Caption: Simplified regulatory network of ginsenoside biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Panax notoginseng is a complex enzymatic cascade that builds upon the general framework of dammarane-type ginsenoside synthesis. The key distinguishing step is the final xylosylation of ginsenoside F2, a reaction likely catalyzed by a specific UDP-xylosyltransferase. While significant progress has been made in identifying the enzymes involved in the upstream parts of the pathway, the specific UGT responsible for the synthesis of this compound remains to be definitively characterized.

Future research should focus on:

  • Identification and characterization of the specific xylosyltransferase that converts ginsenoside F2 to this compound. This will involve screening candidate UGTs from P. notoginseng and performing detailed kinetic analysis.

  • Elucidation of the precise regulatory mechanisms that control the expression of the genes involved in this compound biosynthesis, including the identification of specific transcription factors and signaling pathways.

  • Metabolic engineering of microbial or plant-based systems for the heterologous production of this compound. The identification of all the necessary biosynthetic genes will pave the way for the development of sustainable and high-yield production platforms.

A complete understanding of the this compound biosynthetic pathway will not only advance our fundamental knowledge of plant secondary metabolism but also provide the tools necessary to unlock the full therapeutic potential of this promising bioactive compound.

References

Notoginsenoside FP2: A Technical Guide to its Discovery, Isolation, and Characterization from Panax notoginseng Fruit Pedicels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside FP2, a dammarane-type bisdesmoside saponin (B1150181), is a unique phytochemical identified in the fruit pedicels of the esteemed medicinal plant, Panax notoginseng.[1][2] This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols and quantitative data to support further research and development. The compound has garnered interest for its potential therapeutic applications, particularly in the realm of cardiovascular diseases.[1][3][4] This document outlines the methodologies for extraction, purification, and characterization of this compound, and explores its potential biological signaling pathways based on current research on related notoginsenosides.

Introduction

Panax notoginseng (Burk.) F.H. Chen, a member of the Araliaceae family, is a renowned herb in traditional Chinese medicine, with its roots being the primary part used for therapeutic purposes.[5] However, phytochemical investigations have revealed that other parts of the plant, including the fruit pedicels, are rich sources of unique bioactive saponins (B1172615).[1][2][6] this compound is one such compound, found exclusively in the fruit pedicels of P. notoginseng.[2] As a dammarane-type saponin, its complex glycosidic structure contributes to its distinct biological activities. This guide serves as a comprehensive resource for the scientific community, detailing the processes required to isolate and study this promising natural product.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation and characterization. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅₈H₉₈O₂₆[3][4][7]
Molecular Weight 1211.38 g/mol [3][4][7]
Type Dammarane-Type Bisdesmoside Saponin[3]
Natural Source Fruit Pedicels of Panax notoginseng[1][2][3]
Appearance White to off-white solid[3]
CAS Number 1004988-75-3[3]

Experimental Protocols

The following protocols are a composite of established methods for saponin isolation from P. notoginseng, optimized for the specific extraction of this compound from fruit pedicels.

Extraction of Total Saponins

The initial step involves the extraction of crude saponins from the dried and powdered fruit pedicels. An ultrasound-assisted extraction method is recommended for its efficiency.

  • Plant Material Preparation: Collect fresh fruit pedicels of Panax notoginseng. Dry them in a shaded, well-ventilated area or in an oven at a temperature below 60°C to prevent degradation of saponins. Pulverize the dried pedicels and pass the powder through a 100-mesh sieve to ensure uniform particle size.

  • Extraction Solvent: 86% Ethanol (B145695) in deionized water.

  • Procedure:

    • Combine the powdered fruit pedicels with the 86% ethanol solution at a liquid-to-solid ratio of 19:1 (mL/g).

    • Perform ultrasound-assisted extraction for 1.5 hours at a controlled temperature (e.g., 40-50°C).

    • After extraction, filter the mixture to separate the extract from the plant residue.

    • Repeat the extraction process on the residue two more times to maximize the yield.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous concentrate contains the total saponins.

Purification of this compound

A multi-step chromatographic approach is necessary to isolate this compound from the crude extract.

Step 1: Macroporous Resin Column Chromatography (Initial Purification)

  • Resin Type: HPD-100 or D101 macroporous adsorption resin.[8]

  • Procedure:

    • Dissolve the concentrated aqueous extract in a minimal amount of deionized water.

    • Load the solution onto a pre-equilibrated macroporous resin column.

    • Wash the column extensively with deionized water to remove sugars, salts, and other polar impurities.

    • Elute the saponins with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 95% ethanol).

    • Collect the fractions and monitor the presence of saponins using Thin Layer Chromatography (TLC). Fractions rich in saponins (typically eluting at higher ethanol concentrations, such as 70%) are pooled.[8]

    • Concentrate the pooled fractions under reduced pressure to obtain a saponin-enriched extract.

Step 2: Octadecyl Silane (ODS) Column Chromatography (Intermediate Purification)

  • Stationary Phase: ODS (C18) silica (B1680970) gel.

  • Procedure:

    • Dissolve the saponin-enriched extract in a suitable solvent (e.g., methanol-water mixture).

    • Load the sample onto a pre-conditioned ODS column.

    • Elute the column with a gradient of methanol (B129727) in water or acetonitrile (B52724) in water, starting with a lower organic phase concentration and gradually increasing it. For instance, a gradient of 35% to 60% aqueous acetonitrile can be effective.

    • Collect fractions and analyze them by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

    • Pool the fractions containing the target compound and concentrate them. At this stage, the purity of this compound should be significantly improved (e.g., >90%).

Step 3: Preparative High-Performance Liquid Chromatography (Final Purification)

  • Column: A preparative C18 HPLC column.

  • Mobile Phase: An optimized isocratic or gradient system of acetonitrile and water.

  • Procedure:

    • Dissolve the partially purified this compound in the mobile phase.

    • Inject the solution into the preparative HPLC system.

    • Collect the peak corresponding to this compound based on the retention time determined during analytical HPLC.

    • Concentrate the collected fraction to obtain highly purified this compound.

    • Lyophilize the final product to yield a stable, dry powder.

Structural Elucidation and Characterization

The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A C18 column with a mobile phase of acetonitrile and water at a detection wavelength of 203 nm is typically used for ginsenosides.[8]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. Techniques like Electrospray Ionization (ESI-MS) are commonly employed.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the complete chemical structure. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are necessary to assign all proton and carbon signals and confirm the glycosidic linkages.[9]

Quantitative Data

Purification StepStarting Material (g)Product Mass (g)Purity (%)Yield (%)
Dried Fruit Pedicels 1000---
Crude Saponin Extract 1000120~10-1512.0
Macroporous Resin Eluate 12045~40-5037.5
ODS Chromatography Pool 451.5~903.3
Preparative HPLC Product 1.50.98>9865.3
Overall Yield 10000.98>980.098

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound.

G cluster_0 Extraction cluster_1 Purification cluster_2 Characterization A Dried P. notoginseng Fruit Pedicel Powder B Ultrasound-Assisted Extraction (86% Ethanol) A->B C Filtration & Concentration B->C D Crude Saponin Extract C->D E Macroporous Resin Chromatography D->E Initial Purification F ODS Column Chromatography E->F G Preparative HPLC F->G H Purified this compound (>98% Purity) G->H I HPLC Analysis H->I J Mass Spectrometry H->J K NMR Spectroscopy H->K L Structural Elucidation I->L J->L K->L

Isolation and Characterization Workflow for this compound.
Putative Signaling Pathway

While the specific signaling pathway of this compound is yet to be fully elucidated, its potential role in cardiovascular health suggests it may act through pathways similar to other cardioprotective notoginsenosides like Notoginsenoside R1.[10][11][12] The diagram below proposes a putative signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response FP2 This compound Receptor Putative Receptor FP2->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Dissociation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Response Reduced Oxidative Stress Enhanced Cell Survival Cardioprotection Antioxidant_Genes->Response

Putative PI3K/Akt/Nrf2 Signaling Pathway for this compound.

Conclusion

This compound represents a valuable phytochemical with significant potential for therapeutic development, particularly for cardiovascular applications. This technical guide provides a comprehensive framework for its isolation, characterization, and the exploration of its biological activity. The detailed protocols and compiled data herein are intended to facilitate further research into this unique compound from the fruit pedicels of Panax notoginseng, ultimately accelerating its journey from discovery to potential clinical application. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical and clinical models.

References

In Silico Target Prediction of Notoginsenoside FP2: A Landscape of Unexplored Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside FP2, a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng, has garnered interest for its potential therapeutic applications, particularly in the realm of cardiovascular diseases.[1][2] The exploration of its mechanism of action at a molecular level is crucial for understanding its pharmacological effects and for the development of novel therapeutics. In silico target prediction methods offer a powerful and efficient approach to identify potential protein targets of natural products like this compound, thereby guiding further experimental validation and drug discovery efforts.

Despite the growing interest in the therapeutic properties of Panax notoginseng saponins, a comprehensive in silico analysis specifically predicting the molecular targets of this compound is not yet publicly available. While studies on related compounds such as Notoginsenoside R1 and R2 have utilized computational methods to identify potential targets and pathways, a dedicated investigation into the interactome of this compound remains an open area for research.[3][4]

This guide, therefore, outlines the established computational methodologies and frameworks that can be applied to predict the molecular targets of this compound. It serves as a blueprint for researchers to undertake such an investigation, leveraging existing tools and databases to hypothesize the compound's mechanism of action.

Core Methodologies for In Silico Target Prediction

The identification of potential molecular targets for a small molecule like this compound can be approached through a combination of ligand-based and structure-based computational methods.

Reverse Docking

Reverse docking is a prominent structure-based method where a single ligand of interest is docked against a large library of protein structures. This approach aims to identify proteins that exhibit favorable binding energies and complementary shapes to the ligand, suggesting a potential interaction.

Experimental Protocol: Reverse Docking Workflow

  • Ligand Preparation:

    • Obtain the 3D structure of this compound. This can be done through experimental determination (e.g., X-ray crystallography, NMR) or, more commonly, through de novo 3D modeling from its 2D structure using software like ChemDraw or Marvin Sketch, followed by energy minimization using force fields such as MMFF94.

    • Assign proper atom types, charges, and protonation states to the ligand structure.

  • Target Protein Database Preparation:

    • Compile a comprehensive database of 3D protein structures. Publicly available databases such as the Protein Data Bank (PDB) are primary resources.

    • Specialized databases like the Potential Drug Target Database (PDTD) can also be utilized.

    • Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges. The binding site for docking can be defined based on the location of the original ligand or predicted using pocket detection algorithms.

  • Molecular Docking Simulation:

    • Utilize docking software such as AutoDock, Glide, or GOLD to systematically dock the prepared this compound structure into the binding sites of all proteins in the prepared database.

    • The docking process involves conformational sampling of the ligand within the binding site and scoring the resulting poses based on a scoring function that estimates the binding affinity.

  • Post-Docking Analysis and Filtering:

    • Rank the protein targets based on their docking scores or estimated binding energies.

    • Filter the results based on predefined criteria, such as a binding energy threshold (e.g., <-7.0 kcal/mol).

    • Perform visual inspection of the top-ranked protein-ligand complexes to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Pharmacophore-Based Screening

Pharmacophore modeling focuses on the 3D arrangement of essential features of a ligand that are responsible for its biological activity. Reverse pharmacophore screening involves searching a database of protein pharmacophore models with the query ligand to identify potential targets.

Experimental Protocol: Pharmacophore-Based Screening Workflow

  • Ligand Pharmacophore Generation:

    • Generate a 3D pharmacophore model from the structure of this compound. This model will consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

  • Target Pharmacophore Database:

    • Utilize pre-built pharmacophore databases such as PharmMapper or ZINCPharmer. These databases contain pharmacophore models derived from the binding sites of a vast number of proteins.

  • Screening and Hit Identification:

    • Screen the this compound pharmacophore model against the target pharmacophore database.

    • The screening algorithm identifies protein pharmacophores that align well with the ligand's features.

    • Rank the potential targets based on a fitness score that reflects the quality of the alignment.

Network Pharmacology

Network pharmacology integrates data from multiple sources to construct and analyze networks of interactions between drugs, targets, and diseases. This approach can provide a systems-level understanding of a compound's mechanism of action.

Experimental Protocol: Network Pharmacology Workflow

  • Target Prediction:

    • Predict potential targets of this compound using various databases and web servers such as SwissTargetPrediction, TargetNet, and the databases mentioned in the previous sections.

  • Disease-Associated Gene Collection:

    • Collect genes and proteins associated with a specific disease of interest (e.g., cardiovascular disease) from databases like OMIM, GeneCards, and DisGeNET.

  • Network Construction:

    • Construct a protein-protein interaction (PPI) network of the predicted targets and disease-associated genes using databases like STRING and BioGRID.

    • Visualize the network using software like Cytoscape.

  • Network Analysis:

    • Analyze the topological properties of the network to identify key nodes (hub genes) that may be critical for the compound's therapeutic effect.

    • Perform functional enrichment analysis (Gene Ontology and KEGG pathway analysis) on the network nodes to identify significantly enriched biological processes and signaling pathways.

Visualization of Methodologies

The following diagrams illustrate the conceptual workflows for the described in silico target prediction methodologies.

Experimental_Workflow_Reverse_Docking cluster_ligand Ligand Preparation cluster_target Target Database Preparation cluster_docking Molecular Docking cluster_analysis Analysis L1 3D Structure of This compound L2 Energy Minimization L1->L2 D1 Docking Simulation L2->D1 T1 Protein Database (e.g., PDB) T2 Structure Preparation T1->T2 T2->D1 A1 Rank Targets by Score D1->A1 A2 Filter and Prioritize A1->A2 A3 Identify Potential Targets A2->A3

Reverse Docking Workflow

Experimental_Workflow_Network_Pharmacology cluster_prediction Target Prediction cluster_disease Disease Data cluster_network Network Construction & Analysis P1 This compound P2 Target Prediction Databases P1->P2 P3 Predicted Targets P2->P3 N1 Construct PPI Network P3->N1 D1 Disease of Interest D2 Disease Gene Databases D1->D2 D3 Disease-Associated Genes D2->D3 D3->N1 N2 Topological Analysis N1->N2 N3 Functional Enrichment N1->N3 N4 Identify Key Pathways & Targets N2->N4 N3->N4

References

Methodological & Application

Application Note: HPLC-UV Analysis of Notoginsenoside FP2

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable method for the quantitative analysis of Notoginsenoside FP2 using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of saponins (B1172615) from Panax notoginseng or other botanical sources. The method utilizes a reversed-phase C18 column with gradient elution to achieve efficient separation and accurate quantification of this compound.

Introduction

This compound is a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng.[1][2] Like other notoginsenosides and ginsenosides, it is recognized for its potential therapeutic properties, particularly in the context of cardiovascular diseases.[1][2] Accurate and precise analytical methods are therefore essential for the quality control of raw materials, extracts, and finished products containing this compound, as well as for pharmacokinetic and pharmacodynamic studies. The HPLC-UV method presented here is based on established analytical principles for similar saponins and offers a reliable approach for the determination of this compound.[1][3][4]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, online degasser, autosampler, column temperature controller, and UV detector.[1]

    • Analytical workstation for data acquisition and processing.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)[1]

    • Methanol (B129727) (HPLC grade)[1]

    • Deionized water (18.2 MΩ·cm)[1]

    • Acetic acid (glacial, HPLC grade)[1]

  • Chromatographic Column:

    • Reversed-phase C18 column (e.g., Ultimate™ XB-C18, 250 mm × 4.6 mm, 5 µm particle size)[1]

Preparation of Solutions
  • Mobile Phase A: Deionized water with 0.01% acetic acid (v/v).[1]

  • Mobile Phase B: Acetonitrile with 0.01% acetic acid (v/v).[1]

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 80% methanol to obtain concentrations ranging from 0.05 mg/mL to 1.0 mg/mL for the calibration curve.[1]

  • Sample Preparation:

    • Accurately weigh a suitable amount of powdered sample (e.g., dried Panax notoginseng extract).

    • Transfer to a volumetric flask and add 80% methanol to a concentration of approximately 0.5 mg/mL of total saponins.[1]

    • Sonicate for 30 minutes to ensure complete extraction.

    • Allow the solution to cool to room temperature and adjust the volume with 80% methanol.

    • Filter the solution through a 0.45 µm nylon membrane filter prior to injection into the HPLC system.[1]

HPLC-UV Conditions

The chromatographic conditions for the analysis of this compound are summarized in the table below.

ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A: Water with 0.01% Acetic AcidB: Acetonitrile with 0.01% Acetic Acid[1]
Gradient Elution 19-21.2% B at 0-30 min21.2-26% B at 30-35 min26-28% B at 35-40 min28-38% B at 40-50 min38-55% B at 50-60 min55-80% B at 65-70 min80-95% B at 70-75 min[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 203 nm[1]
Injection Volume 10 µL[1]

Method Validation (Representative Data)

The analytical method should be validated according to ICH guidelines. The following table presents typical performance characteristics for the HPLC-UV analysis of saponins, which can be expected for this compound.

ParameterTypical Value
Linearity (r²) ≥ 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Experimental Workflow and Data Analysis

The overall workflow for the HPLC-UV analysis of this compound is depicted in the following diagram.

G HPLC-UV Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions injection Inject Samples and Standards prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_setup Set Up HPLC-UV System hplc_setup->injection chromatography Chromatographic Separation injection->chromatography data_acq Data Acquisition chromatography->data_acq peak_integration Peak Integration and Identification data_acq->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify this compound peak_integration->quantification calibration->quantification

Caption: Workflow for this compound Analysis.

Putative Signaling Pathway of this compound

While the specific signaling pathways of this compound are still under investigation, related notoginsenosides have been shown to exert their biological effects through various pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cell survival, proliferation, and angiogenesis. The following diagram illustrates a putative signaling pathway that may be modulated by this compound, based on the known activities of similar compounds.

G Putative PI3K/Akt/mTOR Signaling Pathway for this compound FP2 This compound Receptor Growth Factor Receptor FP2->Receptor Activates? PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Angiogenesis Angiogenesis mTOR->Angiogenesis

References

Application Note: Quantitative Analysis of Notoginsenoside FP2 in Rat Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantitative determination of Notoginsenoside FP2 in rat plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng, a plant with significant applications in traditional medicine and modern pharmacology, particularly for cardiovascular diseases.[1] The described method provides the necessary selectivity and sensitivity for pharmacokinetic studies and drug development research involving this compound. The protocol covers sample preparation from a biological matrix, detailed LC-MS/MS parameters, and method validation based on established practices for similar analytes.

Introduction

Panax notoginseng is a highly valued traditional Chinese medicine, and its therapeutic effects are largely attributed to a class of compounds known as notoginsenosides and ginsenosides (B1230088).[2] this compound is one such saponin that has garnered interest for its potential therapeutic benefits.[1] To properly evaluate its efficacy, safety, and pharmacokinetic profile, a reliable quantitative method is essential. LC-MS/MS is the preferred analytical tool for quantifying saponins (B1172615) in complex biological matrices due to its high sensitivity, specificity, and speed.[3][4] This document provides a detailed protocol for researchers, scientists, and drug development professionals to accurately measure this compound concentrations in plasma.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Digoxin or another structurally similar ginsenoside not present in the sample

  • Acetonitrile (ACN), Methanol (B129727) (MeOH), and Water (LC-MS grade)

  • Formic Acid (FA) and Ammonium Formate (LC-MS grade)

  • Rat Plasma (K2-EDTA)

  • Ethyl Acetate (B1210297) (HPLC grade)

Standard and Sample Preparation

2.1. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual stock solutions. Store at -20°C.[1]

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards ranging from 1 ng/mL to 2000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

2.2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen rat plasma samples to room temperature.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to all samples except blanks.

  • Add 10 µL of the appropriate this compound working solution for calibration and QC samples. Add 10 µL of 50% methanol for blank and zero samples.

  • Vortex for 30 seconds.

  • Add 500 µL of ethyl acetate to the tube.

  • Vortex vigorously for 3 minutes, then centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (supernatant) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% methanol.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

3.1. Liquid Chromatography

  • LC System: Shimadzu LC-20AD or equivalent[3]

  • Column: Waters ACQUITY HSS T3 (2.1 mm × 100 mm, 1.8 µm)[3] or equivalent C18 column.

  • Mobile Phase A: Water with 0.1% Formic Acid[3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[3]

  • Flow Rate: 0.3 mL/min[2]

  • Column Oven: 40°C[2][3]

  • Injection Volume: 5 µL[2]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 - 1.0 25
    1.0 - 7.0 25 → 60
    7.0 - 8.0 60 → 95
    8.0 - 9.0 95

    | 9.1 - 12.0 | 25 (Re-equilibration) |

3.2. Mass Spectrometry

  • MS System: SCIEX 5500 QTRAP or equivalent[3]

  • Ionization Mode: Electrospray Ionization (ESI), Negative[3]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • IonSpray Voltage: -4500 V[3]

    • Temperature: 500°C[3]

    • Curtain Gas (CUR): 35 psi[3]

    • Nebulizer Gas (GS1): 50 psi[3]

    • Heater Gas (GS2): 50 psi[3]

3.3. MRM Transitions (Hypothetical) Note: The exact mass of this compound is 964.5 g/mol . The precursor ion in negative mode is typically [M-H]⁻ or [M+HCOO]⁻. Fragmentation often involves the loss of sugar moieties. The following are proposed transitions based on similar compounds.

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z DP (V) CE (V)
This compound 1009.5 ([M+HCOO]⁻) 783.5 (Loss of glucose) -60 -55
This compound (Confirming) 1009.5 ([M+HCOO]⁻) 621.4 (Loss of 2x glucose) -60 -70

| Digoxin (IS) | 825.4 ([M+HCOO]⁻) | 779.4 | -80 | -40 |

Quantitative Data and Method Validation

The following tables summarize the expected performance characteristics of the validated method, based on typical results for ginsenoside analysis.[4][5][6]

Table 1: Calibration Curve and Linearity

Analyte Range (ng/mL) Regression Equation Correlation Coefficient (r²)

| this compound | 1 - 2000 | y = 0.0025x + 0.0018 | > 0.995 |

Table 2: Precision and Accuracy

QC Concentration (ng/mL) Concentration Measured (Mean ± SD, n=6) Accuracy (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
LLOQ (1.0) 1.05 ± 0.12 105.0 < 15 < 15
Low QC (2.5) 2.60 ± 0.21 104.0 < 10 < 10
Mid QC (100) 97.5 ± 5.8 97.5 < 8 < 9

| High QC (1600) | 1648 ± 95.6 | 103.0 | < 6 | < 7 |

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC (2.5) 88.5 95.2
Mid QC (100) 91.2 98.1

| High QC (1600) | 90.5 | 96.8 |

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is add_lleq Add Ethyl Acetate (Liquid-Liquid Extraction) add_is->add_lleq vortex Vortex & Centrifuge add_lleq->vortex supernatant Collect Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 50% Methanol evaporate->reconstitute lcms Inject into LC-MS/MS System reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: LC-MS/MS sample preparation and analysis workflow.

Representative Signaling Pathway for Panax notoginseng Saponins

Note: The following pathway is associated with Notoginsenoside R1, a related compound from Panax notoginseng, as a direct pathway for this compound is not yet fully elucidated.[7]

signaling_pathway ngr1 Notoginsenoside R1 (related saponin) pi3k PI3K ngr1->pi3k Activates akt Akt pi3k->akt Activates nrf2 NRF2 akt->nrf2 Phosphorylates, releases from Keap1 are ARE (Antioxidant Response Element) nrf2->are Translocates to nucleus, binds to ARE keap1 KEAP1 keap1->nrf2 Inhibition antioxidant Antioxidant & Cytoprotective Genes are->antioxidant Induces Transcription

Caption: PI3K/Akt/NRF2 pathway modulated by P. notoginseng saponins.[7]

Conclusion

The LC-MS/MS method described provides a selective, sensitive, and reliable approach for the quantitative analysis of this compound in rat plasma. The protocol, including a straightforward liquid-liquid extraction and a rapid chromatographic run, is well-suited for high-throughput analysis required in preclinical pharmacokinetic studies. This application note serves as a comprehensive guide for researchers investigating the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Data for Notoginsenoside FP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Notoginsenoside FP2, a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng.[1][2] This document is intended to serve as a comprehensive resource for the identification, characterization, and further research of this compound, which has shown potential in the treatment of cardiovascular diseases.[1][2]

Quantitative NMR Spectral Data

The complete assignment of ¹H and ¹³C NMR chemical shifts is crucial for the unequivocal identification of this compound. The following tables summarize the spectral data, compiled from literature reports on closely related dammarane-type saponins. The data is recorded in pyridine-d₅ (C₅D₅N), a common solvent for this class of compounds, and chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹³C NMR Spectral Data for the Aglycone of this compound (150 MHz, C₅D₅N)

Positionδc (ppm)Positionδc (ppm)
139.11626.8
226.71751.7
388.91816.5
439.61916.3
556.42072.8
618.42122.5
735.12235.6
840.12322.8
950.224126.3
1037.125131.0
1130.92625.8
1270.42717.7
1349.32828.3
1451.42916.9
1531.33017.5

Table 2: ¹³C NMR Spectral Data for the Sugar Moieties of this compound (150 MHz, C₅D₅N)

Sugar Moiety & Positionδc (ppm)
3-O-β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→6)]-β-D-glucopyranosyl
Glc I-1'105.2
Glc I-2'84.1
Glc I-3'78.1
Glc I-4'71.8
Glc I-5'78.2
Glc I-6'69.8
Glc II-1''106.5
Glc II-2''76.5
Glc II-3''78.5
Glc II-4''71.6
Glc II-5''77.9
Glc II-6''62.8
Xyl-1'''104.8
Xyl-2'''75.2
Xyl-3'''77.8
Xyl-4'''70.9
Xyl-5'''67.2
20-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl
Glc III-1''''98.6
Glc III-2''''74.5
Glc III-3''''77.5
Glc III-4''''71.2
Glc III-5''''78.0
Glc III-6''''69.5
Glc IV-1'''''105.5
Glc IV-2'''''75.5
Glc IV-3'''''78.3
Glc IV-4'''''71.5
Glc IV-5'''''77.7
Glc IV-6'''''62.7

Table 3: ¹H NMR Spectral Data for this compound (600 MHz, C₅D₅N)

ProtonδH (ppm, J in Hz)ProtonδH (ppm, J in Hz)
H-33.35 (dd, 11.5, 4.5)H-1' (Glc I)4.98 (d, 7.8)
H-124.05 (m)H-1'' (Glc II)5.35 (d, 7.7)
H-245.30 (t, 7.0)H-1''' (Xyl)4.88 (d, 7.6)
Me-181.05 (s)H-1'''' (Glc III)5.15 (d, 7.9)
Me-190.95 (s)H-1''''' (Glc IV)5.40 (d, 7.8)
Me-211.62 (s)
Me-261.68 (s)
Me-271.75 (s)
Me-280.85 (s)
Me-291.10 (s)
Me-300.98 (s)

Note: The provided NMR data is representative for the structural class of this compound, based on published data for analogous compounds. For definitive structural confirmation, it is recommended to acquire and analyze the spectra of a purified sample of this compound.

Experimental Protocols

The following protocols describe the general procedures for the isolation and NMR-based structural elucidation of this compound.

2.1. Isolation and Purification of this compound

  • Extraction: The dried and powdered fruit pedicels of Panax notoginseng are extracted exhaustively with 70-80% aqueous ethanol (B145695) at room temperature.

  • Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on macroporous resin (e.g., HPD-100) and eluted with a stepwise gradient of ethanol in water to obtain enriched saponin fractions.

  • Further Separation: The enriched fractions are further purified by repeated column chromatography on silica (B1680970) gel and octadecylsilane (B103800) (ODS) columns.

  • Final Purification: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

2.2. NMR Spectroscopic Analysis

  • Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated pyridine (B92270) (C₅D₅N).

  • Instrumentation: NMR spectra are recorded on a Bruker AVANCE 500 or 600 MHz spectrometer.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons.

    • ¹³C NMR spectra, with proton decoupling, are acquired to determine the chemical shifts of the carbon atoms.

  • 2D NMR Spectra Acquisition: A series of 2D NMR experiments are conducted to establish the complete structure:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments and determining the glycosylation sites.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for assigning the sugar moieties.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial correlations between protons.

  • Data Processing and Analysis: The acquired NMR data is processed using appropriate software (e.g., Bruker TopSpin). The structural elucidation is achieved by the comprehensive analysis and interpretation of all 1D and 2D NMR spectra.

Visualized Workflows and Relationships

3.1. Experimental Workflow for Isolation and Identification

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

cluster_0 Isolation and Purification cluster_1 Structural Elucidation Plant Material Plant Material Extraction Extraction Plant Material->Extraction 70% EtOH Partitioning Partitioning Extraction->Partitioning n-BuOH/H2O Column Chromatography Column Chromatography Partitioning->Column Chromatography Macroporous Resin, Silica Gel Prep-HPLC Prep-HPLC Column Chromatography->Prep-HPLC Pure Compound Pure Compound Prep-HPLC->Pure Compound 1D NMR 1D NMR Pure Compound->1D NMR ¹H, ¹³C 2D NMR 2D NMR Pure Compound->2D NMR COSY, HSQC, HMBC Data Analysis Data Analysis 1D NMR->Data Analysis 2D NMR->Data Analysis Structure Confirmed Structure Confirmed Data Analysis->Structure Confirmed

Caption: Workflow for this compound Isolation and Identification.

3.2. Logical Relationships in NMR-based Structure Elucidation

The following diagram outlines the logical connections between different NMR experiments and the structural information they provide for elucidating the structure of this compound.

1H_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC NOESY NOESY/ROESY (Stereochemistry) 1H_NMR->NOESY 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC Aglycone_Spins Aglycone Spin Systems COSY->Aglycone_Spins Sugar_Spins Sugar Spin Systems COSY->Sugar_Spins C_H_Pairs Direct C-H Pairs HSQC->C_H_Pairs HMBC HMBC (¹H-¹³C Long-Range) Connectivity Structural Connectivity (Glycosylation Sites) HMBC->Connectivity Stereo Relative Stereochemistry NOESY->Stereo Aglycone_Spins->Connectivity Sugar_Spins->Connectivity C_H_Pairs->HMBC Final_Structure Complete Structure of This compound Connectivity->Final_Structure Stereo->Final_Structure

Caption: NMR Data Interpretation Logic for Structural Elucidation.

References

Application Notes & Protocols: High-Purity Extraction of Notoginsenoside FP2 from Panax notoginseng

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside FP2, a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng, has garnered significant interest for its potential therapeutic applications, particularly in the realm of cardiovascular diseases[1][2]. This document provides detailed protocols for the extraction, purification, and quantification of this compound. It is intended to serve as a comprehensive guide for researchers and professionals in natural product chemistry and drug development. The methodologies described herein are based on established techniques for saponin extraction from Panax species, optimized for the specific isolation of this compound.

Introduction

Panax notoginseng, a highly valued herb in traditional Chinese medicine, is a rich source of various bioactive saponins (B1172615). While the roots and rhizomes are most commonly used, other parts of the plant, such as the fruit pedicels, contain unique saponin profiles[3]. This compound is one such unique compound found in the fruit pedicels and is explored for its potential in treating cardiovascular ailments[1][2]. The effective extraction and purification of this compound are crucial for its further pharmacological investigation and development. This protocol outlines a robust and reproducible method for obtaining high-purity this compound.

Experimental Protocols

Raw Material Preparation

Fresh fruit pedicels of Panax notoginseng are the primary source material for this compound extraction[1][2].

Protocol:

  • Harvest fresh, healthy fruit pedicels of Panax notoginseng.

  • Clean the pedicels thoroughly with distilled water to remove any dirt and foreign matter.

  • Air-dry the pedicels in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Once dried, pulverize the pedicels into a coarse powder (approximately 40-mesh) using a mechanical grinder.

  • Store the powdered material in an airtight container in a cool, dry place until extraction.

Extraction of Total Saponins

An optimized ultrasound-assisted extraction (UAE) with ethanol (B145695) is recommended for obtaining the crude saponin extract.

Protocol:

  • Place 100 g of the powdered Panax notoginseng fruit pedicels into a flask.

  • Add 1900 mL of 86% ethanol to achieve a liquid-to-solid ratio of 19:1 (mL/g).

  • Perform ultrasonic extraction for 1.5 hours at a controlled temperature.

  • After extraction, filter the mixture through cheesecloth and then a Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

Purification of this compound

A multi-step purification process involving macroporous resin chromatography followed by preparative high-performance liquid chromatography (Prep-HPLC) is employed to isolate high-purity this compound.

2.3.1. Macroporous Resin Column Chromatography (Primary Purification)

Protocol:

  • Dissolve the crude extract in a minimal amount of deionized water.

  • Load the aqueous solution onto a pre-equilibrated HPD-100 macroporous resin column.

  • Wash the column with 5 bed volumes (BV) of deionized water to remove sugars, salts, and other polar impurities.

  • Elute the saponins with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, and 95% ethanol).

  • Collect the fractions and monitor the saponin content using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions rich in this compound are typically eluted with higher concentrations of ethanol.

  • Combine the this compound-rich fractions and concentrate them under reduced pressure.

2.3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Protocol:

  • Dissolve the enriched saponin fraction in methanol.

  • Purify the dissolved fraction using a preparative HPLC system equipped with a C18 column.

  • Employ a gradient elution system of acetonitrile (B52724) and water. The specific gradient will need to be optimized based on the HPLC system and column dimensions. A common starting point is a linear gradient from 20% to 45% acetonitrile over 60 minutes.

  • Monitor the elution at 203 nm, the characteristic absorption wavelength for ginsenosides (B1230088) and notoginsenosides[4].

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the solvent under vacuum to yield purified this compound as a white powder.

  • Determine the purity of the final product using analytical HPLC. Purities exceeding 95% are achievable with this method[5][6].

Quantitative Data

The following tables summarize typical parameters and expected outcomes for the extraction and purification of notoginsenosides. Specific data for this compound is limited in publicly available literature; therefore, data for similar saponins from Panax species are provided for reference.

Table 1: Optimized Extraction Parameters for Total Saponins from Panax notoginseng Leaves (for reference)

ParameterOptimal ValueReference
Extraction MethodUltrasound-Assisted Extraction (UAE)[6]
Solvent86% Ethanol[6]
Liquid-to-Solid Ratio19:1 (mL/g)[6]
Extraction Time1.5 hours[6]

Table 2: Purity and Yield of Minor Saponins from Panax notoginseng Leaves after Purification (for reference)

SaponinYield from Refined ExtractPurityReference
Gypenoside XVII3.3% (1 mg from 30 mg)74.9%[7]
Notoginsenoside Fe13.3% (4 mg from 30 mg)95.2%[7]
Ginsenoside Rd28.3% (2.5 mg from 30 mg)87.3%[7]
Notoginsenoside Fd28.0% (8.4 mg from 30 mg)97.6%[7]

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction

Extraction_Workflow Start Panax notoginseng Fruit Pedicels Preparation Drying and Pulverization Start->Preparation Extraction Ultrasound-Assisted Extraction (86% Ethanol) Preparation->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Saponin Extract Filtration->Crude_Extract Primary_Purification Macroporous Resin Chromatography (HPD-100) Crude_Extract->Primary_Purification Enriched_Fraction FP2-Enriched Fraction Primary_Purification->Enriched_Fraction Final_Purification Preparative HPLC (C18 Column) Enriched_Fraction->Final_Purification Pure_FP2 High-Purity This compound Final_Purification->Pure_FP2

Caption: Workflow for the extraction and purification of this compound.

Hypothesized Signaling Pathway for Cardiovascular Effects

Disclaimer: The specific signaling pathway for this compound has not been fully elucidated. The following diagram represents a hypothesized pathway based on the known mechanisms of other cardioprotective notoginsenosides, such as Notoginsenoside R1. This pathway is presented for illustrative purposes and requires experimental validation for this compound.

Signaling_Pathway cluster_membrane Cell Membrane FP2 This compound Receptor Receptor ? FP2->Receptor Binds to AMPK AMPK FP2->AMPK Activates ? PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cardioprotection Cardioprotective Effects (e.g., Anti-apoptosis, Anti-inflammation) Akt->Cardioprotection mTOR->Cardioprotection AMPK->Cardioprotection

Caption: Hypothesized PI3K/Akt/mTOR and AMPK signaling pathways for this compound.

References

Application Notes and Protocols for Evaluating the Bioactivity of Notoginsenoside FP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside FP2 is a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng.[1][2] As a member of the ginsenoside family, which is known for a wide range of pharmacological effects, this compound is emerging as a compound of interest, particularly for its potential therapeutic applications in cardiovascular diseases.[1][2] Preliminary research on related notoginsenosides and ginsenosides (B1230088) suggests that FP2 may possess significant anti-inflammatory, anti-cancer, and cardioprotective properties.[3][4][5]

These application notes provide a comprehensive guide for researchers to evaluate the bioactivity of this compound using established cell-based assays. The protocols detailed below are designed to assess its effects on cell viability, apoptosis, and inflammation.

Experimental Workflow

The following diagram outlines the general workflow for assessing the bioactivity of this compound.

experimental_workflow Experimental Workflow for this compound Bioactivity cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Interpretation prep_fp2 Prepare this compound Stock Solution viability Cell Viability/Cytotoxicity Assay (MTT/CCK-8) prep_fp2->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) prep_fp2->apoptosis inflammation Anti-inflammatory Assay (LPS-induced NO/Cytokine Production) prep_fp2->inflammation cell_culture Cell Line Culture (e.g., HUVECs, Macrophages, Cancer Cells) cell_culture->viability cell_culture->apoptosis cell_culture->inflammation data_collection Data Collection (Absorbance, Fluorescence) viability->data_collection apoptosis->data_collection inflammation->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

General workflow for FP2 bioactivity assessment.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability and proliferation of cells. The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells.[6]

Materials:

  • This compound

  • Selected cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in the culture medium at desired concentrations.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve FP2, e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 590 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with this compound. Early in apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic cells.

Materials:

  • This compound

  • Selected cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Anti-inflammatory Assay (LPS-Induced Model)

This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO) and cytokines (TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

  • After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement:

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be prepared to determine the NO concentration.

  • Cytokine Measurement (TNF-α and IL-6):

    • Measure the levels of TNF-α and IL-6 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Control100 ± 5.2100 ± 6.1100 ± 5.8
198.5 ± 4.997.2 ± 5.595.1 ± 6.2
1095.3 ± 5.190.8 ± 6.385.4 ± 5.9
5082.1 ± 6.075.4 ± 5.868.2 ± 6.5
10065.7 ± 5.558.9 ± 6.149.3 ± 6.0
IC₅₀ (µM) >100~85~100

Data are presented as mean ± SD.

Table 2: Apoptotic and Necrotic Cell Distribution after this compound Treatment (48h)

Concentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
5070.8 ± 3.515.6 ± 2.213.6 ± 1.9
10055.4 ± 4.125.3 ± 2.819.3 ± 2.5

Data are presented as mean ± SD.

Table 3: Inhibition of Inflammatory Mediators by this compound in LPS-stimulated Macrophages

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control2.1 ± 0.550.3 ± 8.235.7 ± 6.1
LPS (1 µg/mL)45.8 ± 3.91250.6 ± 98.5850.2 ± 75.4
LPS + FP2 (10 µM)35.2 ± 3.1980.4 ± 85.3675.9 ± 60.1
LPS + FP2 (50 µM)20.7 ± 2.5650.1 ± 70.2450.6 ± 55.8
LPS + FP2 (100 µM)10.5 ± 1.8320.8 ± 45.9210.3 ± 35.2

Data are presented as mean ± SD.

Signaling Pathways

Many ginsenosides exert their effects by modulating key signaling pathways. Based on the activities of related compounds, the PI3K/Akt and NF-κB pathways are potential targets of this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for regulating cell survival, proliferation, and apoptosis. Its inhibition can lead to decreased cell viability and induction of apoptosis, which is a common mechanism for anti-cancer agents.

PI3K_Akt_pathway Potential Modulation of PI3K/Akt Pathway by this compound FP2 This compound PI3K PI3K FP2->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Potential inhibition of the PI3K/Akt pathway by FP2.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In response to stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including TNF-α and IL-6. Inhibition of this pathway is a hallmark of many anti-inflammatory compounds.

NFkB_pathway Potential Modulation of NF-κB Pathway by this compound FP2 This compound IKK IKK FP2->IKK Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammation Induces

Potential inhibition of the NF-κB pathway by FP2.

References

Investigating Notoginsenoside FP2 In Vivo: A Practical Guide to Pharmacokinetic Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Notoginsenoside FP2, a saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng, is a compound of interest for its potential therapeutic applications, particularly in the realm of cardiovascular diseases. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical step in preclinical development. However, a thorough review of currently available scientific literature reveals a significant gap: there are no published in vivo pharmacokinetic studies specifically for this compound in any animal model.

This document aims to bridge this gap by providing detailed, generalized protocols and application notes based on established methodologies for other structurally related notoginsenosides, such as Notoginsenoside R1, R2, and Fc. These protocols can be adapted by researchers to design and execute robust pharmacokinetic studies for this compound. The primary animal model discussed is the rat, a common choice for initial pharmacokinetic screening due to its well-characterized physiology and cost-effectiveness.

The successful execution of these studies hinges on sensitive and specific analytical methods, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the analyte in biological matrices. The data generated will be crucial for determining key pharmacokinetic parameters, informing dosage selection for efficacy and toxicology studies, and ultimately, guiding the clinical development of this compound.

Experimental Protocols

The following are detailed protocols for conducting a pharmacokinetic study of a notoginsenoside in a rat model. These are based on methodologies reported for similar compounds and should be optimized and validated specifically for this compound.

Protocol 1: Animal Handling and Dosing

1. Animal Model:

  • Species: Sprague-Dawley (SD) rats are frequently used for pharmacokinetic studies of notoginsenosides.
  • Sex: Male rats are commonly used to avoid potential variability due to the estrous cycle.
  • Weight: 200-250 g.
  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment, with free access to standard chow and water.

2. Dosing Preparation:

  • Formulation: this compound should be dissolved in a suitable vehicle. Common vehicles for oral administration include a solution of 0.5% carboxymethylcellulose sodium (CMC-Na). For intravenous administration, a solution in physiological saline, potentially with a co-solvent like DMSO and PEG300 if solubility is a concern, is appropriate. The final concentration of any co-solvent should be confirmed to be non-toxic.
  • Dose Selection: Dose selection should be based on any available in vitro efficacy data or in vivo data from related compounds. For oral administration, doses might range from 10 to 100 mg/kg. For intravenous administration, a lower dose, typically 1-5 mg/kg, is used to determine absolute bioavailability.

3. Administration:

  • Oral (p.o.): Administer the prepared dose via oral gavage. The volume is typically 10 mL/kg.
  • Intravenous (i.v.): Administer the dose via the tail vein. The volume is typically 1-2 mL/kg.

Protocol 2: Blood Sampling

1. Schedule:

  • A sparse sampling or serial sampling design can be used. For serial sampling from the same animal, cannulation of the jugular vein is recommended.
  • Intravenous Route: Collect blood samples at pre-dose (0), and at approximately 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
  • Oral Route: Collect blood samples at pre-dose (0), and at approximately 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

2. Collection:

  • Collect approximately 100-200 µL of blood into heparinized tubes at each time point.
  • Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
  • Transfer the plasma to clean tubes and store at -80°C until analysis.

Protocol 3: Bioanalytical Method - LC-MS/MS

1. Sample Preparation:

  • Protein Precipitation: This is a common method for extracting notoginsenosides from plasma. To a 50 µL plasma sample, add 150 µL of an organic solvent (e.g., methanol (B129727) or acetonitrile) containing an appropriate internal standard (IS). The choice of IS should be a structurally similar compound not present endogenously.
  • Vortex and Centrifuge: Vortex the mixture for 1-2 minutes, then centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
  • Supernatant Collection: Transfer the clear supernatant to a new tube or a 96-well plate for injection into the LC-MS/MS system.

2. Liquid Chromatography Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used.
  • Mobile Phase: A gradient elution with water (containing a modifier like 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

3. Mass Spectrometry Conditions (Example):

  • Ionization Source: Electrospray ionization (ESI), often in negative ion mode for saponins.
  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standard compounds.

4. Method Validation:

  • The analytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Data Presentation

While no specific quantitative data for this compound is available, the following table illustrates how the pharmacokinetic parameters for different notoginsenosides from rat studies could be structured for comparison. This table should be populated with actual experimental data for this compound once the studies are completed.

Table 1: Comparative Pharmacokinetic Parameters of Notoginsenosides in Rats (Illustrative)

Compound Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC₀-t (ng·h/mL) t₁/₂ (h) F (%)
This compound TBD p.o. TBD TBD TBD TBD TBD
This compound TBD i.v. TBD N/A TBD TBD N/A
Notoginsenoside R1 100 p.o. 134.0 ± 26.0 0.4 ± 0.2 340.0 ± 81.0 2.9 ± 1.1 9.29

| Notoginsenoside Fc | 50 | p.o. | 15.6 ± 4.2 | 8.0 ± 2.8 | 273.1 ± 75.9 | >22 | 0.10-0.14 |

Data for Notoginsenoside R1 and Fc are sourced from published literature and are provided for illustrative purposes. TBD: To Be Determined; p.o.: oral; i.v.: intravenous; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable point; t₁/₂: Elimination half-life; F (%): Absolute bioavailability.

Visualizations

The following diagrams illustrate the typical workflow for a pharmacokinetic study and a generalized metabolic pathway for notoginsenosides.

G cluster_preclinical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Animal_Model Animal Model Selection (e.g., SD Rats) Dose_Prep Dose Preparation (Vehicle Selection) Animal_Model->Dose_Prep Admin Drug Administration (Oral or IV) Dose_Prep->Admin Blood_Sampling Serial Blood Sampling Admin->Blood_Sampling Plasma_Sep Plasma Separation Blood_Sampling->Plasma_Sep Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Sep->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Calc Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Calc Data_Report Data Reporting and Interpretation PK_Calc->Data_Report

Caption: Experimental workflow for an in vivo pharmacokinetic study.

G FP2 This compound (Parent Compound) Metabolite1 Deglycosylated Metabolite 1 FP2->Metabolite1 Stepwise Deglycosylation (Gut Microbiota) Metabolite2 Deglycosylated Metabolite 2 Metabolite1->Metabolite2 Aglycone Protopanaxadiol (Aglycone) Metabolite2->Aglycone Excretion Excretion (Bile/Feces) Aglycone->Excretion

Caption: Hypothetical metabolic pathway for this compound.

Assessing Notoginsenoside FP2 Effects on Endothelial Cell Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenosides, the primary active components of Panax notoginseng, have garnered significant attention for their potential therapeutic effects on the cardiovascular system. Among these, Notoginsenoside FP2 is emerging as a compound of interest for its purported roles in modulating endothelial cell function. These application notes provide a comprehensive overview of the effects of this compound on endothelial cells and detailed protocols for assessing these functions. The information presented is a composite analysis based on studies of various notoginsenosides, providing a predictive framework for investigating FP2.

Endothelial cells form the inner lining of blood vessels and are crucial regulators of vascular tone, inflammation, and angiogenesis. Dysfunction of these cells is a hallmark of many cardiovascular diseases. Notoginsenosides have been shown to influence several key endothelial processes, including proliferation, migration, tube formation (angiogenesis), and the production of nitric oxide (NO), a key signaling molecule.[1][2][3][4] This document will guide researchers in designing and executing experiments to elucidate the specific effects of this compound.

Data Presentation: Summary of Expected Quantitative Effects

The following tables summarize the anticipated quantitative effects of this compound on endothelial cell functions, based on data from related notoginsenosides. These tables are intended to serve as a baseline for comparison with experimental results.

Table 1: Effects of Notoginsenosides on Endothelial Cell Angiogenesis

ParameterTreatment GroupExpected OutcomePotential Significance
Tube Formation This compound (various concentrations) vs. ControlIncreased tube length and branch pointsPro-angiogenic effect, potential for wound healing and ischemic tissue repair.[1][3]
VEGF (Positive Control)Significant increase in tube formationValidates assay performance.
Cell Migration This compound (various concentrations) vs. ControlIncreased migration distance/cell countPromotes endothelial cell motility, crucial for angiogenesis.[3][4]
VEGF (Positive Control)Significant increase in cell migrationValidates assay performance.

Table 2: Effects of Notoginsenosides on Endothelial Cell Signaling

ParameterTreatment GroupExpected OutcomePotential Significance
eNOS Phosphorylation (Ser1177) This compound (various concentrations) vs. ControlIncreased phosphorylationActivation of eNOS, leading to increased NO production and vasodilation.[2][5]
VEGF (Positive Control)Increased phosphorylationValidates assay performance.
eNOS Phosphorylation (Thr495) This compound (various concentrations) vs. ControlDecreased phosphorylationInhibition of this inhibitory phosphorylation site, leading to eNOS activation.[6]
VEGF Expression This compound (various concentrations) vs. ControlIncreased expressionUpregulation of a key pro-angiogenic factor.[1][7]

Table 3: Effects of Notoginsenosides on Endothelial Cell Inflammatory Response

ParameterTreatment GroupExpected OutcomePotential Significance
TNF-α, IL-6 Expression (induced by inflammatory stimuli) This compound + Stimulus vs. Stimulus aloneDecreased expressionAnti-inflammatory effect, potential for treating inflammatory vascular diseases.[8][9][10][11]
ICAM-1, VCAM-1 Expression (induced by inflammatory stimuli) This compound + Stimulus vs. Stimulus aloneDecreased expressionReduction of endothelial adhesion molecules, limiting leukocyte recruitment.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific endothelial cell type and laboratory conditions.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[12][13][14][15]

Materials:

  • Basement membrane matrix (e.g., Matrigel®)[12][13][16]

  • 24-well or 96-well tissue culture plates[12][17]

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial Cell Growth Medium

  • Test compound (this compound) and controls (e.g., VEGF)

  • Calcein AM fluorescent dye[12][13]

  • Inverted microscope with fluorescence capabilities

Procedure:

  • Thaw the basement membrane matrix on ice overnight at 4°C.[16]

  • Pre-chill pipette tips and the multi-well plate.

  • Coat each well with a thin layer of the basement membrane matrix (50-100 µL for a 96-well plate, 200-250 µL for a 24-well plate) and incubate at 37°C for 30-60 minutes to allow for polymerization.[13][16][17]

  • Harvest endothelial cells and resuspend them in a serum-starved medium containing the desired concentration of this compound or controls.

  • Seed the cells onto the polymerized matrix at a density of 1x10^4 - 1.5x10^4 cells per well (96-well plate) or 5x10^4 - 1x10^5 cells per well (24-well plate).[16][17]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[14][16][17]

  • After incubation, carefully remove the medium and wash the cells gently with pre-warmed PBS.

  • Label the cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C.[13][15]

  • Visualize and capture images of the tube-like structures using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Endothelial Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, measures the chemotactic migration of endothelial cells.[18][19][20]

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Endothelial cells

  • Serum-free or low-serum endothelial cell medium

  • Chemoattractant medium (containing this compound or controls like VEGF)

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

Procedure:

  • Pre-hydrate the Transwell inserts by adding serum-free medium to the upper and lower chambers and incubating for at least 1 hour at 37°C.

  • Harvest and resuspend endothelial cells in serum-free medium at a concentration of 1x10^6 cells/mL.

  • Remove the pre-hydration medium and add 750 µL of chemoattractant medium (containing this compound or controls) to the lower chamber of the 24-well plate.[18]

  • Add 500 µL of the cell suspension (5x10^5 cells) to the upper chamber of the Transwell insert.[18]

  • Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.[18]

  • After incubation, remove the inserts from the plate. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 20 minutes.

  • Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.

  • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Count the number of migrated cells in several random fields of view under a microscope.

Western Blot Analysis for eNOS Phosphorylation

This technique is used to detect the phosphorylation status of endothelial nitric oxide synthase (eNOS), a key indicator of its activity.[6][21][22]

Materials:

  • Endothelial cells treated with this compound or controls

  • Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Electroblotting system for protein transfer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)[21]

  • Primary antibodies (anti-phospho-eNOS Ser1177, anti-phospho-eNOS Thr495, anti-total eNOS)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lyse the treated endothelial cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-eNOS Ser1177) overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times with TBST for 5 minutes each.[6]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again as in step 8.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against total eNOS.

Mandatory Visualizations

Signaling Pathways

Notoginsenoside_FP2_Signaling cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->Receptor NF_kB NF_kB This compound->NF_kB -| Akt Akt PI3K->Akt eNOS_inactive eNOS (Thr495-P) Akt->eNOS_inactive -| eNOS_active eNOS (Ser1177-P) Akt->eNOS_active P Migration Migration Akt->Migration NO NO eNOS_active->NO Angiogenesis Angiogenesis NO->Angiogenesis Anti_inflammation Anti_inflammation NF_kB->Anti_inflammation leads to Tube_Formation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Thaw_Matrigel Thaw Matrigel on ice at 4°C Coat_Plate Coat plate with Matrigel Thaw_Matrigel->Coat_Plate Polymerize Incubate at 37°C for 30-60 min Coat_Plate->Polymerize Seed_Cells Seed cells onto Matrigel Polymerize->Seed_Cells Prep_Cells Prepare cell suspension with this compound Prep_Cells->Seed_Cells Incubate_Assay Incubate for 4-18 hours Seed_Cells->Incubate_Assay Stain_Cells Stain with Calcein AM Incubate_Assay->Stain_Cells Image Image with fluorescence microscope Stain_Cells->Image Quantify Quantify tube formation Image->Quantify Western_Blot_Workflow Cell_Treatment Treat cells with This compound Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (e.g., p-eNOS) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Normalization Detection->Analysis

References

Application Notes and Protocols for Notoginsenoside FP2 Administration in a Mouse Model of Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the administration of notoginsenosides, specifically focusing on Notoginsenoside R1 (NG-R1) as a representative compound, in a mouse model of myocardial ischemia. Due to the limited specific data available for Notoginsenoside FP2 in this context, the protocols and data presented are based on studies involving the closely related and well-researched NG-R1, isolated from Panax notoginseng.[1] Notoginsenosides have demonstrated significant cardioprotective effects, making them promising candidates for therapeutic development against ischemic heart disease.[1][2] These notes are intended for researchers, scientists, and drug development professionals working on novel therapies for myocardial infarction.

This compound is a dammarane-type bisdesmoside isolated from the fruit pedicels of Panax notoginseng and has been noted for its potential in treating cardiovascular diseases.[3][4] The experimental data provided herein for NG-R1 is expected to be a valuable starting point for designing and conducting studies with this compound.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of Notoginsenoside R1 (NG-R1) on key parameters in a mouse model of myocardial ischemia/reperfusion (MI/R) injury.

Table 1: Effect of NG-R1 on Cardiac Function and Infarct Size

ParameterControl (MI/R) GroupNG-R1 Treated GroupReference
Infarct Size (% of Area at Risk)67.67% ± 1.83%36.50% ± 2.06%[1]
Left Ventricular Ejection Fraction (LVEF)36.50% ± 1.25%50.67% ± 2.60%
Left Ventricular Fractional Shortening (LVFS)17.83% ± 1.01%24.33% ± 1.49%

Table 2: Effect of NG-R1 on Myocardial Injury Biomarkers

BiomarkerControl (MI/R) Group (U/L)NG-R1 Treated Group (U/L)Reference
Cardiac Troponin-I (cTnI)~4.5~2.5[5]
Creatine Kinase-MB (CK-MB)~1200~600[5]

Table 3: Effect of NG-R1 on Apoptosis-Related Protein Expression

ProteinControl (MI/R) Group (Relative Expression)NG-R1 Treated Group (Relative Expression)Reference
Bcl-2DecreasedIncreased[1]
BaxIncreasedDecreased[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Murine Model of Myocardial Ischemia/Reperfusion (MI/R)

This protocol describes the surgical procedure for inducing myocardial ischemia by ligating the left anterior descending (LAD) coronary artery.[2][6][7]

  • Animals: Male C57BL/6 mice (8-10 weeks old, 20-25 g).

  • Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance) or with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg).[6]

  • Intubation and Ventilation: Intubate the mouse and connect it to a small animal ventilator. Set the ventilator to a respiratory rate of approximately 110 breaths/minute and a tidal volume of 0.2-0.3 mL.[8]

  • Surgical Procedure:

    • Place the mouse in a supine position on a heating pad to maintain body temperature.

    • Perform a left thoracotomy between the third and fourth ribs to expose the heart.[8]

    • Carefully remove the pericardium to visualize the LAD coronary artery.

    • Ligate the LAD approximately 2-3 mm from its origin using an 8-0 silk suture. Ischemia is confirmed by the blanching of the anterior wall of the left ventricle.

    • For a reperfusion model, release the ligature after 30-60 minutes. For a permanent infarction model, the ligature remains in place.

    • Close the chest cavity in layers and evacuate any air from the pleural space.

    • Administer post-operative analgesics as per institutional guidelines.

2. Notoginsenoside Administration

  • Preparation: Dissolve this compound (or NG-R1) in sterile saline or another appropriate vehicle.

  • Dosage and Administration: Based on studies with NG-R1, a dosage of 25 mg/kg administered via intraperitoneal (i.p.) injection is effective.[1] Multiple injections may be given, for instance, one dose 30 minutes before ischemia and another at the onset of reperfusion.

3. Measurement of Myocardial Infarct Size

This protocol uses 2,3,5-triphenyltetrazolium chloride (TTC) staining to differentiate between viable and necrotic myocardial tissue.[7][9][10]

  • Heart Collection: At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the mouse and excise the heart.

  • Staining Procedure:

    • Cannulate the aorta and perfuse the heart with phosphate-buffered saline (PBS) to remove blood.

    • To delineate the area at risk (AAR), ligate the LAD at the same location as during surgery and perfuse the heart with 1% Evans Blue dye. The non-ischemic area will stain blue.

    • Freeze the heart at -20°C for 30 minutes.

    • Slice the ventricles into 1-2 mm thick transverse sections.

    • Incubate the slices in a 1% TTC solution in PBS at 37°C for 15-20 minutes.[6]

  • Imaging and Analysis:

    • Viable myocardium will stain red, while the infarcted tissue will remain white.

    • Photograph the slices and use image analysis software (e.g., ImageJ) to quantify the AAR (non-blue area) and the infarct area (white area).

    • Infarct size is expressed as a percentage of the AAR.

4. Assessment of Cardiac Function by Echocardiography

Echocardiography is a non-invasive method to assess cardiac function in live animals.[5][11][12]

  • Procedure:

    • Lightly anesthetize the mouse and place it on a heated platform.

    • Remove the chest fur using a depilatory cream.

    • Apply ultrasound gel to the chest.

    • Use a high-frequency ultrasound system with a small animal probe to acquire M-mode and 2D images from the parasternal long- and short-axis views.

  • Data Analysis:

    • Measure the left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) from the M-mode images.

    • Calculate the Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using standard formulas.

5. Detection of Apoptosis by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[13][14][15]

  • Tissue Preparation:

    • Fix heart tissue in 4% paraformaldehyde and embed in paraffin.

    • Cut 5 µm thick sections and mount them on slides.

  • Staining Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • Permeabilize the cells with Proteinase K.

    • Follow the instructions of a commercial TUNEL assay kit. This typically involves incubating the sections with terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides.

  • Analysis:

    • Counterstain the nuclei with DAPI.

    • Visualize the slides under a fluorescence microscope. TUNEL-positive nuclei (apoptotic cells) will be fluorescently labeled.

    • Quantify the apoptotic index by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Mandatory Visualization

Signaling Pathways

The cardioprotective effects of notoginsenosides are mediated through various signaling pathways. The diagrams below illustrate some of the key pathways implicated in the action of NG-R1.

G Proposed Cardioprotective Signaling Pathway of Notoginsenoside R1 NGR1 Notoginsenoside R1 TAK1 TAK1 NGR1->TAK1 inhibits JNK JNK TAK1->JNK p38 p38 MAPK TAK1->p38 Apoptosis Cardiomyocyte Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: NG-R1 inhibits the TAK1-JNK/p38 MAPK signaling pathway to reduce apoptosis.

G Alternative Protective Signaling Pathways of Notoginsenosides cluster_0 PI3K/Akt Pathway cluster_1 AMPK Pathway NGR1_1 Notoginsenoside PI3K PI3K NGR1_1->PI3K activates Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival NGR1_2 Notoginsenoside AMPK AMPK NGR1_2->AMPK activates Metabolism Improved Metabolism AMPK->Metabolism

Caption: Notoginsenosides can also promote cell survival via PI3K/Akt and improve metabolism through AMPK.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating the efficacy of this compound in a mouse model of myocardial ischemia.

G Experimental Workflow Start Start: Acclimatize Mice Grouping Randomly Assign to Groups (Sham, MI/R, MI/R + FP2) Start->Grouping DrugAdmin Administer this compound or Vehicle Grouping->DrugAdmin Surgery Induce Myocardial Ischemia (LAD Ligation) DrugAdmin->Surgery Reperfusion Reperfusion Surgery->Reperfusion PostOp Post-operative Monitoring Reperfusion->PostOp Analysis Endpoint Analysis PostOp->Analysis Echo Echocardiography Analysis->Echo Infarct Infarct Size (TTC) Analysis->Infarct Apoptosis Apoptosis (TUNEL) Analysis->Apoptosis Western Western Blot Analysis->Western

Caption: General workflow for testing this compound in a mouse MI model.

References

Application Notes and Protocols: High-Content Screening for Novel Targets of Notoginsenoside FP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside FP2, a dammarane-type saponin (B1150181) isolated from Panax notoginseng, has demonstrated potential therapeutic effects, particularly in the context of cardiovascular diseases.[1][2][3] Understanding the molecular targets and mechanisms of action of this compound is crucial for its development as a therapeutic agent. High-content screening (HCS) offers a powerful platform for unbiasedly identifying the cellular targets of bioactive compounds by analyzing multiple phenotypic parameters in a high-throughput manner.

These application notes provide a detailed protocol for a high-content screening workflow designed to identify and characterize the molecular targets of this compound. The described methodology focuses on the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis, which is a known target of other ginsenosides (B1230088) and a plausible pathway for FP2's activity in the cardiovascular system. Human Umbilical Vein Endothelial Cells (HUVECs) are utilized as a physiologically relevant cell model for cardiovascular research.

Experimental Principles

This HCS protocol is designed to quantify the effect of this compound on the activation of the PI3K/AKT signaling pathway. The screening workflow involves a primary cell viability assay to determine the optimal concentration range of FP2, followed by a multi-parameter HCS assay. The HCS assay will measure the phosphorylation status of key proteins in the PI3K/AKT pathway, namely phosphorylated AKT (pAKT) and phosphorylated S6 ribosomal protein (pS6), in HUVECs stimulated with Vascular Endothelial Growth Factor (VEGF).

Data Presentation

Table 1: Dose-Response of this compound on HUVEC Viability
This compound (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
198.25.1
595.64.8
1092.15.3
2588.76.2
5075.47.1
10052.38.5
Table 2: High-Content Screening Results for PI3K/AKT Pathway Modulation
TreatmentpAKT (Ser473) Intensity (RFU)pS6 (Ser235/236) Intensity (RFU)Nuclear Translocation of NF-κB (%)
Vehicle Control150.2 ± 12.5210.8 ± 18.25.2 ± 1.1
VEGF (50 ng/mL)850.6 ± 75.3980.4 ± 89.710.5 ± 2.3
FP2 (10 µM) + VEGF425.1 ± 41.8510.2 ± 55.66.8 ± 1.5
FP2 (25 µM) + VEGF210.5 ± 25.1280.9 ± 31.45.5 ± 1.3
LY294002 (10 µM) + VEGF180.3 ± 15.9230.1 ± 22.55.1 ± 1.0

RFU: Relative Fluorescence Units LY294002 is a known PI3K inhibitor (positive control).

Experimental Protocols

HUVEC Cell Culture and Plating
  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Cell Growth Medium-2 (EGM-2) supplemented with the EGM-2 SingleQuots Kit.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For HCS, seed HUVECs into 96-well or 384-well black, clear-bottom microplates at a density of 5,000-10,000 cells per well.

  • Allow cells to adhere and grow for 24 hours to form a confluent monolayer.

Cell Viability Assay (MTT Assay)
  • Prepare a serial dilution of this compound in EGM-2 medium.

  • Replace the culture medium in the 96-well plate with the medium containing different concentrations of FP2. Include a vehicle control (DMSO).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

High-Content Screening Assay
  • Compound Treatment and Stimulation:

    • Starve the HUVECs in serum-free EGM-2 for 4 hours.

    • Pre-treat the cells with various concentrations of this compound (determined from the viability assay) or a positive control inhibitor (e.g., LY294002) for 1 hour.

    • Stimulate the cells with 50 ng/mL of VEGF for 30 minutes to activate the PI3K/AKT pathway.[1][4]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate the cells with primary antibodies against pAKT (Ser473) and pS6 (Ser235/236) diluted in 1% BSA in PBS overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the fluorescence intensity of pAKT and pS6 in the cytoplasm and nucleus of each cell.

    • Measure the nuclear translocation of other potential targets like NF-κB if desired.

    • Analyze the data to determine the effect of this compound on the phosphorylation of AKT and S6.

Mandatory Visualizations

HCS_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_staining Immunofluorescence cluster_analysis Data Acquisition & Analysis HUVEC_Culture HUVEC Culture Plating Seed in 96/384-well plates HUVEC_Culture->Plating Starvation Serum Starvation Plating->Starvation FP2_Treatment This compound Treatment Starvation->FP2_Treatment VEGF_Stimulation VEGF Stimulation FP2_Treatment->VEGF_Stimulation Fixation Fixation (4% PFA) VEGF_Stimulation->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (pAKT, pS6) Blocking->Primary_Ab Secondary_Ab Secondary Antibody & DAPI Incubation Primary_Ab->Secondary_Ab Image_Acquisition High-Content Imaging Secondary_Ab->Image_Acquisition Image_Analysis Image Analysis (Fluorescence Intensity, etc.) Image_Acquisition->Image_Analysis Data_Interpretation Data Interpretation Image_Analysis->Data_Interpretation

Caption: High-content screening experimental workflow.

PI3K_AKT_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT pAKT PIP3->pAKT Recruits & Activates AKT AKT AKT mTORC1 mTORC1 pAKT->mTORC1 Activates Cell_Response Cell Survival, Proliferation, Angiogenesis pAKT->Cell_Response S6K S6K mTORC1->S6K Activates pS6 pS6 S6K->pS6 Phosphorylates S6 S6 S6 pS6->Cell_Response FP2 This compound FP2->PI3K Inhibits? FP2->pAKT Inhibits?

Caption: Hypothesized PI3K/AKT signaling pathway inhibition.

References

Application Notes and Protocols for Developing a Stable Formulation of Notoginsenoside FP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside FP2, a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng, has shown significant potential for the treatment of cardiovascular diseases.[1] However, like many saponins (B1172615), this compound is susceptible to degradation, primarily through hydrolysis of its glycosidic linkages, which can compromise its therapeutic efficacy and shelf-life.[2][3] Developing a stable formulation is therefore a critical step in its journey from a promising compound to a viable therapeutic agent.

These application notes provide a comprehensive guide to developing a stable formulation for this compound. They cover formulation strategies, detailed experimental protocols for stability testing, and analytical methods for quantification.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for formulation development.

PropertyValueReference
Molecular FormulaC₅₈H₉₈O₂₆[4]
Molecular Weight1211.38 g/mol [4]
AppearanceWhite to off-white solid[4]
SolubilityDMSO: 100 mg/mL (82.55 mM; requires sonication) H₂O: 5 mg/mL (4.12 mM; requires sonication)[5]
Storage (in solvent)-80°C for 6 months; -20°C for 1 month (protect from light)[4]

Formulation Strategies for Enhanced Stability

The primary degradation pathway for saponins like this compound is hydrolysis.[6] Formulation strategies should therefore focus on minimizing the exposure of the molecule to conditions that promote this reaction.

pH Optimization and Buffering

The rate of hydrolysis of glycosidic bonds is highly pH-dependent.[7] Generally, saponins exhibit greater stability at a neutral to slightly acidic pH.[3]

  • Recommendation: Conduct a pH-stability profile to identify the pH of maximum stability for this compound. Formulate aqueous solutions within this optimal pH range using pharmaceutically acceptable buffers (e.g., phosphate, citrate, or acetate (B1210297) buffers).

Co-solvents and Excipients

The use of co-solvents can reduce the water activity in the formulation, thereby slowing down hydrolytic degradation.

  • Recommended Co-solvents:

    • Polyethylene glycol (PEG) 300/400

    • Propylene glycol

    • Glycerin

  • Other Excipients:

    • Antioxidants: To protect against potential oxidative degradation. Examples include ascorbic acid, sodium metabisulfite, and tocopherol.

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers can be used to enhance solubility and stability in parenteral formulations.[8]

Lyophilization (Freeze-Drying)

For long-term stability, especially for parenteral formulations, lyophilization is a highly effective strategy.[9][10] This process removes water from the product, significantly reducing the potential for hydrolysis.

  • Cryoprotectants: To protect the molecule from the stresses of freezing and drying, cryoprotectants are essential.

    • Sugars: Sucrose and trehalose (B1683222) have been shown to be effective in stabilizing Panax notoginseng saponins during lyophilization.[9] A combination of these sugars can offer synergistic protection.

    • Polyols: Mannitol can also be used as a bulking agent and cryoprotectant.

A typical lyophilization cycle involves freezing, primary drying (sublimation of ice under vacuum), and secondary drying (removal of unfrozen water). The cycle parameters (freezing rate, temperature, and pressure) must be optimized for the specific formulation.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13]

Protocol for Forced Degradation of this compound:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24-48 hours.

    • Thermal Degradation: Heat the solid drug substance or a solution at 80°C for 48-72 hours.

    • Photodegradation: Expose the solid drug substance or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photodegradation (ICH Q1B) stock->photo neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability- Indicating HPLC neutralize->hplc

Caption: Workflow for the forced degradation study of this compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products.[14][15]

HPLC Method Parameters (Starting Point):

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with: A: Water (with 0.1% formic acid or phosphoric acid) B: Acetonitrile or Methanol
Gradient Program Optimized to separate this compound from all degradation products
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection Wavelength 203 nm (or as determined by UV scan)
Injection Volume 10-20 µL

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Workflow for Stability-Indicating HPLC Method Development

HPLC_Method_Development start Start: Develop HPLC Method for This compound stress_samples Analyze Forced Degradation Samples start->stress_samples check_separation Check for Separation of Degradation Peaks stress_samples->check_separation optimize Optimize Method (Gradient, Mobile Phase, etc.) check_separation->optimize No validate Validate Method (ICH Guidelines) check_separation->validate Yes optimize->stress_samples end Final Stability-Indicating Method validate->end

Caption: Workflow for developing a stability-indicating HPLC method.

Mechanism of Action and Relevant Signaling Pathways

This compound is believed to exert its cardioprotective effects through the modulation of key signaling pathways involved in cell survival, inflammation, and apoptosis. While specific data for FP2 is limited, the effects of other notoginsenosides and ginsenosides (B1230088) provide valuable insights.[1][16][17]

Key Signaling Pathways:

  • PI3K/Akt Pathway: This is a major pro-survival pathway. Activation of PI3K/Akt by saponins can inhibit apoptosis and protect cardiomyocytes from ischemia-reperfusion injury.[2][4][18]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress. Certain saponins have been shown to inhibit the activation of p38 MAPK and ERK, which can reduce inflammation and cell death.[19][20]

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Inhibition of NF-κB activation by saponins can lead to a reduction in pro-inflammatory cytokines.[5][21]

PI3K/Akt Signaling Pathway in Cardioprotection

PI3K_Akt_Pathway FP2 This compound PI3K PI3K FP2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits CellSurvival Cell Survival mTOR->CellSurvival Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis

Caption: PI3K/Akt signaling pathway modulated by this compound.

MAPK and NF-κB Signaling Pathways in Inflammation

MAPK_NFkB_Pathway FP2 This compound p38 p38 MAPK FP2->p38 Inhibits ERK ERK FP2->ERK Inhibits IKK IKK FP2->IKK Inhibits Inflammation Inflammation p38->Inflammation ERK->Inflammation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Inflammation Promotes

Caption: MAPK and NF-κB signaling pathways modulated by this compound.

Conclusion

The development of a stable formulation for this compound is achievable through a systematic approach that includes pH optimization, the use of appropriate excipients, and potentially lyophilization. The protocols and information provided in these application notes offer a solid framework for researchers and drug development professionals to advance the preclinical and clinical development of this promising therapeutic agent. A thorough understanding of its degradation pathways and the implementation of a validated stability-indicating analytical method are paramount to ensuring the quality, safety, and efficacy of the final drug product.

References

Application Note: Enrichment of Notoginsenoside FP2 Using Macroporous Resin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Notoginsenoside FP2, a dammarane-type saponin (B1150181) isolated from Panax notoginseng, has garnered significant interest for its potential therapeutic applications, particularly in the realm of cardiovascular diseases. Efficient isolation and enrichment of this compound from complex plant extracts are crucial for advancing research and development. Macroporous resin chromatography is a highly effective, scalable, and cost-efficient method for the enrichment of saponins (B1172615) from natural products. This application note provides a detailed protocol for the enrichment of this compound using macroporous resin, based on established methodologies for similar notoginsenosides.

Principle

Macroporous resins are synthetic polymers with a porous structure and a large surface area, which allows for the adsorption of molecules from a solution. The separation is based on the principle of "like dissolves like," where the polarity of the resin and the target molecule, as well as molecular size, determine the adsorption and desorption characteristics. For the enrichment of this compound, a crude extract is loaded onto a pre-treated macroporous resin column. Less polar impurities are washed away, and the adsorbed notoginsenosides are subsequently eluted with a suitable solvent, resulting in a significant increase in purity.

Data Presentation

Note: Quantitative data for this compound is not extensively available in the public domain. The following data is based on studies of the structurally similar Notoginsenoside Fc and is intended to be representative.

Table 1: Physical Properties of Selected Macroporous Resins

Resin TypePolaritySurface Area (m²/g)Average Pore Diameter (nm)
HPD-100Non-polar650-7008.5-9.0
D101Non-polar480-5209.0-10.0
AB-8Weakly polar480-52013.0-14.0

Table 2: Adsorption and Desorption Characteristics of Notoginsenoside Fc on HPD-100 Resin

ParameterValue
Adsorption Capacity (mg/g resin)Data not available
Desorption Ratio (%)Data not available
Optimal Elution Solvent70% Aqueous Ethanol[1]
Purity after Enrichment>30% (preliminary enrichment)[1]

Experimental Protocols

Preparation of Crude Extract
  • Source Material: Leaves of Panax notoginseng.

  • Extraction Solvent: 86% Ethanol (B145695).[1]

  • Extraction Method: Ultrasound-assisted extraction.

    • Mix the powdered leaves with the extraction solvent at a liquid-to-solid ratio of 19:1 (mL/g).[1]

    • Perform ultrasonication for 1.5 hours.[1]

    • Centrifuge the mixture to separate the supernatant.

    • Concentrate the supernatant under reduced pressure to remove the ethanol.

    • The resulting aqueous solution is the crude extract to be loaded onto the resin column.

Macroporous Resin Pre-treatment
  • Soak the required amount of HPD-100 macroporous resin in ethanol for 24 hours to activate the resin and remove any residual monomers.

  • Wash the resin thoroughly with deionized water until the effluent is clear and neutral.

  • Pack the pre-treated resin into a glass column and equilibrate with deionized water.

Static Adsorption and Desorption Experiments (Resin Selection)
  • Adsorption:

    • Add a known amount of pre-treated resin to a specific volume of the crude extract with a known concentration of notoginsenosides.

    • Shake the mixture at a constant temperature for a set period to reach adsorption equilibrium.

    • Measure the concentration of this compound in the supernatant using HPLC.

    • Calculate the adsorption capacity using the formula: Qe = (C0 - Ce) * V / W Where: Qe = adsorption capacity at equilibrium (mg/g) C0 = initial concentration of this compound (mg/mL) Ce = equilibrium concentration of this compound (mg/mL) V = volume of the solution (mL) W = dry weight of the resin (g)

  • Desorption:

    • After adsorption, filter the resin and wash with deionized water.

    • Add a specific volume of eluting solvent (e.g., different concentrations of ethanol) to the resin.

    • Shake the mixture at a constant temperature for a set period to reach desorption equilibrium.

    • Measure the concentration of this compound in the eluent.

    • Calculate the desorption ratio using the formula: D = (Cd * Vd) / (Qe * W) * 100% Where: D = desorption ratio (%) Cd = concentration of this compound in the eluent (mg/mL) Vd = volume of the eluent (mL) Qe = adsorption capacity (mg/g) W = dry weight of the resin (g)

  • Resin Selection: Choose the resin with the highest adsorption capacity and desorption ratio for this compound. Based on studies with similar compounds, HPD-100 is a suitable candidate.[1]

Dynamic Adsorption and Desorption for Enrichment
  • Loading:

    • Load the crude extract onto the equilibrated HPD-100 column at a constant flow rate.

    • Collect the effluent and monitor the concentration of this compound using HPLC to determine the breakthrough point (when the concentration in the effluent starts to rise sharply).

  • Washing:

    • After loading, wash the column with deionized water to remove impurities such as sugars and pigments.

  • Elution:

    • Elute the adsorbed this compound with 70% aqueous ethanol at a constant flow rate.[1]

    • Collect the eluate in fractions and monitor the concentration of this compound.

  • Post-processing:

    • Combine the fractions containing high-purity this compound.

    • Concentrate the solution under reduced pressure to remove the ethanol.

    • The resulting product is the enriched this compound extract. For higher purity, further purification steps like ODS column chromatography can be employed.[1]

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_extraction Crude Extract Preparation cluster_enrichment Macroporous Resin Enrichment cluster_analysis Analysis & Further Purification start Panax notoginseng Leaves extraction Ultrasound-assisted Extraction (86% Ethanol) start->extraction centrifugation Centrifugation & Concentration extraction->centrifugation crude_extract Crude Notoginsenoside Extract centrifugation->crude_extract resin_column HPD-100 Resin Column loading Sample Loading crude_extract->loading resin_column->loading washing Washing (Deionized Water) loading->washing elution Elution (70% Ethanol) washing->elution enriched_product Enriched this compound elution->enriched_product hplc HPLC Analysis enriched_product->hplc ods Optional: ODS Chromatography enriched_product->ods final_product High-Purity this compound ods->final_product

Caption: Experimental workflow for this compound enrichment.

signaling_pathway cluster_pathway Potential Signaling Pathway of Notoginsenosides in Cardiovascular Protection fp2 This compound receptor Cell Surface Receptor fp2->receptor Activates pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Phosphorylates & Activates downstream Downstream Effectors (e.g., eNOS, mTOR) akt->downstream Regulates response Cardioprotective Effects (e.g., Anti-apoptosis, Vasodilation) downstream->response Leads to

Caption: Postulated PI3K/Akt signaling pathway for this compound.

Conclusion

The use of macroporous resin chromatography, particularly with HPD-100 resin, is an effective and scalable method for the enrichment of this compound from the leaves of Panax notoginseng. The protocol outlined in this application note provides a solid foundation for researchers to isolate and purify this promising compound for further pharmacological studies. The potential mechanism of action of this compound in cardiovascular protection may involve the activation of the PI3K/Akt signaling pathway, a common target for many ginsenosides (B1230088) and notoginsenosides. Further optimization of the enrichment process and detailed investigation into its biological activities are warranted.

References

Troubleshooting & Optimization

Technical Support Center: Notoginsenoside FP2 Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Notoginsenoside FP2.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

This compound is sparingly soluble in water. Its reported aqueous solubility is approximately 5 mg/mL, and sonication is often recommended to facilitate dissolution[1]. For organic solvents, it is readily soluble in DMSO at a concentration of 100 mg/mL[1][2].

Q2: Why is improving the aqueous solubility of this compound important?

Improving the aqueous solubility of this compound is crucial for its therapeutic application, particularly in the context of cardiovascular diseases[1][2]. Poor aqueous solubility can lead to low bioavailability, limiting the compound's efficacy in preclinical and clinical studies. Enhancing solubility can improve absorption and systemic exposure, thereby maximizing its therapeutic potential.

Q3: What are the common reasons for variability in this compound solubility during experiments?

Several factors can contribute to inconsistent solubility results:

  • Purity of the compound: Impurities can alter the solubility characteristics.

  • Physical form: The crystalline or amorphous state of the solid can significantly impact solubility.

  • Temperature: Solubility is temperature-dependent. Ensure consistent temperature control during your experiments.

  • pH of the aqueous medium: The ionization state of the molecule can be affected by pH, which in turn influences solubility.

  • Dissolution time and agitation: Insufficient time or inadequate agitation (e.g., lack of sonication) can result in incomplete dissolution.

Troubleshooting Guide for Common Solubility Issues

Issue Potential Cause Troubleshooting Steps
Powder does not dissolve completely in water even with sonication. The concentration exceeds the aqueous solubility limit of this compound.1. Reduce the concentration of this compound. 2. Consider using a co-solvent system (e.g., water with a small percentage of ethanol (B145695) or DMSO), but be mindful of its compatibility with your experimental model. 3. Employ a solubility enhancement technique as detailed in the experimental protocols below.
Precipitation occurs after dissolving in an aqueous buffer. The buffer composition or pH is causing the compound to precipitate.1. Check the pH of the final solution. 2. Evaluate the compatibility of the buffer salts with this compound. 3. Consider preparing a more concentrated stock solution in DMSO and then diluting it in the aqueous buffer immediately before use.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Confirm the complete dissolution of this compound before each experiment. 2. Prepare fresh solutions for each experiment to avoid precipitation over time. 3. Utilize a formulation approach (e.g., cyclodextrin (B1172386) inclusion complex or nanoparticles) to ensure consistent solubility and bioavailability.

Experimental Protocols for Solubility Enhancement

While specific studies on enhancing the aqueous solubility of this compound are limited, the following protocols are adapted from successful methodologies used for structurally similar ginsenosides (B1230088) and notoginsenosides.

Cyclodextrin Inclusion Complexation

This method involves encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin, thereby increasing its apparent water solubility.

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer

Protocol:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to cyclodextrin.

  • Preparation of Cyclodextrin Solution: Dissolve the calculated amount of β-CD or HP-β-CD in deionized water with gentle heating (40-50°C) and stirring.

  • Preparation of this compound Solution: Dissolve this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the this compound solution to the cyclodextrin solution under continuous stirring.

  • Stirring and Equilibration: Continue stirring the mixture at a constant temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal: If ethanol was used, remove it under reduced pressure using a rotary evaporator.

  • Lyophilization: Freeze the resulting aqueous solution and then lyophilize it for 48 hours to obtain a solid powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC).

  • Solubility Assessment: Determine the aqueous solubility of the inclusion complex and compare it to that of the free this compound.

Solid Dispersion

This technique involves dispersing this compound in a hydrophilic polymer matrix at the molecular level to improve its dissolution rate.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Poloxamer 188, or a Soluplus®)

  • A suitable solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Protocol:

  • Solvent Evaporation Method:

    • Dissolve both this compound and the hydrophilic polymer in a common solvent.

    • Remove the solvent using a rotary evaporator under vacuum.

    • Dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion to obtain a fine powder.

  • Fusion Method (Melting):

    • Gently heat the hydrophilic polymer until it melts.

    • Add this compound to the molten polymer and stir until a homogenous mixture is obtained.

    • Cool the mixture rapidly on an ice bath to solidify.

    • Grind the solidified mass to obtain a powder.

  • Characterization: Analyze the solid dispersion for amorphization of this compound using XRD and DSC.

  • Dissolution Studies: Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.

Nanoparticle Formulation

Reducing the particle size to the nanometer range can significantly increase the surface area, leading to enhanced dissolution and solubility.

Materials:

  • This compound

  • A stabilizer (e.g., Poloxamer 188, lecithin)

  • Organic solvent (e.g., acetone, ethanol)

  • Anti-solvent (e.g., deionized water)

  • High-pressure homogenizer or ultrasonicator

Protocol (Solvent Anti-Solvent Method):

  • Dissolve this compound in a suitable organic solvent.

  • Dissolve the stabilizer in the anti-solvent (water).

  • Inject the organic solution of this compound into the aqueous stabilizer solution under high-speed stirring.

  • The rapid diffusion of the solvent into the anti-solvent leads to the precipitation of this compound as nanoparticles.

  • Homogenize the resulting nanosuspension using a high-pressure homogenizer or ultrasonicator to reduce the particle size further and ensure uniformity.

  • Remove the organic solvent by evaporation under reduced pressure.

  • Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential of the nanoparticles.

  • Solubility and Dissolution Testing: Evaluate the saturation solubility and dissolution rate of the nanoparticle formulation.

Data on Solubility Enhancement of Related Saponins (B1172615)

The following table summarizes the reported solubility enhancement for structurally similar saponins using the described techniques. While this data is not for this compound, it provides an expected range of improvement.

Saponin Enhancement Technique Carrier/Stabilizer Fold Increase in Solubility/Dissolution
Ginsenoside Re Cyclodextrin Inclusionγ-Cyclodextrin9.27-fold increase in dissolution rate
Compound K (Ginsenoside Metabolite) Cyclodextrin Inclusionγ-CyclodextrinSignificantly improved solubility and faster dissolution
Total Panax Notoginsenosides (TPNS) Nanoparticles-Higher solubility and dissolution rate for Notoginsenoside R1 and Ginsenoside Rb1

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_end Outcome start Poorly Soluble This compound method1 Cyclodextrin Inclusion Complexation start->method1 method2 Solid Dispersion start->method2 method3 Nanoparticle Formulation start->method3 end Improved Aqueous Solubility & Bioavailability method1->end method2->end method3->end

Caption: General workflow for improving the aqueous solubility of this compound.

Hypothetical Signaling Pathway for this compound in Cardiovascular Protection

Based on the known activities of related notoginsenosides, the following diagram illustrates a potential signaling pathway through which this compound may exert its cardioprotective effects. It is important to note that this pathway is hypothetical and requires experimental validation for this compound.

signaling_pathway cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response FP2 This compound PI3K PI3K FP2->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) Production eNOS->NO Vaso Vasodilation & Cardioprotection NO->Vaso

Caption: Hypothetical PI3K/Akt signaling pathway for this compound.

References

Optimizing extraction yield of Notoginsenoside FP2 from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Notoginsenoside FP2 Extraction

Welcome to the technical support center for the extraction of this compound from plant material, primarily the fruit pedicels of Panax notoginseng.[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide detailed protocols, data, and troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a dammarane-type bisdesmoside, a class of saponin (B1150181), isolated from the fruit pedicels of Panax notoginseng.[1][2] It is researched for its potential in treating cardiovascular diseases.[1][2]

Q2: Which extraction methods are most effective for saponins (B1172615) like this compound?

A2: Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective.[3] They offer significant advantages over traditional methods, including shorter extraction times, reduced solvent consumption, and higher efficiency at lower temperatures, which helps prevent the degradation of thermally unstable compounds.[3][4]

Q3: What is the best solvent for extracting notoginsenosides?

A3: Ethanol-water solutions are most commonly used. The optimal concentration of ethanol (B145695) typically ranges from 70% to 86%.[5][6] The polarity of the solvent is critical; using aqueous ethanol solutions is effective because saponins dissolve well in polar solvents.[7]

Q4: How can I purify the crude extract to isolate this compound?

A4: A multi-step chromatography process is recommended. An excellent initial step is enrichment using macroporous resin chromatography (e.g., D101 or HPD-100 resins) to separate saponins from highly polar impurities like sugars.[5][8] This is often followed by further purification using silica (B1680970) gel or C18 column chromatography to achieve high purity.[8][9]

Q5: How do I confirm the identity and quantity of the extracted this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for both identification and quantification.[8] For definitive identification, HPLC coupled with Mass Spectrometry (MS) should be used to compare the retention time and mass spectrum against a certified reference standard.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solutions & Optimizations
Low Extraction Yield 1. Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, or time.[8] 2. Inefficient Method: The chosen extraction method may not be powerful enough to disrupt plant cell walls effectively. 3. Poor Plant Material Quality: Low initial concentration of the target compound in the raw material.[8] 4. Degradation: Saponins can be sensitive to heat, and prolonged exposure to high temperatures can cause degradation.[7]1. Optimize Parameters: Systematically test different ethanol concentrations (e.g., 70-90%), temperatures (e.g., 40-60°C for UAE), and durations.[3][5] 2. Switch to Modern Methods: Employ UAE or MAE. These methods use acoustic cavitation or microwave energy to enhance cell wall disruption and mass transfer, often at lower temperatures.[3][5] 3. Standardize Material: Ensure consistent sourcing and pre-processing of plant material. Analyze a sample for initial saponin content before extraction.[3] 4. Control Temperature: Use methods like UAE that are effective at milder temperatures (50-60°C) or MAE which has very short heating times.[3]
Extract is Impure / Difficult to Purify 1. Inappropriate Solvent: The solvent may be co-extracting a large number of undesirable compounds (e.g., pigments, lipids). 2. Inefficient Initial Cleanup: Failure to remove highly polar or non-polar impurities early in the process.1. Adjust Solvent Polarity: Optimize the ethanol-water ratio. A preliminary wash with a non-polar solvent like hexane (B92381) can remove lipids before the main extraction. 2. Use Macroporous Resins: Implement a macroporous resin chromatography step after initial extraction. Wash the loaded column with deionized water to remove sugars and salts before eluting the saponins with an ethanol gradient.[5][8]
Compound Degradation During Process 1. Thermal Degradation: High temperatures during extraction or solvent evaporation.[3][7] 2. Enzymatic Degradation: Natural enzymes within the plant material can become active and alter saponin structures.1. Minimize Heat Exposure: Use a rotary evaporator at reduced pressure and a temperature below 45-50°C for solvent removal.[3][10] 2. Enzyme Inactivation: Consider a blanching step (brief exposure to steam or boiling water) on the fresh plant material before drying and extraction to denature enzymes.
Inconsistent Results Between Batches 1. Variability in Plant Material: Differences in age, growing conditions, or storage of the raw material can significantly alter saponin content.[3] 2. Lack of Process Control: Minor deviations in extraction parameters (time, temperature, ratios) between runs.1. Source Control: Obtain plant material from a consistent source and harvest time. Standardize drying and storage protocols. 2. Strict SOPs: Develop and adhere to a strict Standard Operating Procedure (SOP) for all extraction and purification steps. Ensure equipment is calibrated and parameters are monitored closely.

Experimental Protocols & Data

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is a general guideline optimized for saponin extraction from Panax notoginseng leaves and can be adapted for fruit pedicels.[5]

  • Preparation: Dry the plant material (P. notoginseng fruit pedicels) and grind it to a fine powder (e.g., 40-100 mesh).[5][6]

  • Extraction:

    • Place 10 g of the powdered material into a 250 mL flask.

    • Add 190 mL of 86% ethanol (achieving a solid-to-liquid ratio of 1:19 g/mL).[5]

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate at a controlled temperature (e.g., 50-60°C) for 1.5 hours.[5]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the liquid extract from the solid plant residue.[3]

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C until the ethanol is removed.[3]

  • Storage: Store the resulting crude extract at 4°C in a desiccator for further purification.[3]

Protocol 2: Purification via Macroporous Resin Chromatography

This protocol describes the enrichment of the crude saponin extract.

  • Preparation: Dissolve the dried crude extract from Protocol 1 in deionized water.

  • Column Packing: Pack a glass column with HPD-100 or D101 macroporous resin and equilibrate it by washing with deionized water.[5][8]

  • Loading: Load the aqueous extract onto the column at a controlled flow rate.

  • Washing: Wash the column with several column volumes of deionized water to remove sugars, salts, and other highly polar, non-saponin impurities.

  • Elution: Elute the adsorbed saponins using a stepwise gradient of increasing ethanol concentration in water (e.g., 30%, 50%, 70%, 90% ethanol).[8] this compound, being a saponin, is expected to elute in the ethanol fractions.

  • Analysis: Collect the fractions and analyze them using HPLC to identify those containing this compound. Pool the relevant fractions and concentrate them for further purification if needed.

Quantitative Data: Optimization of Extraction Parameters

The following tables summarize data from studies on the extraction of notoginsenosides, which can guide the optimization of this compound extraction.

Table 1: Effect of Extraction Parameters on Notoginsenoside Fc Yield (UAE Method) [5] (Note: Notoginsenoside Fc is used here as a proxy to demonstrate parameter effects on a similar compound from the same plant source.)

ParameterLevels TestedOptimal ConditionResulting Yield (mg/g)
Ethanol Concentration 70%, 80%, 90%86%~17.3
Liquid-to-Solid Ratio 10:1, 15:1, 20:1 (mL/g)19:1~17.3
Extraction Time 0.5, 1.0, 1.5 (hours)1.5~17.3

Table 2: Comparison of Extraction Methods for Ginsenosides [4] (Note: This data compares general ginsenoside extraction to highlight the efficiency of modern techniques.)

MethodTemperatureDurationRelative EfficiencyKey Advantage
Conventional (Soxhlet) Boiling Point of Solvent8+ hoursBaselineSimple setup
Ultrasound-Assisted (UAE) 40 - 60°C1 - 2 hours~3x faster than conventionalHigh efficiency, lower temp preserves compounds.[3][4]
Microwave-Assisted (MAE) 100 - 150°C15 - 30 minutesVery RapidSignificantly reduced extraction time.[3][6]

Visualizations and Workflows

General Extraction & Purification Workflow

This diagram illustrates the logical flow from raw plant material to a purified compound.

G A Plant Material (P. notoginseng fruit pedicels) B Grinding & Sieving (40-100 mesh) A->B Pre-treatment C Ultrasound-Assisted Extraction (86% EtOH, 60°C, 1.5h) B->C Extraction D Filtration C->D Separation E Concentration (Rotary Evaporation <50°C) D->E Solvent Removal F Crude Saponin Extract E->F G Macroporous Resin Chromatography F->G Purification Step 1 H Fraction Collection & HPLC Analysis G->H Separation & Analysis I Purified this compound H->I Isolation

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting Logic for Low Yield

This diagram outlines the decision-making process for addressing low extraction yields.

G Problem Problem: Low Yield Cause1 Suboptimal Parameters? Problem->Cause1 Cause2 Degradation Issue? Problem->Cause2 Cause3 Inefficient Method? Problem->Cause3 Solution1 Optimize Solvent Conc., Temp, and Time Cause1->Solution1 Yes Solution2 Reduce Temperature & Extraction Duration Cause2->Solution2 Yes Solution3 Switch to UAE or MAE Cause3->Solution3 Yes

Caption: Troubleshooting Logic for Low Extraction Yield.

References

Technical Support Center: Troubleshooting Notoginsenoside FP2 Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase HPLC analysis of Notoginsenoside FP2. This document provides a structured approach to troubleshooting through frequently asked questions and detailed guides.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, with the latter half being broader than the front half.[1][2] This distortion can compromise the accuracy of quantification and the resolution of the separation.[3][4] An ideal chromatographic peak has a symmetrical, Gaussian shape.[4]

Q2: Why is my this compound peak tailing?

A2: Peak tailing of this compound, a saponin, in reverse-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[3] The primary cause is frequently the interaction of polar functional groups on the this compound molecule with residual silanol (B1196071) groups (Si-OH) on the silica-based stationary phase of the HPLC column.[4][5] These interactions create more than one retention mechanism, leading to a distorted peak shape.[4][5]

Q3: Can the mobile phase composition affect peak tailing?

A3: Yes, the mobile phase composition, particularly its pH, plays a crucial role. At a mid-range pH, residual silanol groups on the silica (B1680970) packing can be ionized and interact with the analyte.[6] Lowering the pH of the mobile phase (typically to ≤ 3) can suppress the ionization of silanol groups, thus minimizing these secondary interactions and reducing peak tailing.[6][7] The concentration of buffer in the mobile phase can also impact peak shape.[7]

Q4: Does the choice of HPLC column matter?

A4: Absolutely. Modern, high-purity silica columns (Type B) have a lower concentration of accessible silanol groups and metal contaminants, which significantly reduces peak tailing for polar and basic compounds.[4][8] Columns that are "end-capped" are specifically designed to block most of the residual silanol groups, leading to more symmetrical peaks.[7] For particularly challenging separations, alternative stationary phases like organo-silica hybrid particles or non-silica-based supports can be considered.[4][8]

Q5: Could my HPLC system be the cause of the peak tailing?

A5: Yes, if all peaks in your chromatogram are tailing, it might indicate a system-wide issue.[3] Potential hardware-related causes include extra-column volume (e.g., from using tubing with a large internal diameter or excessive length), improper fittings, or a partially blocked column inlet frit.[1][7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.

Step 1: Initial Assessment
  • Evaluate the Chromatogram : Determine if only the this compound peak is tailing or if all peaks are affected. Tailing of all peaks suggests a system or column-wide problem, whereas tailing of a specific peak points towards analyte-specific interactions.[2]

  • Check System Suitability : Inject a well-characterized standard that is known to produce a symmetrical peak on your system. This will help differentiate between a method-specific issue and a general system problem.[3]

Step 2: Method Optimization

If the issue appears to be specific to this compound, consider the following method adjustments.

ParameterRecommended ActionRationale
Mobile Phase pH Lower the mobile phase pH to a range of 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA).[6][7]Suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions with the analyte.[4][5]
Mobile Phase Additives Incorporate a low concentration of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase.[8][9]The competing base will preferentially interact with the active silanol sites, masking them from the analyte.[8]
Buffer Concentration For LC-UV applications at neutral pH, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can improve peak shape.[7]Higher ionic strength can help to mask the silanol interactions. Note that high buffer concentrations are not suitable for LC-MS.[7]
Column Temperature Increase the column temperature (e.g., to 30-40 °C).This can improve mass transfer kinetics and reduce mobile phase viscosity, potentially leading to sharper peaks.
Sample Concentration Inject a more dilute sample of this compound.[9][10]Column overload can be a cause of peak distortion.[1][6]
Step 3: Column and Hardware Evaluation

If method optimization does not resolve the peak tailing, the issue may be related to the column or HPLC hardware.

  • Column Choice : Ensure you are using a modern, high-purity, end-capped C18 column. If peak tailing persists, consider a column with a different stationary phase, such as a polar-embedded phase.[7][11]

  • Guard Column : If a guard column is in use, replace it, as it may be contaminated.[2][10]

  • Column Integrity : A partially blocked inlet frit can cause peak distortion.[1] Try back-flushing the column (if permitted by the manufacturer) or replacing the frit.[1][5]

  • Extra-Column Volume : Minimize the length and internal diameter of all tubing, and ensure all fittings are secure and appropriate for the system to reduce dead volume.[7]

Troubleshooting Workflow

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound q_all_peaks Are all peaks tailing? start->q_all_peaks system_issue System-wide issue likely q_all_peaks->system_issue Yes analyte_issue Analyte-specific issue q_all_peaks->analyte_issue No check_hardware Check for extra-column volume (tubing, fittings). Inspect/ replace column frit/guard column. system_issue->check_hardware resolved Peak shape improved check_hardware->resolved optimize_method Optimize HPLC Method analyte_issue->optimize_method lower_ph Lower mobile phase pH (e.g., to 2.5-3.0) optimize_method->lower_ph change_column Consider a different column (e.g., new end-capped C18, polar-embedded phase) lower_ph->change_column If not resolved adjust_concentration Reduce sample concentration change_column->adjust_concentration If not resolved adjust_concentration->resolved

Caption: A flowchart for troubleshooting this compound peak tailing.

Chemical Interactions Leading to Peak Tailing

G Analyte-Stationary Phase Interactions cluster_column Silica Stationary Phase silanol Residual Silanol Group (Si-OH) peak_tailing Peak Tailing silanol->peak_tailing c18 C18 Chains (Primary Retention) mobile_phase Mobile Phase c18->mobile_phase Elution analyte This compound (with polar groups) analyte->silanol Secondary Polar Interaction (Undesired) analyte->c18 Hydrophobic Interaction (Desired) mobile_phase->analyte

Caption: Interactions causing this compound peak tailing in RP-HPLC.

Representative Experimental Protocol

This protocol is a representative method for the analysis of this compound, based on methods for similar saponins.[12][13] Optimization may be required for your specific application and instrumentation.

1. Sample Preparation

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.[12]

2. HPLC Conditions

ParameterCondition
Column High-purity, end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm).[12][13]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-10 min: 20% B10-40 min: 20-40% B40-50 min: 40-80% B50-55 min: 80% B55-60 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C[12]
Detection UV at 203 nm[12]
Injection Volume 10 µL

3. System Suitability

  • Tailing Factor : For the this compound peak, the tailing factor should be ≤ 1.5.

  • Reproducibility : The relative standard deviation (RSD) for peak area and retention time from at least five replicate injections should be < 2%.

References

Preventing Notoginsenoside FP2 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Notoginsenoside FP2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on preventing precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common research applications?

This compound is a dammarane-type bisdesmoside, a type of saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng.[1][2] It is investigated for its potential therapeutic effects, particularly in the context of cardiovascular diseases.[1][2][3]

Q2: What are the known solubility properties of this compound?

This compound has limited aqueous solubility. Its solubility is reported as follows:

  • DMSO: 100 mg/mL (82.55 mM)

  • Water: 5 mg/mL (4.12 mM)

Sonication is recommended to aid dissolution in both solvents.[1]

Q3: Why does this compound precipitate in my cell culture medium?

Precipitation of this compound in cell culture medium can be attributed to several factors:

  • Poor Aqueous Solubility: Like many ginsenosides (B1230088), this compound has inherently low solubility in aqueous solutions like cell culture media.[4][5]

  • Solvent Shock: Adding a concentrated DMSO stock solution directly to the aqueous medium can cause the compound to rapidly come out of solution, a phenomenon known as "crashing out".

  • Temperature Fluctuations: Moving media between cold storage and a 37°C incubator can cause compounds with low solubility to precipitate.[6]

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • Interaction with Media Components: Saponins can sometimes interact with proteins and other components in the serum or media, leading to the formation of insoluble complexes.[6][7]

  • pH of the Medium: The pH of the cell culture medium, typically around 7.2-7.4, can influence the stability and solubility of compounds.[6]

Q4: How can I improve the solubility of this compound for my experiments?

For ginsenosides in general, forming inclusion complexes with cyclodextrins (like γ-cyclodextrin) or creating nanocomposites has been shown to significantly enhance water solubility and dissolution rates.[4][5][8] While specific data for FP2 is not available, these methods could be explored.

Q5: What are the recommended storage conditions for this compound?

  • Powder: Store at -20°C for up to 3 years, protected from moisture and direct sunlight.[1]

  • Stock Solution (in solvent): Store at -80°C for up to 1 year.[1] Some suppliers recommend shorter storage times of 6 months at -80°C and 1 month at -20°C, with protection from light.[2][3][9] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide: Preventing Precipitation

This guide provides step-by-step instructions to help you troubleshoot and prevent this compound precipitation in your cell culture experiments.

Issue 1: Precipitation upon addition of stock solution to media

Possible Cause: Solvent shock, high concentration.

Solutions:

  • Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution step in pre-warmed (37°C) media.

  • Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing.[6] This helps in rapid and uniform dispersion.

  • Lower DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible (ideally below 0.5%) to minimize solvent effects on both the compound and the cells.

Issue 2: Precipitation observed after incubation

Possible Cause: Temperature changes, compound instability, interaction with media components.

Solutions:

  • Pre-warm Media: Always use media that has been pre-warmed to 37°C before adding the compound.[6]

  • Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation before adding it to the cells. If precipitates are observed, consider reducing the final concentration.

  • Serum Considerations: If using serum-containing media, be aware that proteins in the serum can interact with the compound.[6] You may need to test different serum concentrations or use a serum-free medium if precipitation persists.

  • pH Stability: Ensure the CO₂ level in your incubator is appropriate for the bicarbonate concentration in your medium to maintain a stable pH.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 82.55 mM, which is 100 mg/mL).

  • Gently vortex and, if necessary, sonicate the solution to ensure complete dissolution.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C, protected from light.

Protocol 2: Preparation of Working Solution in Cell Culture Medium

This protocol provides a method for diluting the stock solution into the cell culture medium while minimizing the risk of precipitation.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Gently vortex the stock solution to ensure it is fully dissolved.

  • Under sterile conditions, add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the final desired concentration.

    • Recommended Method: Add the stock solution dropwise while gently swirling the medium.

  • Immediately after adding the stock solution, gently mix the medium to ensure uniform distribution.

  • Visually inspect the medium for any signs of precipitation.

  • Proceed with treating the cells.

Data Summary

Table 1: Solubility and Storage of this compound

ParameterValueSource(s)
Solubility in DMSO 100 mg/mL (82.55 mM)[1]
Solubility in Water 5 mg/mL (4.12 mM)[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (Stock Solution) -80°C for 6-12 months[1][2][3][9]

Visualizations

While the precise signaling pathways of this compound are not yet fully elucidated, related notoginsenosides have been shown to influence various cellular processes. Below are diagrams illustrating a general experimental workflow and a hypothetical signaling pathway that could be investigated for this compound, based on literature for similar compounds.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare FP2 Stock in DMSO working Prepare Working Solution stock->working media Pre-warm Cell Culture Media media->working treat Treat Cells with FP2 working->treat incubate Incubate treat->incubate observe Observe for Precipitation incubate->observe assay Perform Cell-based Assay observe->assay If no precipitate data Data Collection assay->data results Analyze Results data->results

Experimental workflow for using this compound.

signaling_pathway FP2 This compound Receptor Cell Surface Receptor (?) FP2->Receptor PLC PLCγ2 Receptor->PLC PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Inflammation Inflammation PLC->Inflammation potentiates Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis CellSurvival Cell Survival Akt->CellSurvival STAT3->CellSurvival

Hypothetical signaling pathways for this compound.

References

Enhancing the permeability of Notoginsenoside FP2 across Caco-2 monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the permeability of Notoginsenoside FP2 across Caco-2 cell monolayers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its permeability a concern?

A1: this compound is a saponin (B1150181) derived from Panax notoginseng. Like many ginsenosides, it exhibits promising pharmacological activities. However, its therapeutic potential is often limited by low oral bioavailability, primarily due to poor permeability across the intestinal epithelium. Enhancing its transport across intestinal cells, modeled by Caco-2 monolayers, is crucial for improving its efficacy as an oral therapeutic agent.

Q2: What is the primary mechanism of transport for notoginsenosides across the intestinal barrier?

A2: The transport of notoginsenosides, including related compounds like Rb1 and Rg1, across Caco-2 cell monolayers is believed to occur primarily through passive diffusion. However, the involvement of active transport mechanisms, particularly efflux by transporters like P-glycoprotein (P-gp), can significantly limit their net absorption. Some studies suggest that certain ginsenoside metabolites may even inhibit P-gp, potentially leading to complex transport kinetics.

Q3: How can the permeability of this compound be enhanced in a Caco-2 assay?

A3: Several strategies can be employed to enhance the permeability of this compound. These include the use of permeability enhancers that can modulate tight junctions (paracellular transport) or cell membrane fluidity (transcellular transport). Additionally, inhibiting efflux pumps like P-glycoprotein with specific inhibitors can increase the net apical-to-basolateral transport.

Q4: What signaling pathways might be involved in the intestinal transport of this compound?

A4: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is known to be involved in regulating intestinal epithelial cell proliferation and barrier function. While direct evidence for this compound is limited, studies on the structurally similar Notoginsenoside R2 (NGR2) suggest a potential role of the PI3K/Akt pathway in its biological effects. Modulating this pathway could potentially influence the expression and function of transporters and tight junction proteins, thereby affecting permeability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or inconsistent TEER (Transepithelial Electrical Resistance) values 1. Incomplete monolayer formation.2. Cell contamination (e.g., mycoplasma).3. Toxicity of the test compound or vehicle.4. Mechanical disruption of the monolayer.1. Extend cell culture time to 21-25 days to ensure full differentiation and tight junction formation.2. Regularly test cell cultures for mycoplasma contamination.3. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration of this compound and any enhancers.4. Handle Transwell inserts with care, avoiding agitation or contact with the monolayer.
High variability in Papp (Apparent Permeability Coefficient) values 1. Inconsistent cell passage number.2. Variations in experimental conditions (pH, temperature, incubation time).3. Low aqueous solubility of this compound.4. Inaccurate quantification of the compound.1. Use Caco-2 cells within a consistent and narrow passage number range for all experiments.2. Strictly control all experimental parameters. Ensure consistent pH of buffers and maintain temperature at 37°C.3. Use a suitable co-solvent (e.g., DMSO, ensuring the final concentration is non-toxic to the cells) or a formulation approach to improve solubility.4. Validate the analytical method (e.g., LC-MS/MS) for accuracy, precision, and linearity in the experimental matrix.
High efflux ratio (Papp B-A / Papp A-B > 2) 1. This compound is a substrate for an efflux transporter, likely P-glycoprotein (P-gp).1. Perform the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to confirm P-gp involvement.2. If the efflux ratio is significantly reduced in the presence of the inhibitor, it confirms that active efflux is limiting the absorptive transport.
Permeability enhancer shows no effect or causes monolayer damage 1. Sub-optimal concentration of the enhancer.2. The chosen enhancer is not effective for this compound.3. High concentration of the enhancer leading to cytotoxicity.1. Perform a concentration-response study for the permeability enhancer to determine its optimal, non-toxic concentration.2. Screen a panel of well-characterized permeability enhancers with different mechanisms of action.3. Monitor monolayer integrity using both TEER measurements and the flux of a paracellular marker (e.g., Lucifer yellow) in the presence of the enhancer.

Data Presentation

Table 1: Apparent Permeability (Papp) of this compound across Caco-2 Monolayers

Condition Direction Papp (x 10⁻⁶ cm/s)* Efflux Ratio (Papp B-A / Papp A-B)
This compound (50 µM)A → B0.8 ± 0.25.0
B → A4.0 ± 0.7
This compound (50 µM) + Permeability Enhancer X (0.1%)A → B2.5 ± 0.54.0
B → A10.0 ± 1.5
This compound (50 µM) + P-gp Inhibitor (Verapamil, 100 µM)A → B3.2 ± 0.61.2
B → A3.8 ± 0.5

*Note: These are hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the initial search. The values are based on typical permeability characteristics of poorly absorbed compounds that are P-gp substrates.

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation
  • Cell Seeding: Seed Caco-2 cells onto polycarbonate membrane Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².

  • Culture Medium: Maintain the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Differentiation: Change the culture medium every 2-3 days. Allow the cells to grow and differentiate for 21-25 days post-seeding to form a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Check: Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. Monolayers with TEER values above 300 Ω·cm² are typically considered suitable for permeability studies.

Caco-2 Permeability Assay
  • Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS). Equilibrate the monolayers in HBSS for 20-30 minutes at 37°C.

  • Dosing Solution Preparation: Prepare the dosing solution of this compound in HBSS. For experiments with enhancers or inhibitors, add the respective compounds to the dosing solution.

  • Transport Experiment (Apical to Basolateral - A→B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B→A):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Follow the same incubation and sampling procedure as the A→B experiment, collecting samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (µmol/s)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration in the donor chamber (µmol/cm³)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (21-25 days) TEER_Check Monolayer Integrity Check (TEER > 300 Ω·cm²) Caco2_Culture->TEER_Check Dosing Prepare Dosing Solution (FP2 ± Enhancer/Inhibitor) TEER_Check->Dosing Transport Bidirectional Transport (A→B and B→A) Dosing->Transport Sampling Collect Samples at Time Intervals Transport->Sampling LCMS Quantify FP2 (LC-MS/MS) Sampling->LCMS Papp_Calc Calculate Papp and Efflux Ratio LCMS->Papp_Calc

Caption: Experimental workflow for assessing this compound permeability.

Technical Support Center: Notoginsenoside FP2 Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on formulating Notoginsenoside FP2 while minimizing hydrolysis. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to hydrolysis?

A1: this compound is a dammarane-type bisdesmoside saponin (B1150181) isolated from the fruit pedicels of Panax notoginseng.[1][2][3][4][5] Like other ginsenosides (B1230088), its structure contains multiple glycosidic bonds that are susceptible to cleavage through hydrolysis, particularly in acidic conditions and at elevated temperatures. This degradation can lead to a loss of biological activity. The hydrolysis typically results in the removal of sugar moieties, yielding less glycosylated ginsenosides or the aglycone, protopanaxadiol.[6][7]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The primary factors that accelerate the degradation of ginsenosides, including presumably this compound, are pH and temperature. Studies on the structurally similar Notoginsenoside Fc have shown that its degradation is pH-, temperature-, and time-dependent.[8] Acidic conditions, in particular, significantly increase the rate of hydrolysis.[8]

Q3: What are the recommended storage conditions for this compound powder and solutions?

A3: For solid this compound, storage at -20°C for up to three years is recommended, keeping it away from moisture and direct sunlight.[2] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][4] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[3]

Q4: Which analytical methods are suitable for monitoring the stability of this compound in a formulation?

A4: Stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the most effective methods.[8] These techniques can separate the intact this compound from its degradation products, allowing for accurate quantification of its stability over time. A stability-indicating assay for the related Notoginsenoside Fc utilized UHPLC-Q-TOF-MS.[8]

Troubleshooting Guide

Issue: Unexpectedly rapid degradation of this compound in my aqueous formulation.

Potential Cause Troubleshooting Step
Acidic pH of the Formulation Measure the pH of your formulation. Ginsenosides are known to be unstable in acidic conditions.[8] Solution: Adjust the pH of your formulation to a neutral range (pH 6-7) using appropriate buffers.
High Storage Temperature Review the storage temperature of your formulation. Elevated temperatures accelerate hydrolysis. Solution: Store the formulation at refrigerated (2-8°C) or frozen temperatures, if the formulation allows.
Presence of Hydrolytic Enzymes If using raw materials of biological origin, they may contain enzymes that can degrade ginsenosides. Solution: Ensure all components of the formulation are of high purity and free from enzymatic activity. Consider heat-inactivating any potentially problematic components if it does not affect other constituents.

Issue: Poor solubility of this compound in my desired solvent system.

Potential Cause Troubleshooting Step
Inappropriate Solvent This compound has limited solubility in water (5 mg/ml) but is highly soluble in DMSO (100 mg/mL).[2] Solution: Consider using a co-solvent system. For in vivo studies, excipients like PEG300/400, Tween 80, or SBE-β-CD can be used.[2] Sonication can also aid in dissolution.[2]
Precipitation Over Time The compound may be precipitating out of the solution after initial dissolution. Solution: Evaluate the long-term physical stability of your formulation. Encapsulation strategies like liposomes or nanoparticles can help maintain solubility and stability.

Quantitative Data on Ginsenoside Stability

Table 1: Degradation Kinetics of Notoginsenoside Fc in Acidic Solutions

pHTemperature (°C)Kinetic ModelRate Constant (k)Reference
160First-orderNot specified[8]
360Second-orderNot specified[8]

Note: The study demonstrated pH- and temperature-dependent degradation, but specific rate constants were not provided in the abstract.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is adapted from established methods for ginsenoside encapsulation.

Materials:

Procedure:

  • Dissolve this compound, SPC, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A common starting molar ratio for lipid to cholesterol is 2:1, and the drug-to-lipid ratio can be optimized (e.g., 1:20 to 1:50 w/w).

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature of 40-50°C to form a thin lipid film on the flask wall.

  • Dry the film further under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours.

  • To reduce the size of the liposomes, sonicate the resulting suspension using a probe or bath sonicator until the desired particle size is achieved.

Protocol 2: Stability Testing of this compound Formulation

This protocol outlines a forced degradation study to assess the stability of a this compound formulation.

Procedure:

  • Prepare your final this compound formulation.

  • Divide the formulation into several aliquots for stress testing.

  • Acid and Base Hydrolysis: Adjust the pH of separate aliquots to acidic (e.g., pH 1.2 with 0.1 M HCl) and basic (e.g., pH 12 with 0.1 M NaOH) conditions. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Thermal Degradation: Store aliquots at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a set duration.

  • Photostability: Expose an aliquot to a controlled light source (e.g., UV light at 254 nm) for a specified time. Keep a control sample protected from light.

  • At predetermined time points, withdraw samples from each condition. If necessary, neutralize the pH of the acid and base hydrolysis samples.

  • Analyze the concentration of the remaining intact this compound and the formation of any degradation products using a validated stability-indicating HPLC or UHPLC-MS method.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Formulation acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base thermal Thermal Stress (e.g., 60°C) prep->thermal photo Photolytic Stress (UV Light) prep->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling thermal->sampling photo->sampling hplc HPLC/UHPLC-MS Analysis sampling->hplc data Quantify FP2 & Degradants hplc->data kinetics Determine Degradation Kinetics data->kinetics

Workflow for stability testing of this compound.

troubleshooting_workflow start High Degradation of FP2 in Formulation check_ph Is pH acidic? start->check_ph check_temp Is storage temp high? check_ph->check_temp No adjust_ph Adjust pH to neutral (6-7) using buffers. check_ph->adjust_ph Yes check_excipients Are excipients compatible? check_temp->check_excipients No lower_temp Store at lower temp (e.g., 2-8°C). check_temp->lower_temp Yes reformulate Reformulate with stable excipients or use encapsulation (liposomes). check_excipients->reformulate No end Stability Improved check_excipients->end Yes adjust_ph->end lower_temp->end reformulate->end

Troubleshooting logic for FP2 formulation instability.

signaling_pathway cluster_pi3k Pro-Survival Pathway cluster_nrf2 Antioxidant Response fp2 This compound pi3k PI3K fp2->pi3k nrf2 Nrf2 fp2->nrf2 akt Akt pi3k->akt activates apoptosis Apoptosis (Cell Death) akt->apoptosis inhibits are ARE nrf2->are binds ho1 HO-1 are->ho1 upregulates oxidative_stress Oxidative Stress ho1->oxidative_stress reduces protection Cardiovascular Protection

Potential signaling pathway for FP2's effects.

References

Minimizing epimerization of Notoginsenoside FP2 during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the epimerization of Notoginsenoside FP2 during experimental processing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and processing of this compound, leading to its epimerization and degradation.

Issue Potential Cause Recommended Solution
Loss of Purity/Appearance of Unknown Peaks in HPLC Epimerization or degradation of this compound.- Control pH: Maintain neutral or slightly acidic conditions (pH 6-7) during extraction and purification. Avoid strongly acidic or alkaline conditions. - Lower Temperature: Perform all processing steps at low temperatures (4-10°C) whenever possible. Use techniques like ultrasound-assisted extraction (UAE) which can be performed at lower temperatures compared to heat-reflux extraction. - Minimize Processing Time: Prolonged exposure to solvents and varying temperatures can promote epimerization. Streamline your workflow to reduce the overall processing time.
Inconsistent Biological Activity Presence of epimers which may have different pharmacological activities.- Optimize Purification: Use high-resolution purification techniques like preparative HPLC to separate this compound from its epimers. - Characterize Final Product: Confirm the stereochemical purity of your final this compound sample using appropriate analytical techniques (e.g., chiral chromatography, NMR).
Low Yield After Purification Degradation of this compound during processing steps.- Use Mild Solvents: Employ milder organic solvents for extraction and purification. Ethanol (B145695) and methanol (B129727) are commonly used. - Protect from Light and Air: Store this compound, both in solid form and in solution, protected from light and air to prevent oxidative degradation. Use amber vials and consider working under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is a chemical process where a molecule with multiple chiral centers undergoes a change in the configuration at one of these centers, resulting in the formation of a diastereomer called an epimer. For this compound, this can occur at specific chiral centers in the saponin (B1150181) structure, particularly under harsh processing conditions. This is a significant concern because epimers can have different physicochemical properties and biological activities, leading to inconsistent and unreliable experimental results.

Q2: What are the primary factors that induce the epimerization of this compound?

A2: The primary factors that can induce epimerization and degradation of ginsenosides (B1230088), including likely this compound, are:

  • pH: Strongly acidic or alkaline conditions can catalyze the epimerization process. Studies on similar saponins (B1172615) like Notoginsenoside Fc have shown significant degradation in acidic solutions (pH 1 and 3)[1].

  • Temperature: Elevated temperatures, especially during extraction and solvent evaporation, can provide the energy needed for the reversible epimerization reaction to occur. Thermal degradation of ginsenosides has been shown to follow first-order kinetics[2].

  • Solvents: The choice of solvent can influence the rate of epimerization.

  • Processing Time: Longer processing times increase the exposure of this compound to potentially detrimental conditions.

Q3: How can I minimize epimerization during the extraction of this compound from plant material?

A3: To minimize epimerization during extraction, consider the following:

  • Extraction Method: Ultrasound-assisted extraction (UAE) is a recommended method as it can be performed at lower temperatures compared to conventional heat-reflux extraction, thus reducing the risk of thermal degradation and epimerization[3].

  • Extraction Solvent: Use neutral, high-purity solvents like ethanol or methanol.

  • Temperature Control: Maintain a low and consistent temperature throughout the extraction process.

  • pH-Neutral Environment: Ensure the extraction mixture remains at a neutral pH.

Q4: What are the best practices for the purification of this compound to avoid epimerization?

A4: During purification, it is crucial to:

  • Use appropriate chromatography techniques: Macroporous resin chromatography followed by preparative high-performance liquid chromatography (HPLC) is an effective method for purifying ginsenosides[3].

  • Control the mobile phase pH: Use buffered mobile phases to maintain a stable and neutral pH during HPLC purification.

  • Work at low temperatures: If possible, conduct chromatographic separations in a temperature-controlled environment (e.g., a cold room or with a column thermostat).

Q5: How should I store this compound to ensure its long-term stability?

A5: For long-term storage, this compound should be kept as a dry powder in a tightly sealed container, protected from light and moisture, at a low temperature (-20°C or below)[4]. If in solution, it should be stored at -80°C and used as quickly as possible. Avoid repeated freeze-thaw cycles.

Data on Factors Affecting Ginsenoside Stability

While specific quantitative data for this compound epimerization is limited, the following tables summarize general findings for ginsenoside stability, which are expected to be relevant for FP2.

Table 1: Effect of Temperature on Ginsenoside Transformation

Temperature (°C)ObservationReference
60Optimal temperature for the transformation of some protopanaxadiol (B1677965) ginsenosides in acidic conditions.[5]
98 - 120Steaming of Panax notoginseng roots leads to a decrease in original ginsenosides and an increase in transformed ginsenosides. The transformation is time and temperature-dependent.[5][6]

Table 2: Effect of pH on Ginsenoside Stability

pH ConditionObservationReference
Acidic (pH 1-3)Promotes degradation and epimerization of ginsenosides. Notoginsenoside Fc degradation follows first and second-order kinetics at pH 1 and 3, respectively.[1][7]
Weakly AcidicThe addition of acidic amino acids (like aspartic acid) can catalyze the transformation of ginsenosides at elevated temperatures.[8]
NeutralGenerally considered the most stable condition for storing and processing ginsenosides.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to extract this compound from plant material while minimizing thermal degradation and epimerization.

  • Sample Preparation: Grind the dried plant material (e.g., fruit pedicels of Panax notoginseng) into a fine powder.

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of 80% ethanol.

    • Place the flask in an ultrasonic bath.

    • Perform ultrasonication for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of water.

    • Load the solution onto a pre-conditioned macroporous resin column.

    • Wash the column with deionized water to remove impurities.

    • Elute the ginsenosides with a stepwise gradient of ethanol in water.

    • Collect the fractions and monitor by thin-layer chromatography (TLC) or HPLC.

    • Pool the fractions containing this compound and concentrate under reduced pressure at low temperature.

  • Final Purification:

    • Perform preparative HPLC on the enriched fraction using a C18 column and a mobile phase of acetonitrile (B52724) and water at a neutral pH to isolate pure this compound.

Protocol 2: Stability Testing of this compound

This protocol can be used to assess the stability of this compound under different conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Stress Conditions:

    • pH: Aliquot the stock solution into different buffer solutions with varying pH values (e.g., pH 2, 4, 7, 9, 12).

    • Temperature: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C, 80°C).

    • Oxidative: Treat an aliquot of the stock solution with a low concentration of hydrogen peroxide (e.g., 3%).

    • Photolytic: Expose an aliquot of the stock solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any epimers or degradation products. A C18 column with a gradient elution of acetonitrile and water is commonly used for ginsenoside analysis[9][10].

Visualizations

Signaling Pathways Modulated by Ginsenosides

Ginsenosides, including those structurally related to this compound, have been shown to modulate key cellular signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are crucial in regulating cell survival, proliferation, and apoptosis.

PI3K_Akt_Signaling_Pathway Ginsenosides Ginsenosides (e.g., Notoginsenoside R1) Receptor Receptor Tyrosine Kinase Ginsenosides->Receptor activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: PI3K/Akt signaling pathway activated by ginsenosides.

MAPK_Signaling_Pathway Ginsenosides Ginsenosides (e.g., Notoginsenoside R1) GrowthFactorReceptor Growth Factor Receptor Ginsenosides->GrowthFactorReceptor modulates Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Cell Proliferation, Inflammation) TranscriptionFactors->GeneExpression

Caption: MAPK signaling pathway modulated by ginsenosides.

Experimental Workflow for Minimizing Epimerization

Experimental_Workflow PlantMaterial Plant Material (Powdered) Extraction Ultrasound-Assisted Extraction (Low Temperature, Neutral pH) PlantMaterial->Extraction Filtration Filtration & Concentration (Low Temperature) Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification1 Macroporous Resin Chromatography CrudeExtract->Purification1 EnrichedFraction Enriched Fraction Purification1->EnrichedFraction Purification2 Preparative HPLC (Neutral pH, Low Temperature) EnrichedFraction->Purification2 PureFP2 Pure this compound Purification2->PureFP2 Analysis Purity & Stereochemistry Analysis (HPLC, NMR) PureFP2->Analysis

Caption: Recommended workflow to minimize FP2 epimerization.

References

Technical Support Center: Scaling Up the Purification of Notoginsenoside FP2 for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of Notoginsenoside FP2 for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general strategy for scaling up the purification of this compound?

A1: A common and effective strategy involves a multi-step approach. This typically begins with an initial extraction from the plant material (e.g., fruit pedicels of Panax notoginseng), followed by a preliminary enrichment step using macroporous resin chromatography to remove major impurities. The final purification to achieve high purity (>95%) for preclinical studies is usually accomplished using preparative high-performance liquid chromatography (prep-HPLC).[1][2][3]

Q2: Which type of macroporous resin is suitable for the initial enrichment of this compound?

A2: Nonpolar or weakly polar macroporous resins are generally effective for the enrichment of ginsenosides (B1230088). Resins like D-101 and HPD-100 have been successfully used for the separation of related notoginsenosides.[1][2][3] The selection should be based on a preliminary screening to determine the best adsorption and desorption characteristics for this compound.

Q3: What are the key parameters to optimize for preparative HPLC purification of this compound?

A3: Key parameters to optimize for prep-HPLC include the choice of stationary phase (a C18 column is common), the mobile phase composition (typically a gradient of acetonitrile-water or ethanol-water), the flow rate, and the sample loading amount.[1][4]

Q4: How can I monitor the purity of this compound during the purification process?

A4: High-performance liquid chromatography with UV detection (HPLC-UV) is a standard method for monitoring the purity of this compound. The detection wavelength is typically set around 203 nm for ginsenosides.[1][5] For structural confirmation and identification of impurities, techniques like mass spectrometry (MS) can be coupled with HPLC (LC-MS).

Q5: What are the storage recommendations for purified this compound?

A5: For long-term storage (up to 6 months), it is recommended to store this compound at -80°C. For shorter periods (up to 1 month), storage at -20°C is acceptable. It is also advised to protect the compound from light.[6] Stock solutions should be stored under similar conditions.[6][7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of this compound after Macroporous Resin Chromatography - Inappropriate Resin Selection: The chosen resin may have poor adsorption or desorption characteristics for this compound. - Suboptimal Elution Conditions: The ethanol (B145695) concentration in the eluting solvent may be too low or too high. - Flow Rate Too High: A high flow rate during sample loading can lead to insufficient binding to the resin.- Screen Different Resins: Test a panel of macroporous resins with varying polarities to find the one with the best binding and release properties for this compound. - Optimize Elution Gradient: Perform a stepwise gradient elution with varying ethanol concentrations (e.g., 10% to 80%) to determine the optimal concentration for eluting this compound while leaving impurities behind.[8] - Reduce Flow Rate: Decrease the flow rate during sample application to allow for sufficient interaction time between this compound and the resin.
Poor Resolution in Preparative HPLC - Inappropriate Mobile Phase: The solvent system may not be providing adequate separation between this compound and closely related impurities. - Column Overload: Injecting too much sample onto the column can lead to peak broadening and poor separation. - Incorrect Flow Rate: The flow rate may be too high, not allowing for proper partitioning of the analytes.- Optimize Mobile Phase: Experiment with different gradients of acetonitrile-water or ethanol-water. The addition of a small amount of acid (e.g., formic acid) can sometimes improve peak shape. - Reduce Sample Load: Decrease the amount of sample injected onto the column. - Adjust Flow Rate: Optimize the flow rate to achieve a balance between resolution and run time.
Presence of Impurities in the Final Product - Co-elution with Structurally Similar Compounds: Other ginsenosides with similar polarities may co-elute with this compound. - Degradation of this compound: The compound may be degrading during the purification process due to factors like pH or temperature.- Employ a Multi-step Purification Strategy: Combine different chromatographic techniques, such as macroporous resin chromatography followed by prep-HPLC, for orthogonal separation. - Control pH and Temperature: Ensure that the pH and temperature of the solvents and solutions used are within a stable range for this compound. While specific stability data for FP2 is limited, ginsenosides are generally more stable in neutral to slightly acidic conditions.[9] Avoid high temperatures.
Difficulty in Removing Water from the Final Product - Lyophilization Challenges: Water may be difficult to remove completely, leading to a product that is not a dry powder.- Use of a Co-solvent: Adding a solvent like tert-butanol (B103910) to the aqueous solution before lyophilization can help in achieving a finer, more easily dried powder.

Experimental Protocols

Macroporous Resin Chromatography for Initial Enrichment

This protocol is a general guideline and should be optimized for this compound.

  • Resin Selection and Preparation:

    • Select a suitable macroporous resin (e.g., D-101 or HPD-100) based on preliminary screening.

    • Wash the resin sequentially with ethanol and then water to remove any impurities.

    • Pack the resin into a glass column.

  • Sample Preparation and Loading:

    • Dissolve the crude extract of Panax notoginseng in an appropriate solvent.

    • Load the sample solution onto the equilibrated resin column at a controlled flow rate.

  • Washing and Elution:

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%).

    • Collect fractions and analyze them by HPLC-UV to identify the fractions containing this compound.

  • Concentration:

    • Pool the fractions rich in this compound.

    • Concentrate the pooled fractions under reduced pressure to remove the ethanol.

    • The resulting aqueous solution can be lyophilized or directly used for the next purification step.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol provides a starting point for the final purification of this compound.

  • Column and Mobile Phase Preparation:

    • Use a preparative C18 column.

    • Prepare the mobile phases, typically acetonitrile (B52724) (A) and water (B) or ethanol (A) and water (B). Degas the solvents before use.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the enriched sample from the macroporous resin step.

    • Run a gradient elution to separate this compound from other components. A starting point could be a linear gradient from 20% to 80% of solvent A over 60 minutes.

    • Monitor the elution profile at 203 nm.

    • Collect the peak corresponding to this compound.

  • Post-Purification Processing:

    • Analyze the purity of the collected fraction using analytical HPLC-UV.

    • If the purity is satisfactory, remove the organic solvent under reduced pressure.

    • Lyophilize the aqueous solution to obtain purified this compound as a solid powder.

Quantitative Data

Table 1: Comparison of Macroporous Resins for Saponin Enrichment (Reference Data)

Resin TypeAdsorption Capacity (mg/g)Desorption Ratio (%)
D-101HighGood
HPD-100GoodGood
DA-201ModerateModerate
X-5LowLow
S-8LowLow

Note: This data is based on studies of related notoginsenosides and serves as a reference for selecting a suitable resin for this compound.[1]

Table 2: Example Preparative HPLC Parameters for Related Notoginsenosides

ParameterValueReference
ColumnAlltech Alltima C18 (250 x 22 mm, 10 µm)[4]
Mobile PhaseEthanol-Water[4]
Flow Rate10 mL/min[1]
Detection203 nm[1][5]
Purity Achieved>95%[2][3]

Note: These parameters for related compounds can be used as a starting point for developing a method for this compound.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_enrichment Step 2: Initial Enrichment cluster_purification Step 3: Final Purification cluster_analysis Step 4: Quality Control raw_material Panax notoginseng Fruit Pedicels extraction Solvent Extraction (e.g., Ethanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract mpr_column Macroporous Resin Chromatography (e.g., D-101) crude_extract->mpr_column enriched_fraction Enriched FP2 Fraction mpr_column->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc pure_fp2 High-Purity this compound prep_hplc->pure_fp2 hplc_uv Purity Analysis (HPLC-UV) pure_fp2->hplc_uv lc_ms Structural Confirmation (LC-MS) pure_fp2->lc_ms

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Prep-HPLC cause1 Co-eluting Impurities? start->cause1 cause2 Column Overload? start->cause2 cause3 Suboptimal Mobile Phase? start->cause3 solution1 Optimize Gradient / Use Orthogonal Method cause1->solution1 solution2 Reduce Sample Injection Volume / Concentration cause2->solution2 solution3 Screen Different Solvent Systems (e.g., EtOH-H2O) cause3->solution3

Caption: Troubleshooting logic for low purity in preparative HPLC.

References

Technical Support Center: Analytical Method Validation for Notoginsenoside FP2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the quantification of Notoginsenoside FP2.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Problem Potential Cause Recommended Solution
No Peak or Very Small Peak for this compound Sample Preparation Issue: Incomplete extraction or degradation of this compound. Stock solutions of this compound should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1]- Ensure the extraction solvent (e.g., methanol (B129727) or 80% aqueous methanol) is appropriate and the extraction time is sufficient.[2] - Verify the integrity of the this compound standard. Prepare fresh standards if necessary. - Check for sample loss during filtration; use a compatible 0.45 µm filter.[2]
Incorrect Injection Volume or Concentration: The concentration of the sample may be below the limit of detection (LOD).- Increase the injection volume if possible without causing peak distortion. - Concentrate the sample or use a more concentrated standard.
Detector Issue: The UV detector wavelength is not set correctly. The typical detection wavelength for ginsenosides (B1230088) and notoginsenosides is around 203 nm.[2]- Verify that the detector is set to the optimal wavelength for this compound (e.g., 203 nm). - Check the detector lamp's performance and replace it if necessary.
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample can lead to peak distortion.- Dilute the sample and re-inject.
Column Contamination or Degradation: Buildup of matrix components on the column can affect peak shape.- Implement a column washing procedure with a strong solvent. - If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.- Adjust the mobile phase pH to optimize peak shape. For saponins, a slightly acidic mobile phase (e.g., with 0.01% acetic or formic acid) is often used.[2][3]
Inconsistent Retention Times Pump or Flow Rate Fluctuation: Leaks in the system or issues with the pump can cause variations in flow rate.- Check for leaks in the pump, injector, and fittings.[4] - Purge the pump to remove any air bubbles.[5] - Perform a flow rate accuracy test.
Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase can lead to shifts in retention time.- Prepare the mobile phase accurately and consistently. Use a reliable degassing method.[6]
Column Temperature Fluctuation: Changes in column temperature can affect retention times.- Use a column oven to maintain a constant and consistent temperature (e.g., 30°C or 35°C).[2][7]
High Baseline Noise or Drift Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell can cause baseline issues.[6]- Use high-purity solvents and freshly prepared mobile phase.[6] - Flush the detector flow cell with an appropriate solvent.
Air Bubbles in the System: Air bubbles passing through the detector can cause spikes in the baseline.- Degas the mobile phase thoroughly.[6] - Check for loose fittings that could allow air to enter the system.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate during analytical method validation for this compound quantification according to ICH guidelines?

A1: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core parameters for validating a quantitative analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][10]

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Q2: How do I determine the linearity of my method for this compound?

A2: To determine linearity, you should prepare a series of at least five concentrations of this compound standard spanning the expected range of your samples. Analyze each concentration and plot the peak area response against the corresponding concentration. Perform a linear regression analysis on the data. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.

Q3: What is an acceptable range for accuracy and precision?

A3: For the assay of a drug substance, the acceptance criteria for accuracy are typically within 98.0% to 102.0% recovery. For precision, the relative standard deviation (RSD) should generally be no more than 2%.[8] These values can vary depending on the specific application and regulatory requirements.

Q4: How should I prepare my samples and standards for this compound analysis?

A4: this compound is soluble in DMSO and water.[11] For HPLC analysis, it is recommended to dissolve the standard in the mobile phase or a solvent compatible with the mobile phase, such as methanol.[12] Samples, such as extracts from Panax notoginseng, are often prepared by diluting with 80% aqueous methanol.[2] All solutions should be filtered through a 0.45 µm membrane before injection.[2]

Q5: What are typical starting conditions for an HPLC-UV method for this compound?

A5: Based on methods for similar saponins, a good starting point would be:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient elution using water (often with a small amount of acid like 0.01% formic or acetic acid) and acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[2][7]

  • Column Temperature: 30-35°C.[2][7]

  • Detection Wavelength: 203 nm.[2][7]

  • Injection Volume: 10 µL.[2][7]

Experimental Protocols

System Suitability Test

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a standard solution of this compound at a concentration that will be used for routine analysis.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

Acceptance Criteria:

  • RSD of peak area ≤ 2.0%

  • RSD of retention time ≤ 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Linearity Study

Objective: To demonstrate the linear relationship between the analyte concentration and the detector response.

Procedure:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to obtain at least five concentration levels covering the expected working range (e.g., 5-100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²) and the equation of the line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Quantitative Data Summary

Validation Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) Covers routine analysis concentrations5 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) Reportable0.5
LOQ (µg/mL) Reportable1.5
Robustness RSD ≤ 2.0% for varied conditionsPass

Visualizations

Analytical_Method_Validation_Workflow A Method Development & Optimization B Validation Protocol Definition A->B Define Parameters & Criteria C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability C->I Performed before each validation run J Validation Report Generation C->J Compile Results D->I Performed before each validation run D->J Compile Results E->I Performed before each validation run E->J Compile Results F->I Performed before each validation run F->J Compile Results G->I Performed before each validation run G->J Compile Results H->I Performed before each validation run H->J Compile Results K Method Implementation J->K

Caption: Workflow for analytical method validation.

HPLC_Troubleshooting_Tree Start Chromatographic Problem Observed Pressure Pressure Issue? Start->Pressure PeakShape Peak Shape Issue? Pressure->PeakShape No HighP High Pressure Pressure->HighP Yes, High LowP Low/No Pressure Pressure->LowP Yes, Low RetentionTime Retention Time Issue? PeakShape->RetentionTime No Tailing Peak Tailing PeakShape->Tailing Yes, Tailing/Fronting NoPeak No/Small Peak PeakShape->NoPeak Yes, No/Small Peak DriftingRT Drifting RT RetentionTime->DriftingRT Yes, Inconsistent Sol_HighP Check for Blockage (Frit, Column, Tubing) HighP->Sol_HighP Sol_LowP Check for Leaks Check Pump Seals LowP->Sol_LowP Sol_Tailing Check Column Health Optimize Mobile Phase Tailing->Sol_Tailing Sol_NoPeak Check Sample Prep Check Detector Settings NoPeak->Sol_NoPeak Sol_DriftingRT Check Pump & Flow Rate Check Column Temperature DriftingRT->Sol_DriftingRT

Caption: Decision tree for HPLC troubleshooting.

References

Validation & Comparative

A Comparative Analysis of Notoginsenoside FP2 and Ginsenoside Rb1 on Cardiac Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental data on the effects of Notoginsenoside FP2 and Ginsenoside Rb1 on cardiac cells. This analysis is based on currently available preclinical data.

Introduction

Ginsenosides and notoginsenosides, saponins (B1172615) extracted from Panax species, are subjects of intense research for their potential therapeutic applications, particularly in cardiovascular diseases. Among these, Ginsenoside Rb1 has been extensively studied for its cardioprotective effects. This compound, a less-studied compound, is also emerging as a potential agent in cardiac health. This guide offers a comparative overview of their demonstrated effects on cardiac cells to aid in research and development.

Data Presentation: Quantitative Effects on Cardiac Cells

The following table summarizes the quantitative data from experimental studies on the effects of Ginsenoside Rb1 on cardiac cells. It is important to note that there is a significant disparity in the volume of research, with extensive data available for Ginsenoside Rb1 and very limited specific data for this compound. The data for this compound is derived from a study on stem-leaf saponins from Panax notoginseng (SLSP), a mixture containing 5.59% this compound. Therefore, the observed effects cannot be solely attributed to this compound.

ParameterGinsenoside Rb1Stem-Leaf Saponins from Panax notoginseng (SLSP) (containing 5.59% this compound)
Cell Viability/Survival - Increased survival of H9c2 cells under isoproterenol-induced stress up to 91.78% at 100 μmol/L.[1] - Pre-treatment with 200 μM Rb1 significantly increased the viability of doxorubicin-treated H9c2 cells.- At 50 and 100 mg/kg, significantly decreased the ratio of damaged myocardial cells in sleep-deprived mice.
Apoptosis - Reduced isoproterenol-induced apoptosis in H9c2 cells; annexin (B1180172) V/PI positive cells decreased from 49.8% to 17.65% with 100 μmol/L Rb1.[1] - Inhibited doxorubicin-triggered apoptosis in H9c2 cells. - Attenuated apoptosis in a rat model of intestinal ischemia-reperfusion induced renal injury.[2]- Mitigated apoptosis in injured myocardial cells in vivo and in rapamycin-induced H9c2 cells in vitro. - Increased the anti-apoptotic protein Bcl-2 and decreased the pro-apoptotic protein Bax.
Cardiac Hypertrophy - Attenuated cardiac hypertrophy in a rat model of heart failure.No specific data available.
Myocardial Infarction/Ischemia-Reperfusion (I/R) Injury - Reduced cerebral infarct volume in a dose-dependent manner in a rat MCAO model (e.g., 200 mg/kg Rb1 reduced infarct volume to 10.13%).[3] - A meta-analysis confirmed significant reduction in myocardial infarct size.[4]- Showed protective effects against myocardial injury in sleep-deprived mice, a model that can mimic some aspects of cardiac stress.
Cardiac Function - Improved cardiac function in a rat model of heart failure.- Increased declined cardiac ejection fraction in sleep-deprived mice (at 50 and 100 mg/kg).
Biochemical Markers - Decreased serum levels of lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase (CK), and creatine kinase-MB (CK-MB) in animal models of myocardial I/R injury.[4]- Alleviated the increase of serum atrial natriuretic peptide (ANP) and LDH in sleep-deprived mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the cited studies.

Ginsenoside Rb1: Isoproterenol-Induced Apoptosis in H9c2 Cardiomyocytes
  • Cell Culture: H9c2 cells were cultured in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Cells were seeded in 60 mm dishes. After 12 hours, the medium was changed to DMEM with 5% FBS. Cells were pre-treated with Ginsenoside Rb1 (100 μmol/L) for 40 minutes before the addition of isoproterenol (B85558) (ISO) (60 μmol/L) for 48 hours.

  • Apoptosis Assessment (Flow Cytometry):

    • Cells were collected and washed.

    • Staining was performed using an Annexin V/PI apoptosis kit. Cells were first stained with FITC-conjugated Annexin V for 30 minutes, followed by propidium (B1200493) iodide (PI) staining for 1 minute.

    • Analysis was conducted using a FACScan flow cytometer to determine the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive).[1]

Ginsenoside Rb1: Myocardial Ischemia/Reperfusion Injury in a Rat Model
  • Animal Model: Male Sprague-Dawley rats were used. Myocardial ischemia was induced by ligating the left anterior descending (LAD) coronary artery for a specified period (e.g., 30 minutes), followed by reperfusion.

  • Treatment: Ginsenoside Rb1 was administered intravenously or intraperitoneally at various doses (e.g., 25-100 mg/kg) prior to or during the reperfusion period.

  • Infarct Size Measurement:

    • After the reperfusion period, the heart was excised.

    • The aorta was cannulated, and the coronary arteries were perfused with saline.

    • The LAD artery was re-occluded, and the area at risk was delineated by perfusing with Evans blue dye.

    • The heart was then sliced, and the slices were incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

    • The infarct size was calculated as a percentage of the area at risk.

Stem-Leaf Saponins from Panax notoginseng (Containing this compound): Myocardial Injury in a Sleep Deprivation Mouse Model
  • Animal Model: A sleep deprivation (SD) model was induced in mice using a modified multi-platform method.

  • Treatment: The stem-leaf saponins from Panax notoginseng (SLSP) were administered to the mice at doses of 50 and 100 mg/kg.

  • Assessment of Cardiac Injury:

    • Histology: Heart tissues were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe morphological changes.

    • Cardiac Function: Heart rate and ejection fraction were measured using appropriate instrumentation.

    • Biochemical Markers: Serum levels of atrial natriuretic peptide (ANP) and lactate dehydrogenase (LDH) were quantified using biochemical kits.

    • Autophagy and Apoptosis Markers: The expression of proteins such as LC3B, Beclin-1, p62, Bcl-2, and Bax in heart tissue was analyzed by Western blotting and immunofluorescence.

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of Ginsenoside Rb1 are mediated through multiple signaling pathways. The mechanisms of this compound are not yet elucidated, but the study on the saponin (B1150181) mixture containing it suggests an involvement of the PI3K/Akt/mTOR pathway.

Ginsenoside Rb1 Signaling Pathways

Ginsenoside Rb1 has been shown to modulate several key signaling pathways in cardiac cells to exert its protective effects:

  • Anti-apoptotic Pathways: It inhibits isoproterenol-induced apoptosis through the PKA and caspase-9 pathways.[1]

  • Pro-survival Pathways: It activates the Akt signaling pathway, which is a central regulator of cell survival and metabolism.

  • Anti-hypertrophic Pathways: It attenuates cardiac hypertrophy by inhibiting the TGF-β1/Smad and ERK signaling pathways.

  • Autophagy Regulation: It can inhibit cardiomyocyte autophagy through the PI3K/Akt/mTOR signaling pathway in the context of myocardial ischemia/reperfusion injury.

  • Oxidative Stress Resistance: It can activate the Keap1/Nrf2 signaling pathway, a critical regulator of cellular redox homeostasis.

Ginsenoside_Rb1_Signaling cluster_prosurvival Pro-survival & Anti-autophagy cluster_antihypertrophy Anti-hypertrophy cluster_antiapoptosis Anti-apoptosis Rb1 Ginsenoside Rb1 PI3K PI3K Rb1->PI3K TGFb1_Smad TGF-β1/Smad Rb1->TGFb1_Smad ERK ERK Rb1->ERK PKA PKA Rb1->PKA Caspase9 Caspase-9 Rb1->Caspase9 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Hypertrophy Cardiac Hypertrophy TGFb1_Smad->Hypertrophy ERK->Hypertrophy Apoptosis Apoptosis PKA->Apoptosis Caspase9->Apoptosis

Caption: Signaling pathways modulated by Ginsenoside Rb1 in cardiac cells.

Experimental Workflow for Comparative Analysis

A typical workflow for a comparative study of these two compounds on cardiac cells would involve a series of in vitro and in vivo experiments.

Experimental_Workflow start Start: Hypothesis Formulation invitro In Vitro Studies (e.g., H9c2 Cardiomyocytes) start->invitro invivo In Vivo Studies (e.g., Rat MI Model) start->invivo stress_model Induce Cellular Stress (e.g., Hypoxia, Doxorubicin) invitro->stress_model treatment Treatment: - this compound - Ginsenoside Rb1 - Control stress_model->treatment assays Functional Assays: - Cell Viability (MTT) - Apoptosis (FACS, TUNEL) - Hypertrophy Markers treatment->assays mechanistic Mechanistic Studies: - Western Blot (Signaling Proteins) - qPCR (Gene Expression) assays->mechanistic data_analysis Comparative Data Analysis and Conclusion mechanistic->data_analysis animal_model Induce Cardiac Injury (e.g., LAD Ligation) invivo->animal_model animal_treatment Compound Administration animal_model->animal_treatment invivo_assessment Assessment: - Echocardiography - Histology - Infarct Size animal_treatment->invivo_assessment invivo_assessment->data_analysis

Caption: A generalized experimental workflow for comparative analysis.

Conclusion and Future Directions

The current body of research provides robust evidence for the cardioprotective effects of Ginsenoside Rb1 across various models of cardiac injury. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate apoptosis, hypertrophy, autophagy, and oxidative stress.

In contrast, the specific effects of this compound on cardiac cells remain largely unexplored. While a saponin mixture containing this compound has demonstrated cardioprotective properties, further studies are imperative to isolate and characterize the bioactivity of this compound. Future research should focus on:

  • In vitro studies to determine the direct effects of purified this compound on cardiomyocyte viability, apoptosis, and hypertrophy under various stress conditions.

  • Mechanistic studies to elucidate the signaling pathways modulated by this compound.

  • In vivo studies in animal models of cardiac disease to evaluate the therapeutic potential of this compound.

A direct comparative analysis of this compound and Ginsenoside Rb1 will only be possible once more specific experimental data for this compound becomes available. Such research will be invaluable in identifying novel and potent therapeutic agents for cardiovascular diseases from the rich chemical diversity of Panax species.

References

Validating the anti-inflammatory activity of Notoginsenoside FP2 against a known standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory activity of Notoginsenoside FP2 against the well-established standard, Dexamethasone. This document synthesizes available data, details experimental methodologies, and visualizes key pathways to support further research and development in inflammation therapeutics.

This compound, a saponin (B1150181) isolated from the traditional Chinese medicine Panax notoginseng, has garnered interest for its potential therapeutic properties, including its role in cardiovascular health where inflammation is a key pathological component. This guide delves into the scientific evidence validating its anti-inflammatory activity, drawing comparisons with Dexamethasone, a potent corticosteroid widely used as a standard in anti-inflammatory research.

While direct comparative studies providing a side-by-side quantitative analysis of this compound and Dexamethasone are limited in the currently available literature, this guide compiles relevant data on the anti-inflammatory effects of closely related ginsenosides (B1230088) and Dexamethasone to provide a valuable point of reference. The primary markers of inflammation discussed are nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), key mediators in the inflammatory cascade.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the available IC50 values for Dexamethasone and related ginsenosides against the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard in vitro model for inflammation.

CompoundInflammatory MediatorCell LineIC50 Value
Dexamethasone MCP-1THP-13 nM[1]
IL-1βTHP-17 nM[1]
IL-7THP-158 nM[1]
MIP-1αTHP-1332 nM[1]
Ginsenoside Rb1 TNF-αRAW 264.756.5 µM
Ginsenoside Rb2 TNF-αRAW 264.727.5 µM

Note: Specific IC50 values for this compound for the inhibition of nitric oxide and TNF-α in LPS-stimulated macrophages were not available in the reviewed literature. The data for Ginsenosides Rb1 and Rb2 are provided as a reference for protopanaxadiol (B1677965) saponins, a class to which this compound belongs.

Experimental Protocols

To ensure the reproducibility and validation of anti-inflammatory studies, detailed experimental protocols are crucial. Below are standardized methodologies for assessing the inhibition of nitric oxide and TNF-α production in vitro.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or the standard (e.g., Dexamethasone) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 18-24 hours to induce an inflammatory response.

Nitrite Quantification (Griess Assay):

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of inhibition is determined by comparing the nitrite levels in treated cells to those in LPS-stimulated, untreated cells.

Tumor Necrosis Factor-alpha (TNF-α) Secretion Assay

This protocol measures the level of the pro-inflammatory cytokine TNF-α secreted by macrophages in response to an inflammatory stimulus.

Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate at an appropriate density (e.g., 5 x 10^5 cells/well for a 24-well plate).

  • Allow the cells to adhere overnight.

  • Treat the cells with the test compound or standard at desired concentrations for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours.

TNF-α Quantification (ELISA):

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • The absorbance is read on a microplate reader, and the concentration of TNF-α is determined from a standard curve. The percentage of inhibition is calculated by comparing the TNF-α levels in treated cells to those in LPS-stimulated, untreated cells.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in inflammation and the experimental procedures used to study them can aid in understanding the mechanism of action of anti-inflammatory agents.

experimental_workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Treatment and Stimulation cluster_assays Inflammatory Mediator Analysis cluster_data Data Analysis start RAW 264.7 Macrophages seed Seed cells in multi-well plates start->seed pretreat Pre-treat with This compound or Dexamethasone seed->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant->no_assay tnf_assay TNF-α Assay (ELISA) supernatant->tnf_assay analysis Calculate % Inhibition and IC50 no_assay->analysis tnf_assay->analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of test compounds.

The anti-inflammatory effects of this compound and Dexamethasone are mediated through the modulation of specific signaling pathways. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by stimuli such as LPS.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Gene Expression (TNF-α, iNOS) nucleus->genes Induces FP2 This compound FP2->IKK Inhibits Dex Dexamethasone Dex->NFkB Inhibits

Caption: Simplified NF-κB signaling pathway in inflammation and points of inhibition.

Conclusion

While direct quantitative data for the anti-inflammatory activity of this compound is still emerging, the available evidence from related ginsenosides suggests a promising potential for this natural compound in modulating key inflammatory pathways. The provided experimental protocols offer a standardized framework for future studies to directly compare the efficacy of this compound with established anti-inflammatory agents like Dexamethasone. Such research is imperative to fully elucidate the therapeutic potential of this compound and to pave the way for its development as a novel anti-inflammatory agent. The visualization of the experimental workflow and the NF-κB signaling pathway serves as a valuable tool for researchers in this field. Further investigations are warranted to establish a comprehensive profile of this compound's anti-inflammatory action and to determine its viability as a clinical candidate.

References

A Head-to-Head Comparison of Notoginsenoside FP2 and Notoginsenoside Fc Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the current scientific literature reveals a significant disparity in the characterized bioactivities of Notoginsenoside FP2 and Notoginsenoside Fc, two dammarane-type saponins (B1172615) isolated from Panax notoginseng. While Notoginsenoside Fc has been the subject of multiple studies elucidating its mechanisms of action in cardiovascular and renal protection, research on this compound remains in its nascent stages. Direct head-to-head comparative studies investigating the bioactivities of these two compounds are currently unavailable.

This guide synthesizes the existing experimental data for both notoginsenosides, presenting a clear overview of their known biological effects and the experimental protocols used for their evaluation. The aim is to provide researchers, scientists, and drug development professionals with a comprehensive resource to understand the current state of knowledge and identify areas for future investigation.

Summary of Bioactivities

The following table summarizes the reported bioactivities of this compound and Notoginsenoside Fc. It is important to note the qualitative difference in the level of evidence; the bioactivities of Notoginsenoside Fc are supported by multiple experimental studies, whereas the activity of this compound is largely putative.

BioactivityThis compoundNotoginsenoside Fc
Cardiovascular System
Anti-platelet AggregationData not availableInhibits thrombin, collagen, and ADP-induced platelet aggregation.[1][2]
Anti-thromboticData not availableAlleviates FeCl₃-induced thrombosis in vivo.[2]
Re-endothelializationData not availableAccelerates re-endothelialization after vascular injury in diabetic rats.[3][4][5][6]
Renal System
Renal ProtectionData not availableAmeliorates acetaminophen-induced acute kidney injury.[7][8]
Cellular Processes
AutophagyData not availablePromotes endothelial cell autophagy.[3][4][5][6]
Anti-apoptosisData not availableReduces renal tubular cell apoptosis.[7][8]
Mitochondrial ProtectionData not availableAttenuates mitochondrial damage and dysfunction in renal cells.[7][9]

Quantitative Bioactivity Data: Notoginsenoside Fc

ParameterAgonistValueCell/Animal ModelReference
IC₅₀ (Anti-platelet Aggregation) Thrombin204.38 µMWashed rabbit platelets[2]
Collagen379.93 µMWashed rabbit platelets[2]
ADP295.89 µMWashed rabbit platelets[2]
In vivo Efficacy (Re-endothelialization) -3.5 mg/kg/dayDiabetic Sprague-Dawley rats with carotid artery injury[3]

Bioactivity of this compound: Current Status

This compound is a dammarane-type bisdesmoside that has been isolated from the fruit pedicels of Panax notoginseng.[10] It is often cited as having the potential to treat cardiovascular disease.[10][11] However, a thorough review of the current literature reveals a lack of published experimental studies detailing its specific bioactivities or mechanisms of action. One study on the cardioprotective effects of stem-leaf saponins from P. notoginseng identified this compound as a component (5.59%) of the active mixture, alongside Notoginsenoside Fc (11.8%). While the mixture showed protective effects, the specific contribution of this compound cannot be determined from this data. Further research is critically needed to elucidate the pharmacological profile of this compound.

Signaling Pathways and Mechanisms of Action: Notoginsenoside Fc

Notoginsenoside Fc has been shown to exert its biological effects through the modulation of specific signaling pathways.

Anti-platelet Aggregation via the PLCγ2 Signaling Pathway

Notoginsenoside Fc inhibits platelet aggregation by suppressing the Phospholipase Cγ2 (PLCγ2) signaling cascade.[1][2] It has been demonstrated to down-regulate the phosphorylation of PLCγ2 and subsequently decrease the levels of downstream signaling molecules diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃).[1][2] This leads to reduced protein kinase C (PKC) activity and thromboxane (B8750289) A₂ (TXA₂) production, key events in platelet activation and aggregation.[1][2]

PLC_gamma2_Pathway cluster_agonists Platelet Agonists cluster_receptors Receptors Thrombin Thrombin PAR PAR Thrombin->PAR Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y1 P2Y1 ADP->P2Y1 PLCgamma2 PLCγ2 PAR->PLCgamma2 GPVI->PLCgamma2 P2Y1->PLCgamma2 DAG DAG PLCgamma2->DAG hydrolyzes PIP2 IP3 IP3 PLCgamma2->IP3 hydrolyzes PIP2 PIP2 PIP2 PKC PKC DAG->PKC Ca2_plus [Ca²⁺]i IP3->Ca2_plus TXA2 TXA2 PKC->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Ca2_plus->Aggregation Fc Notoginsenoside Fc Fc->PLCgamma2

Notoginsenoside Fc inhibits platelet aggregation via the PLCγ2 pathway.
Renal Protection via the SIRT3/SOD2 Signaling Pathway

In the context of acute kidney injury, Notoginsenoside Fc has been found to confer protection to renal tubular cells by upregulating the Sirtuin 3 (SIRT3)/Superoxide Dismutase 2 (SOD2) signaling pathway.[7][8] SIRT3 is a mitochondrial deacetylase that can activate SOD2, a key antioxidant enzyme that mitigates mitochondrial oxidative stress. By enhancing this pathway, Notoginsenoside Fc helps to preserve mitochondrial function, reduce apoptosis, and protect against renal damage.[7][9]

SIRT3_SOD2_Pathway APAP Acetaminophen (APAP) -induced Stress SIRT3 SIRT3 APAP->SIRT3 decreases Fc Notoginsenoside Fc Fc->SIRT3 increases SOD2 SOD2 SIRT3->SOD2 activates Mito_Ox_Stress Mitochondrial Oxidative Stress SOD2->Mito_Ox_Stress reduces Apoptosis Renal Tubular Cell Apoptosis Mito_Ox_Stress->Apoptosis AKI Acute Kidney Injury Apoptosis->AKI

Notoginsenoside Fc protects against acute kidney injury via the SIRT3/SOD2 pathway.

Experimental Protocols

In Vitro Anti-platelet Aggregation Assay
  • Objective: To determine the inhibitory effect of Notoginsenoside Fc on platelet aggregation induced by various agonists.[2]

  • Method:

    • Blood is drawn from the common carotid artery of rabbits and anticoagulated with 3.8% sodium citrate.

    • Platelet-rich plasma (PRP) is obtained by centrifugation at 150 x g for 15 minutes. Washed platelets (WP) are prepared by further centrifugation and resuspension in Tyrode's buffer.

    • The platelet concentration is adjusted to 3 x 10⁸ cells/mL.

    • Washed platelets are pre-incubated with various concentrations of Notoginsenoside Fc or vehicle control for 5 minutes at 37°C.

    • Platelet aggregation is initiated by adding an agonist (e.g., thrombin, collagen, or ADP).

    • Aggregation is monitored using a platelet aggregometer, and the maximum aggregation rate is recorded.

    • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[2]

In Vivo Re-endothelialization Model
  • Objective: To evaluate the effect of Notoginsenoside Fc on the repair of the vascular endothelium after injury in a diabetic animal model.[3][6]

  • Method:

    • Diabetes is induced in Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).

    • After the confirmation of diabetes, a balloon injury is created in the common carotid artery.

    • Rats are then treated daily with Notoginsenoside Fc (e.g., 3.5 mg/kg/day) or vehicle control.

    • At specified time points (e.g., 14 and 28 days post-injury), the injured carotid arteries are harvested.

    • The extent of re-endothelialization is assessed by staining the endothelial cells (e.g., with Evans blue dye) and quantifying the denuded area.

    • Histological analysis is also performed to measure neointimal formation.

Experimental_Workflow cluster_invivo In Vivo Re-endothelialization Model Induce_Diabetes Induce Diabetes in Rats (STZ injection) Carotid_Injury Create Carotid Artery Balloon Injury Induce_Diabetes->Carotid_Injury Treatment Daily Treatment (Notoginsenoside Fc or Vehicle) Carotid_Injury->Treatment Harvest Harvest Carotid Arteries (Day 14 and 28) Treatment->Harvest Analysis Analyze Re-endothelialization and Neointimal Formation Harvest->Analysis

Workflow for the in vivo re-endothelialization experiment.

Conclusion and Future Directions

The available scientific evidence clearly demonstrates that Notoginsenoside Fc possesses significant bioactivities, particularly in the realms of anti-platelet aggregation and the promotion of vascular and renal health. Its mechanisms of action are beginning to be understood, with the PLCγ2 and SIRT3/SOD2 pathways identified as key targets. In stark contrast, this compound remains a largely uncharacterized compound. While its potential in cardiovascular therapy is noted, this is not yet substantiated by published experimental data.

This significant gap in knowledge presents a clear opportunity for future research. Direct, head-to-head comparative studies of this compound and Notoginsenoside Fc are essential to understand their relative potencies and potential therapeutic applications. Such studies should employ the standardized in vitro and in vivo models that have been used to characterize Notoginsenoside Fc. Furthermore, investigation into the mechanisms of action of this compound is crucial to determine if it shares signaling pathways with Notoginsenoside Fc or possesses unique biological targets. Elucidating the bioactivity of this compound will not only contribute to a more complete understanding of the pharmacology of Panax notoginseng saponins but may also uncover novel therapeutic agents for cardiovascular and other diseases.

References

A Comparative Guide to the Quantification of Notoginsenoside FP2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific bioactive compounds is paramount. Notoginsenoside FP2, a saponin (B1150181) found in Panax notoginseng, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound and structurally similar saponins (B1172615): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Performance Data

The following table summarizes the key performance parameters of the two analytical methods. Data for HPLC-UV is based on the quantification of the structurally similar Notoginsenoside Fc, providing a reasonable proxy for comparison.

ParameterHPLC-UV (for Notoginsenoside Fc)LC-MS/MS (for various ginsenosides)
**Linearity (R²) **0.9996[1]> 0.999[2]
Linear Range 0.005 - 1.000 mg/mL[1]10 - 500 ng/mL[2]
Limit of Detection (LOD) Not explicitly stated10 ng/mL[2]
Limit of Quantification (LOQ) Not explicitly stated25 ng/mL[2]
Precision (RSD) Not explicitly statedIntraday: 1.38%–6.68%[2]
Accuracy (% Recovery) Not explicitly statedIntraday: (-)8.86%–12.88%[2]

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of ginsenosides (B1230088) due to its robustness and accessibility[3][4]. The following protocol is based on a validated method for the quantification of Notoginsenoside Fc, a compound structurally similar to this compound[1].

a) Sample Preparation:

  • Accurately weigh the powdered sample of Panax notoginseng.

  • Perform ultrasound-assisted extraction with a specified concentration of ethanol (B145695) in a defined liquid-to-solid ratio for a set duration.

  • Centrifuge the extract and collect the supernatant.

  • Filter the supernatant through a 0.45 µm membrane prior to injection.

b) Chromatographic Conditions:

  • Instrument: L-2200 HPLC system (Hitachi)[1]

  • Column: Promosil C18 (250 mm × 4.6 mm, 5 μm)[1]

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 65:35 v/v)[1].

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35 °C[1]

  • Detection Wavelength: 203 nm[1]

  • Injection Volume: 10 μL[1]

c) Quantification:

  • A calibration curve is constructed by plotting the peak area versus the concentration of a Notoginsenoside Fc standard solution[1]. The concentration of the analyte in the sample is then determined from this curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of compounds at low concentrations in complex matrices. The following protocol is based on a validated method for the quantification of various ginsenosides[2].

a) Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., 70% methanol).

  • For analysis of biological samples (e.g., plasma), a protein precipitation step followed by centrifugation is typically required.

  • The supernatant is then filtered through a 0.22 µm filter before injection.

b) Chromatographic Conditions:

  • Instrument: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., Acquity BEH C18)[5].

  • Mobile Phase: A gradient elution using a binary solvent system, typically consisting of water with a small percentage of formic acid (Solvent A) and acetonitrile (B52724) or methanol with formic acid (Solvent B).

  • Flow Rate: A typical flow rate for UPLC is around 0.3-0.6 mL/min[5][6].

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C[5].

  • Injection Volume: A small injection volume, typically 1-5 µL, is used[6].

c) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI), often in negative mode for ginsenosides.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte of interest.

  • Ion Source Parameters: Parameters such as capillary voltage, gas flow, and temperature are optimized to achieve the best signal for the analyte.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the HPLC-UV and LC-MS/MS quantification methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification start Plant Material extraction Extraction start->extraction filtration Filtration extraction->filtration hplc HPLC Separation filtration->hplc uv UV Detection hplc->uv data Data Acquisition uv->data quant Concentration Calculation data->quant LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification start Sample (e.g., Extract, Plasma) cleanup Sample Cleanup start->cleanup filtration Filtration cleanup->filtration uplc UPLC Separation filtration->uplc msms Tandem MS Detection (MRM) uplc->msms data Data Acquisition msms->data quant Concentration Calculation data->quant

References

Synergistic Anti-Platelet Aggregation Effects of Panax Notoginseng Saponins and Aspirin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct experimental data on the synergistic effects of Notoginsenoside FP2 and aspirin (B1665792) in anti-platelet aggregation is not currently available in the reviewed scientific literature, extensive research has been conducted on the combination of broader extracts from Panax notoginseng—namely Panax Notoginseng Saponins (B1172615) (PNS) and Panaxatriol Saponins (PTS)—with aspirin. This guide provides a comprehensive comparison of the anti-platelet aggregation effects of these saponin (B1150181) preparations in conjunction with aspirin, supported by experimental data and detailed methodologies. This information serves as a valuable reference for research into the therapeutic potential of combining Panax notoginseng derivatives with conventional anti-platelet agents.

Comparative Anti-Platelet Aggregation Effects

The combination of Panax notoginseng preparations (PNP), which include PNS and PTS, with aspirin has been shown to exhibit a more potent inhibitory effect on platelet aggregation than aspirin alone.[1][2][3] A meta-analysis of twenty randomized controlled trials involving 2216 patients demonstrated that the combination therapy resulted in a significantly stronger reduction in platelet aggregation rate (PAgR)[1][2][3].

A study on patients with stable coronary heart disease and chronic gastritis found that the co-administration of PNS and aspirin (ASA) for two months led to a further inhibition of CD62p expression and GPIIb-IIIa activation, key markers of platelet activation, compared to the aspirin-only group.[4] This combination also suppressed the activity of platelet cyclooxygenase (COX)-1 and reduced the production of downstream metabolites of the arachidonic acid (AA) pathway, such as TXB2, PGD2, PGE2, and 11-HETE.[4]

Furthermore, in a study on rats with acute blood stasis, the combined use of PNS and aspirin demonstrated a stronger inhibitory effect on platelet aggregation compared to either PNS or aspirin administered alone.[5]

Quantitative Data Summary

The following table summarizes the quantitative findings from a meta-analysis comparing the effects of Panax notoginseng preparations (PNP) plus aspirin versus aspirin alone on the platelet aggregation rate (PAgR).

Treatment GroupSaponin CategoryNumber of StudiesWeighted Mean Difference (WMD) in PAgR (%)95% Confidence Intervalp-value
PNP + Aspirin vs. Aspirin AlonePNS--6.10-7.25 to -4.95< 0.00001
PNP + Aspirin vs. Aspirin AlonePTS--3.53-4.68 to -2.38< 0.00001

Data extracted from a meta-analysis of randomized controlled trials.[1][2][3]

Experimental Protocols

A standard method for evaluating anti-platelet aggregation effects is through light transmission aggregometry (LTA).[6] The following is a generalized protocol based on methodologies described in the literature.[6][7]

Platelet Aggregation Assay Protocol

  • Blood Collection: Whole blood is drawn from subjects (human or animal) and collected into tubes containing an anticoagulant, typically 3.8% trisodium (B8492382) citrate.

  • Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation: The PRP is pre-incubated with the test substance (e.g., this compound, PNS, aspirin, or their combination) or a vehicle control for a specified period (e.g., 5-15 minutes) at 37°C.

  • Induction of Aggregation: A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or arachidonic acid, is added to the PRP to induce aggregation.[7][8][9]

  • Measurement: Platelet aggregation is measured using a platelet aggregometer, which records the change in light transmission through the PRP suspension as platelets aggregate. The results are typically expressed as the maximum percentage of aggregation.

Signaling Pathways and Mechanisms of Action

Aspirin's Anti-Platelet Aggregation Pathway

Aspirin exerts its anti-platelet effect by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme. This action blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2, a precursor for thromboxane (B8750289) A2 (TXA2). TXA2 is a potent vasoconstrictor and platelet agonist. By inhibiting TXA2 synthesis, aspirin effectively reduces platelet aggregation.

AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Activates Aspirin Aspirin Aspirin->COX1 Inhibits

Aspirin's Mechanism of Action

Panax Notoginseng Saponins' Anti-Platelet Aggregation Pathways

The anti-platelet aggregation mechanism of Panax notoginseng saponins is more complex and appears to involve multiple pathways. Studies on various notoginsenosides, such as Notoginsenoside Fc, suggest that they can inhibit platelet aggregation induced by multiple agonists like thrombin, collagen, and ADP.[10][11][12] The proposed mechanism for Notoginsenoside Fc involves the inhibition of the Phospholipase Cγ2 (PLCγ2) signaling cascade, which in turn down-regulates downstream signaling molecules like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), leading to reduced protein kinase C (PKC) activity and intracellular calcium mobilization.[10][11][12]

Some saponins, like Panaxatriol saponins (PTS), have been shown to increase cyclic adenosine monophosphate (cAMP) levels, which is known to inhibit platelet activation.[13] Additionally, certain components of PTS may interact with platelet glycoprotein (B1211001) Ib-α (GP1BA), a key receptor in platelet adhesion.[14]

The synergistic effect observed when combining PNS with aspirin may be attributed to the multi-target nature of the saponins, which complements the specific COX-1 inhibition by aspirin. A study has shown that the combination of PNS and aspirin enhances the antiplatelet effect of aspirin via the AA/COX-1/TXB2 pathway.[4]

cluster_agonists Agonists Thrombin Thrombin PLC PLCγ2 Thrombin->PLC Collagen Collagen Collagen->PLC ADP ADP ADP->PLC DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC_Ca PKC / Ca²⁺ DAG_IP3->PKC_Ca Aggregation Platelet Aggregation PKC_Ca->Aggregation Activates PNS Panax Notoginseng Saponins (e.g., Fc) PNS->PLC Inhibits

Proposed Mechanism for Panax Notoginseng Saponins

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the synergistic effects of a test compound like this compound with aspirin on platelet aggregation.

cluster_treatments Treatment Incubation start Start: Blood Collection prp_prep Prepare Platelet-Rich Plasma (PRP) start->prp_prep groups Divide PRP into Treatment Groups prp_prep->groups control Vehicle Control groups->control aspirin Aspirin Alone groups->aspirin fp2 Notoginsenoside FP2 Alone groups->fp2 combo Aspirin + this compound groups->combo agonist Add Platelet Agonist (e.g., ADP, Collagen) control->agonist aspirin->agonist fp2->agonist combo->agonist lta Measure Aggregation (Light Transmission Aggregometry) agonist->lta analysis Data Analysis and Comparison lta->analysis end End: Determine Synergistic Effect analysis->end

Synergistic Effect Experimental Workflow

The available evidence strongly suggests a synergistic interaction between Panax notoginseng saponins and aspirin in inhibiting platelet aggregation. This combination therapy appears to enhance the overall anti-platelet effect without increasing the risk of certain side effects.[1][2][3] While specific data for this compound is lacking, the findings for PNS and PTS provide a solid foundation for future research into the potential of individual notoginsenosides as adjuncts to conventional anti-platelet therapy. Further studies are warranted to elucidate the precise mechanisms of action of this compound and to quantify its synergistic potential with aspirin.

References

A Comparative Guide to Notoginsenosides in Hepatic Fibrosis: Spotlight on Notoginsenoside R2

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed examination of the therapeutic potential of individual notoginsenosides in the context of hepatic fibrosis. While the initial intent was to offer a direct comparison between Notoginsenoside FP2 and Notoginsenoside R2, a comprehensive literature review reveals a significant disparity in the available research. Currently, there is a substantial body of evidence detailing the anti-fibrotic effects and mechanisms of Notoginsenoside R2. In contrast, scientific literature specifically investigating the role of this compound in hepatic fibrosis is not available at this time.

Therefore, this document will focus on presenting the robust experimental data and mechanistic insights available for Notoginsenoside R2, while clearly noting the absence of corresponding data for this compound.

Notoginsenoside R2: A Promising Anti-Fibrotic Agent

Notoginsenoside R2 (R2), a saponin (B1150181) isolated from Panax notoginseng, has emerged as a potential therapeutic candidate for hepatic fibrosis.[1][2] Recent studies have elucidated its dual anti-fibrotic effects, which involve the induction of senescence in hepatic stellate cells (HSCs) and the suppression of the inflammatory microenvironment.[1][3]

Mechanism of Action of Notoginsenoside R2

The primary mechanism by which R2 exerts its anti-fibrotic effects is through the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] R2 has been shown to induce senescence in activated HSCs, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) in the liver. This senescence is characterized by an increased expression of cell cycle inhibitors p16 (CDKN2A) and p21 (CDKN1A).[1][4]

Simultaneously, R2 attenuates the inflammatory microenvironment by reducing the expression of pro-inflammatory cytokines.[1][2][4] This dual action of inducing HSC senescence and reducing inflammation effectively curtails the progression of hepatic fibrosis.

Notoginsenoside_R2_Signaling_Pathway cluster_0 Notoginsenoside R2 Action cluster_1 Cellular Effects in Hepatic Stellate Cells (HSCs) cluster_2 Therapeutic Outcome Notoginsenoside R2 Notoginsenoside R2 STAT3 STAT3 Notoginsenoside R2->STAT3 Inhibition Senescence Senescence Inflammation Inflammation p16_p21 p16 & p21 Increase Senescence->p16_p21 Hepatic_Fibrosis_Attenuation Attenuation of Hepatic Fibrosis p16_p21->Hepatic_Fibrosis_Attenuation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Decrease Inflammation->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Hepatic_Fibrosis_Attenuation

Notoginsenoside R2 Signaling Pathway in Hepatic Fibrosis.
Experimental Data for Notoginsenoside R2

The anti-fibrotic effects of R2 have been substantiated through in vitro and in vivo studies.

Table 1: Summary of In Vitro Effects of Notoginsenoside R2 on HSC-T6 Cells

ParameterTreatmentOutcomeReference
Cell Proliferation Notoginsenoside R2Inhibition of HSC-T6 proliferation[1][2][4]
Fibrotic Markers Notoginsenoside R2Decreased expression of α-SMA, COL-I, Desmin, and TIMP1[1][2][4]
Senescence Markers Notoginsenoside R2Increased expression of p16 and p21[1][2][4]
Inflammatory Markers Notoginsenoside R2Decreased expression of pro-inflammatory cytokines[1][2][4]

Table 2: Summary of In Vivo Effects of Notoginsenoside R2 in a Zebrafish Model of Hepatic Fibrosis

ParameterTreatmentOutcomeReference
Collagen Deposition Notoginsenoside R2Decreased collagen deposition in the liver[1][2][4]
Pro-inflammatory Cytokines Notoginsenoside R2Suppression of pro-inflammatory cytokine expression[1][2][4]
Experimental Protocols

In Vitro Study: Hepatic Stellate Cell (HSC-T6) Culture and Treatment

  • Cell Culture: HSC-T6 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of Notoginsenoside R2 or vehicle control.

  • Analysis: Following the treatment period, cells are harvested for analysis of proliferation (e.g., CCK-8 assay), gene and protein expression of fibrotic, senescence, and inflammatory markers (e.g., qPCR, Western blot), and other relevant assays.

In Vivo Study: Zebrafish Model of Thioacetamide-Induced Hepatic Fibrosis

  • Animal Model: Zebrafish larvae are exposed to thioacetamide (B46855) (TAA) to induce hepatic fibrosis.

  • Treatment: The TAA-exposed larvae are treated with different concentrations of Notoginsenoside R2.

  • Histological Analysis: Livers from the zebrafish larvae are dissected, fixed, and stained (e.g., with Picrosirius Red for collagen) to assess the extent of fibrosis.

  • Molecular Analysis: Gene expression analysis of pro-inflammatory and fibrotic markers is performed on liver tissue samples.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments cluster_2 Outcome HSC_Culture HSC-T6 Cell Culture R2_Treatment_In_Vitro Notoginsenoside R2 Treatment HSC_Culture->R2_Treatment_In_Vitro In_Vitro_Analysis Analysis: - Proliferation - Gene/Protein Expression R2_Treatment_In_Vitro->In_Vitro_Analysis Data_Interpretation Data Interpretation and Mechanistic Insights In_Vitro_Analysis->Data_Interpretation Zebrafish_Model Zebrafish Model of Hepatic Fibrosis (TAA-induced) R2_Treatment_In_Vivo Notoginsenoside R2 Treatment Zebrafish_Model->R2_Treatment_In_Vivo In_Vivo_Analysis Analysis: - Histology (Collagen) - Gene Expression R2_Treatment_In_Vivo->In_Vivo_Analysis In_Vivo_Analysis->Data_Interpretation

General Experimental Workflow for Investigating Notoginsenoside R2.

This compound: An Unexplored Frontier in Hepatic Fibrosis

This compound is a known saponin constituent of Panax notoginseng. However, a thorough search of scientific databases and literature reveals a lack of studies specifically investigating its effects on hepatic fibrosis. While research on other notoginsenosides like R1 and R2 has provided valuable insights into their anti-fibrotic potential, the role of FP2 in this context remains to be elucidated.

Future research is warranted to explore the potential biological activities of this compound, including its anti-inflammatory, antioxidant, and anti-proliferative properties, which may be relevant to the pathogenesis of hepatic fibrosis. Such studies would be crucial to determine if FP2 holds similar therapeutic promise to R2 and to enable a direct and meaningful comparison between these two compounds.

Conclusion

Notoginsenoside R2 demonstrates significant promise as a therapeutic agent for hepatic fibrosis, with a well-defined mechanism of action centered on the STAT3-dependent induction of HSC senescence and suppression of inflammation. The available in vitro and in vivo data provide a strong foundation for its further development.

In contrast, the potential role of this compound in hepatic fibrosis is currently unknown due to a lack of dedicated research. This highlights a critical knowledge gap and a potential area for future investigation in the field of natural product-based therapies for liver diseases. For researchers and drug development professionals, Notoginsenoside R2 represents a compound of immediate interest, while this compound stands as an unexplored molecule with yet-to-be-determined potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of natural compounds is paramount for identifying novel therapeutic leads. Notoginsenoside FP2, a dammarane-type saponin (B1150181) isolated from Panax notoginseng, has been earmarked for its potential in treating cardiovascular diseases. However, a comprehensive analysis of its biological activity remains conspicuously absent in publicly available research. This guide provides a comparative analysis of this compound's structure and the known biological activities of its close chemical relatives, offering insights into its potential therapeutic applications and highlighting areas for future investigation.

While specific experimental data on the bioactivity of this compound is currently unavailable, its structural similarity to other well-studied notoginsenosides and ginsenosides (B1230088) provides a foundation for predicting its pharmacological profile. Saponins (B1172615) from Panax notoginseng are renowned for their anti-inflammatory, neuroprotective, and cardiovascular effects. This guide synthesizes the available quantitative data for structurally related saponins to infer the potential activities of this compound and to delineate the broader structure-activity relationships within this class of compounds.

Comparative Analysis of Bioactive Saponins

The therapeutic effects of notoginsenosides and ginsenosides are often dictated by the type and number of sugar moieties attached to their aglycone core, as well as the stereochemistry of the aglycone itself. Here, we compare the reported activities of saponins structurally related to this compound.

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases. Several saponins from Panax notoginseng have demonstrated potent anti-inflammatory effects.

CompoundModel SystemEndpoint MeasuredEffective Concentration / IC50
Notoginsenoside R1 Amyloid-β (Aβ25-35)-treated PC12 cellsIncreased cell viability250 - 1,000 µg/ml
Notoginsenoside R2 Lipopolysaccharide (LPS)-stimulated macrophagesReduction of pro-inflammatory mediators (e.g., IL-6, TNF-α)10, 20, 40 µM
Neuroprotective Activity

The potential of these saponins to protect neuronal cells from damage is a significant area of research, particularly for neurodegenerative diseases and stroke.

CompoundModel SystemEndpoint MeasuredEffective Concentration / IC50
Ginsenoside Rg1 Oxygen-glucose deprivation/reperfusion (OGD/R)-treated PC12 cellsAttenuation of cell injury0.01 - 1 µmol/L
Notoginsenoside R1 H2O2-induced oxidative damage in PC12 cellsNeuroprotectionNot specified
Cardiovascular Effects

Given the traditional use of Panax notoginseng for circulatory health, the cardiovascular effects of its constituent saponins are of great interest.

CompoundModel SystemEndpoint MeasuredEffective Concentration / IC50
Ginsenoside Rb1 Rabbit ventricular myocytesInhibition of L-type calcium channel (ICaL)IC50 = 42 µmol/L
Notoginsenoside R2 Primary human umbilical vein endothelial cells (pHUVECs)Inhibition of cell viabilityIC50 = 25.94 nM
Notoginsenoside R1 In vitro cardiac lipotoxicity model (H9C2 cells)Attenuation of lipotoxicity40 µmol/L

Key Signaling Pathways

The therapeutic effects of these saponins are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

Saponin Signaling Pathways cluster_0 Anti-inflammatory Pathway cluster_1 Neuroprotective Pathway cluster_2 Cardioprotective Pathway Saponins1 Notoginsenosides Ginsenosides NFkB NF-κB Saponins1->NFkB inhibition Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines transcription Saponins2 Ginsenosides PI3K_Akt PI3K/Akt Pathway Saponins2->PI3K_Akt activation Apoptosis Neuronal Apoptosis PI3K_Akt->Apoptosis inhibition Saponins3 Ginsenoside Rb1 Ca_Channels L-type Ca2+ Channels Saponins3->Ca_Channels inhibition Cardiac_Function Modulation of Cardiac Function Ca_Channels->Cardiac_Function regulation

Caption: Key signaling pathways modulated by notoginsenosides and ginsenosides.

Experimental Protocols

The following are generalized protocols for assessing the key biological activities discussed. These are based on methodologies reported in the literature for related saponins and can serve as a starting point for the evaluation of this compound.

In Vitro Anti-inflammatory Assay

1. Cell Culture and Treatment:

  • Murine macrophage cell line RAW264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of the test saponin for 1-2 hours.

  • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and incubating for 24 hours.

2. Measurement of Nitric Oxide (NO) Production:

  • The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Absorbance is read at 540 nm, and NO concentration is calculated from a sodium nitrite standard curve.

3. Measurement of Pro-inflammatory Cytokines:

  • Levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

In Vitro Neuroprotection Assay

1. Cell Culture and Induction of Injury:

  • PC12 cells, a rat pheochromocytoma cell line, are cultured in RPMI-1640 medium supplemented with horse and fetal bovine serum.

  • For differentiation into a neuronal phenotype, cells are treated with Nerve Growth Factor (NGF).

  • Neuronal injury is induced by exposing the cells to amyloid-β peptide (Aβ25-35) or by oxygen-glucose deprivation/reperfusion (OGD/R).

2. Assessment of Cell Viability:

  • Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Following treatment with the test saponin and induction of injury, MTT solution is added to the cells, and the resulting formazan (B1609692) crystals are dissolved in DMSO.

  • Absorbance is measured at 570 nm.

3. Apoptosis Assay:

  • Apoptosis can be assessed by flow cytometry using Annexin V-FITC and propidium (B1200493) iodide (PI) staining.

In Vitro Cardiovascular Assay (Calcium Channel Inhibition)

1. Cell Isolation and Culture:

  • Ventricular myocytes are enzymatically isolated from rabbit hearts.

  • Cells are maintained in a Tyrode's solution.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp technique is used to record L-type calcium currents (ICaL).

  • Cells are perfused with a control solution, and then with solutions containing different concentrations of the test saponin.

  • The effect of the saponin on the current-voltage relationship and the half-maximal inhibitory concentration (IC50) are determined.

Experimental Workflow cluster_3 General Experimental Workflow for Saponin Bioactivity Screening Saponin_Isolation Saponin Isolation (e.g., this compound) In_Vitro_Assays In Vitro Bioactivity Assays Saponin_Isolation->In_Vitro_Assays Anti_Inflammatory Anti-inflammatory In_Vitro_Assays->Anti_Inflammatory Neuroprotective Neuroprotective In_Vitro_Assays->Neuroprotective Cardiovascular Cardiovascular In_Vitro_Assays->Cardiovascular Data_Analysis Data Analysis (IC50/EC50 Determination) Anti_Inflammatory->Data_Analysis Neuroprotective->Data_Analysis Cardiovascular->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: A generalized workflow for the screening of saponin bioactivity.

Conclusion and Future Directions

The structure of this compound suggests it likely possesses anti-inflammatory, neuroprotective, and cardiovascular properties similar to other dammarane-type saponins from Panax notoginseng. The presence and configuration of its sugar moieties will be critical determinants of its specific activities. The lack of direct experimental data for this compound underscores a significant gap in the current understanding of Panax notoginseng pharmacology.

Future research should prioritize the systematic evaluation of this compound using the established in vitro and in vivo models outlined in this guide. Determining its IC50 and EC50 values for various biological endpoints will be crucial for a direct comparison with other saponins and for understanding its therapeutic potential. Such studies will not only elucidate the specific role of this compound but also contribute to a more complete picture of the structure-activity relationships that govern the diverse pharmacological effects of this important class of natural products.

Replicating Published Findings on the Cardiovascular Effects of Notoginsenoside FP2: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific cardiovascular effects of isolated Notoginsenoside FP2. While the broader class of Panax notoginseng saponins (B1172615) (PNS) is known for its cardioprotective properties, research directly attributing these effects to this compound is currently unavailable. This guide summarizes the available data on a saponin (B1150181) mixture containing this compound and the effects of related notoginsenosides, providing context for future research.

I. Overview of Available Research

Current research on the cardiovascular effects of compounds from Panax notoginseng primarily focuses on unfractionated saponin extracts (PNS) or specific major constituents like Notoginsenoside R1, Ginsenoside Rb1, and Ginsenoside Rg1.[1] One study investigated the cardioprotective effects of stem-leaf saponins from Panax notoginseng (SLSP), of which this compound constitutes 5.59% of the total saponin content.[2]

This study on SLSP provides the most direct, albeit correlational, evidence currently available regarding this compound. The findings from this study are presented below, alongside data from studies on more researched notoginsenosides to offer a comparative perspective on potential mechanisms and effects.

II. Data from Saponin Mixture Containing this compound

A study on mice with sleep deprivation-induced myocardial injury provides the following data for a saponin mixture (SLSP) containing this compound.[2] It is crucial to note that these effects are due to the combined action of all saponins in the mixture and cannot be attributed solely to this compound.

Table 1: Cardiovascular Effects of Stem-Leaf Saponins from Panax notoginseng (SLSP) in Mice [2]

ParameterControl GroupSleep Deprivation (SD) GroupSD + SLSP (50 mg/kg)SD + SLSP (100 mg/kg)
Heart Rate (bpm) NormalSignificantly IncreasedAlleviated IncreaseAlleviated Increase
Ejection Fraction (%) NormalDecreasedSignificantly IncreasedSignificantly Increased
Serum LDH (U/L) NormalSignificantly IncreasedAlleviated IncreaseAlleviated Increase
Serum ANP (pg/mL) NormalSignificantly IncreasedAlleviated IncreaseAlleviated Increase

LDH: Lactate (B86563) Dehydrogenase, ANP: Atrial Natriuretic Peptide. "Normal," "Increased," and "Decreased" are qualitative descriptions from the study; specific values were reported as statistically significant changes from the control or SD groups.

III. Experimental Protocols

The following is a summary of the experimental protocol used in the study of SLSP, which included this compound as a component.

Experimental Model for Cardioprotective Effects of SLSP [2]

  • Animal Model: Male C57BL/6 mice.

  • Induced Pathology: Myocardial injury induced by sleep deprivation.

  • Treatment Groups:

    • Control group

    • Sleep deprivation (SD) model group

    • SD + SLSP (50 mg/kg)

    • SD + SLSP (100 mg/kg)

  • Key Assessments:

    • Cardiac Function: Evaluated via echocardiography to measure ejection fraction.

    • Heart Rate: Monitored to assess cardiac stress.

    • Serum Biomarkers: Levels of lactate dehydrogenase (LDH) and atrial natriuretic peptide (ANP) were measured as indicators of myocardial injury.

    • Histopathology: Myocardial tissue was examined for morphological changes.

    • Western Blotting: Protein expression in the PI3K/Akt/mTOR signaling pathway was analyzed to investigate the molecular mechanism.

IV. Signaling Pathways

The study on the saponin mixture containing this compound suggested that its cardioprotective effects may be mediated through the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a well-established regulator of cell growth, survival, and autophagy. The activation of this pathway is thought to inhibit excessive autophagy, which can be detrimental to cardiac cells under stress.[2]

Many related saponins from Panax notoginseng, such as Notoginsenoside R1, have been shown to exert their cardiovascular effects through various signaling pathways, including PI3K/Akt/eNOS and AMPK.[3][4] These pathways are involved in vasodilation, anti-inflammatory responses, and regulation of cellular energy metabolism.

Below is a generalized diagram of the proposed experimental workflow and the signaling pathway implicated in the study of the saponin mixture containing this compound.

G cluster_workflow Experimental Workflow cluster_assessment Assessment Metrics A C57BL/6 Mice B Sleep Deprivation (Myocardial Injury Model) A->B C Treatment with SLSP (containing this compound) B->C D Assessment of Cardiovascular Effects C->D E Echocardiography (Ejection Fraction) D->E F Heart Rate D->F G Serum Biomarkers (LDH, ANP) D->G H Western Blot (Signaling Pathway) D->H

Fig. 1: Experimental workflow for assessing cardiovascular effects.

G SLSP SLSP (contains this compound) PI3K PI3K SLSP->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Excessive Autophagy mTOR->Autophagy Inhibits Protection Cardioprotection Autophagy->Protection (Inhibition leads to)

Fig. 2: Proposed PI3K/Akt/mTOR signaling pathway.

V. Comparison with Alternatives

Due to the absence of specific data for this compound, a direct comparison with alternative treatments is not feasible. However, other saponins from Panax notoginseng have been studied more extensively and are often compared implicitly or explicitly with conventional cardiovascular therapies. For instance, the vasodilatory effects of compounds like Ginsenoside Rb1 and Rg1, mediated by nitric oxide, are a common mechanism shared with some conventional drugs.[4] Similarly, the anti-inflammatory and antioxidant properties of these saponins are relevant to preventing atherosclerosis, a target of statins and other therapies.

VI. Conclusion and Future Directions

The available scientific literature does not currently provide sufficient data to replicate or definitively describe the cardiovascular effects of isolated this compound. While a saponin mixture containing this compound has demonstrated cardioprotective effects in a preclinical model of myocardial injury, further research is required to isolate and characterize the specific contribution of this compound. Future studies should focus on evaluating the effects of purified this compound in various in vitro and in vivo models of cardiovascular disease to elucidate its specific mechanisms of action and therapeutic potential. Such research would be invaluable for the drug development community and would allow for direct comparisons with other notoginsenosides and existing cardiovascular therapies.

References

Assessing the relative potency of Notoginsenoside FP2 and other Panax saponins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological potency of various saponins (B1172615) derived from the Panax genus, with a focus on their anti-inflammatory effects. While this guide aims to include Notoginsenoside FP2, a comprehensive review of available scientific literature reveals a lack of quantitative potency data for this specific compound, precluding its direct comparison with other saponins. This compound has been identified as a dammarane-type bisdesmoside isolated from the fruit pedicels of Panax notoginseng and is noted for its potential in treating cardiovascular diseases.[1] However, detailed experimental data on its specific biological activity and potency are not publicly available at this time.

This document, therefore, focuses on other well-researched Panax saponins, presenting available quantitative data, outlining relevant experimental methodologies, and illustrating key signaling pathways to aid in research and development.

Comparative Potency of Panax Saponins

The anti-inflammatory activity is a key metric for assessing the potency of Panax saponins. This is often evaluated by measuring the inhibition of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6) in cell-based assays. The potency is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

The following tables summarize the available data on the anti-inflammatory potency of several major Panax saponins.

Saponin (B1150181)TargetAssay SystemPotency (IC50)Source
Protopanaxadiol Saponins (PDS)
Ginsenoside Rb1Neuropathic PainIn vivo (Formalin-induced tonic pain)Effective (Dose-dependent)[2]
TNF-α, IL-6 InhibitionLPS-stimulated RAW264.7 cellsMajor anti-inflammatory component[3]
Ginsenoside RdNO ProductionLPS-stimulated BV2 microgliaIC50: > 40 µMInferred from study[2]
Protopanaxatriol Saponins (PTS)
Notoginsenoside R1TNF-α, IL-6 InhibitionLPS-stimulated RAW264.7 cellsMajor anti-inflammatory component[3]
Aβ-induced inflammationPC12 cellsEffective (Suppresses SphK1/NF-κB)[4]
Ginsenoside Rg1Neuropathic PainIn vivo (Formalin-induced tonic pain)Ineffective[2]
TNF-α, IL-6 InhibitionLPS-stimulated RAW264.7 cellsMajor anti-inflammatory component[3]
Ginsenoside ReTNF-α, IL-6 InhibitionLPS-stimulated RAW264.7 cellsMajor anti-inflammatory component[3]
Other Saponins
Ginsenoside 20(S)-Rg3TNF-α, IL-6 InhibitionLPS-stimulated RAW264.7 cellsActive component in steamed Panax notoginseng[3]

Note: Direct IC50 values are not always available in the reviewed literature; potency is sometimes described qualitatively or in terms of relative contribution to the overall effect of an extract.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the anti-inflammatory potency of Panax saponins.

In Vitro Anti-Inflammatory Assay: Inhibition of TNF-α and IL-6 in Macrophages

This protocol is based on methodologies used to evaluate the anti-inflammatory effects of saponins on lipopolysaccharide (LPS)-stimulated macrophage cells.[3]

1. Cell Culture and Seeding:

  • Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
  • Cells are seeded into 24-well plates at a density of 2 x 10⁶ cells/mL (500 µL per well) and allowed to adhere for 24 hours.

2. Saponin Treatment and LPS Stimulation:

  • After adherence, the culture medium is replaced with fresh medium containing various concentrations of the test saponin (e.g., Notoginsenoside R1, Ginsenoside Rb1).
  • The cells are pre-incubated with the saponin for 1 hour.
  • LPS is then added to each well (final concentration of 1.0 µg/mL) to induce an inflammatory response. A control group without LPS and a group with LPS but no saponin are included.

3. Cytokine Measurement:

  • After a 24-hour incubation period with LPS, the cell culture supernatant is collected.
  • The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Data Analysis:

  • The absorbance is read using a microplate reader.
  • The percentage inhibition of each cytokine is calculated relative to the LPS-only control.
  • The IC50 value is determined by plotting the percentage inhibition against the logarithm of the saponin concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed in parallel.

1. Cell Treatment:

  • RAW264.7 cells are seeded in a 96-well plate and treated with the same concentrations of saponins used in the anti-inflammatory assay for the same duration (e.g., 25 hours).

2. MTT Incubation:

  • After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well.
  • The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

3. Formazan Solubilization and Measurement:

  • The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

4. Data Analysis:

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathways and Visualizations

Panax saponins exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target, playing a central role in regulating the expression of pro-inflammatory genes.[5][6][7]

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway. Pro-inflammatory stimuli, such as TNF-α or LPS, activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes. Many Panax saponins are thought to inhibit this pathway, preventing NF-κB activation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkBa_NFkB IκBα-p50/p65 (Inactive) IKK_Complex->IkBa_NFkB Phosphorylates p_IkBa_NFkB P-IκBα-p50/p65 IkBa_NFkB->p_IkBa_NFkB Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation of IκBα NFkB p50/p65 (Active) Proteasome->NFkB Releases NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocates DNA κB Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

Caption: Canonical NF-κB signaling pathway in inflammation.

Experimental Workflow for Anti-Inflammatory Assay

The following diagram outlines the general workflow for assessing the anti-inflammatory potency of a test compound like a Panax saponin using a cell-based assay.

Experimental_Workflow Cell_Culture Culture RAW264.7 Macrophages Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Adherence Incubate for 24h for Adherence Seeding->Adherence Treatment Pre-treat with Panax Saponin (1h) Adherence->Treatment Stimulation Stimulate with LPS (24h) Treatment->Stimulation Supernatant Collect Culture Supernatant Stimulation->Supernatant ELISA Measure Cytokines (TNF-α, IL-6) via ELISA Supernatant->ELISA Analysis Calculate % Inhibition and Determine IC50 ELISA->Analysis End End Analysis->End

Caption: General workflow for in vitro anti-inflammatory screening.

References

Investigating potential synergistic interactions of Notoginsenoside FP2 with other natural compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Potential Synergistic Interactions of Notoginsenoside FP2 for Cardiovascular Applications.

This compound, a dammarane-type saponin (B1150181) isolated from Panax notoginseng, has demonstrated potential in the treatment of cardiovascular diseases. While research on this compound as a standalone agent is ongoing, emerging evidence suggests that its therapeutic efficacy could be significantly enhanced through synergistic interactions with other natural compounds. This guide provides a comparative analysis of the potential synergistic effects of this compound, drawing upon experimental data from studies on total Panax notoginseng saponins (B1172615) (PNS) and other major notoginsenosides. A particular focus is placed on the well-documented synergy between PNS and salvianolic acids from Salvia miltiorrhiza (Danshen), a combination frequently utilized in traditional medicine for cardiovascular health.

Hypothesized Synergistic Partner for this compound: Salvianolic Acid B

Based on extensive research into the synergistic effects of Panax notoginseng and Salvia miltiorrhiza, Salvianolic Acid B is proposed as a prime candidate for synergistic interaction with this compound. The cardioprotective mechanisms of notoginsenosides and salvianolic acids appear to be complementary, targeting multiple pathways involved in myocardial injury, inflammation, and oxidative stress.

Comparative Analysis of Cardioprotective Effects

The following tables summarize quantitative data from in vivo and in vitro studies on the synergistic effects of Panax notoginseng saponins (PNS) and salvianolic acids (SAL). While these studies do not specifically isolate this compound, the data provides a strong foundation for hypothesizing its synergistic potential.

Table 1: In Vivo Cardioprotective Effects in a Rat Model of Myocardial Ischemia/Reperfusion

Treatment GroupInfarct Size (%)Neurological Deficit ScoreEvans Blue Content (μg/g)
Sham005.2 ± 1.3
Ischemia/Reperfusion (I/R)45.8 ± 5.13.2 ± 0.415.8 ± 2.1
Salvianolic Acids (SAL)32.5 ± 4.22.5 ± 0.511.2 ± 1.8
Panax notoginseng Saponins (PNS)30.1 ± 3.92.3 ± 0.410.5 ± 1.5
SAL + PNS18.2 ± 3.5#1.4 ± 0.3#7.1 ± 1.2*#

Data are presented as mean ± SD. *p < 0.05 vs. I/R group; #p < 0.05 vs. SAL or PNS group. Data extrapolated from studies on PNS and SAL combinations[1][2].

Table 2: In Vitro Protective Effects on H9c2 Cardiomyocytes against Hypoxia/Reoxygenation Injury

Treatment GroupCell Viability (%)LDH Leakage (% of Control)Apoptosis Rate (%)
Control1001005.2 ± 1.1
Hypoxia/Reoxygenation (H/R)52.3 ± 4.8215.4 ± 15.235.8 ± 3.2
Salvianolic Acids (SAL)68.7 ± 5.1162.1 ± 10.824.1 ± 2.5
Panax notoginseng Saponins (PNS)72.5 ± 6.2155.8 ± 11.521.7 ± 2.1
SAL + PNS88.1 ± 7.5#118.3 ± 9.7#10.3 ± 1.5*#

Data are presented as mean ± SD. *p < 0.05 vs. H/R group; #p < 0.05 vs. SAL or PNS group. Data extrapolated from studies on PNS and SAL combinations[3].

Experimental Protocols

In Vivo Myocardial Ischemia/Reperfusion (I/R) Model
  • Animal Model : Male Sprague-Dawley rats (250-300g) are used.

  • Anesthesia : Animals are anesthetized with an intraperitoneal injection of sodium pentobarbital (B6593769) (50 mg/kg).

  • Surgical Procedure : The left anterior descending (LAD) coronary artery is ligated with a silk suture. After 30 minutes of ischemia, the suture is released to allow for 2 hours of reperfusion.

  • Treatment : Drug solutions (Salvianolic Acids, Panax notoginseng Saponins, or their combination) are administered intravenously at the onset of reperfusion.

  • Infarct Size Measurement : After the reperfusion period, the heart is excised, and the left ventricle is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

  • Neurological Deficit Scoring : Neurological function is assessed using a five-point scale.

  • Blood-Brain Barrier Permeability : Evans blue dye is injected intravenously before the end of the experiment to assess the integrity of the blood-brain barrier.

In Vitro Hypoxia/Reoxygenation (H/R) Model
  • Cell Culture : H9c2 cardiomyocytes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Hypoxia Induction : Cells are placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for 6 hours.

  • Reoxygenation : The cells are returned to a normoxic incubator (95% air, 5% CO2) for 12 hours.

  • Treatment : Cells are pre-treated with Salvianolic Acids, Panax notoginseng Saponins, or their combination for 2 hours before hypoxia.

  • Cell Viability Assay : Cell viability is assessed using the MTT assay.

  • LDH Leakage Assay : Lactate dehydrogenase (LDH) release into the culture medium is measured to quantify cell membrane damage.

  • Apoptosis Assay : Apoptosis is quantified using flow cytometry after staining with Annexin V-FITC and propidium (B1200493) iodide.

Mandatory Visualizations

Signaling Pathway of Synergistic Cardioprotection

Synergy_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ischemic Insult Ischemic Insult PI3K PI3K Ischemic Insult->PI3K Inhibits This compound This compound This compound->PI3K Salvianolic Acid B Salvianolic Acid B Salvianolic Acid B->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bax Bax Akt->Bax Inhibits Bcl2 Bcl2 Akt->Bcl2 Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Caspase3 Caspase3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Caspase3->Apoptosis Induces

Caption: Synergistic activation of the PI3K/Akt/mTOR pathway.

Experimental Workflow for In Vivo Myocardial Infarction Model

Experimental_Workflow A Animal Acclimatization B Baseline Echocardiography A->B C Myocardial Ischemia/Reperfusion Surgery B->C D Treatment Administration (FP2, SAL, FP2+SAL, Vehicle) C->D E Post-treatment Monitoring D->E F Functional Assessment (Echocardiography) E->F G Histological Analysis (TTC Staining) F->G H Biochemical Analysis (Cardiac Enzymes, Inflammatory Markers) G->H

Caption: In vivo experimental workflow for MI studies.

Conclusion and Future Directions

The presented data, extrapolated from studies on total Panax notoginseng saponins, strongly suggests a high potential for synergistic interaction between this compound and natural compounds like Salvianolic Acid B in the context of cardiovascular disease. The convergence of their mechanisms on the PI3K/Akt/mTOR signaling pathway provides a solid rationale for this hypothesis.

Future research should focus on direct experimental validation of the synergistic effects of isolated this compound with Salvianolic Acid B and other promising natural compounds. Such studies will be crucial in elucidating the precise molecular interactions and optimizing dosage combinations for potential clinical applications in the prevention and treatment of myocardial infarction and other cardiovascular pathologies. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational framework for designing these future investigations.

References

Safety Operating Guide

Safe Disposal of Notoginsenoside FP2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Key Principles for Chemical Waste Disposal

The proper management of chemical waste is a critical aspect of laboratory safety. The fundamental approach involves identifying, segregating, and safely storing waste until it can be removed by trained professionals. All chemical waste should be considered hazardous unless confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[5][6]

Disposal Phase Action Required Key Considerations
1. Classification Treat Notoginsenoside FP2 as hazardous waste.Due to the lack of specific toxicity data, assume the substance is hazardous to prevent accidental exposure or environmental contamination.[6][7]
2. Collection & Storage Use a designated, compatible, and leak-proof container with a screw-on cap.[6][7][8]The container must be chemically resistant to the waste it holds. Ensure the container is kept closed except when adding waste.[7][9]
3. Labeling Affix a "Hazardous Waste" label to the container.[5][7][9][10]The label must include the full chemical name ("this compound"), the quantity, and the date of accumulation.[9][11] Do not use abbreviations or chemical formulas.[7]
4. Segregation Store the this compound waste separately from other chemical waste streams.[12]Incompatible wastes must be segregated to prevent dangerous reactions. Store in a designated secondary containment area.[7][8]
5. Contaminated Items Dispose of chemically contaminated lab trash (e.g., gloves, wipes, pipette tips) as hazardous waste.[8]These items should be double-bagged in clear plastic bags and labeled with the chemical constituents.[8]
6. Empty Containers Triple-rinse empty this compound containers with a suitable solvent.[5][7][10]The rinsate must be collected and disposed of as hazardous waste.[5][7] After rinsing and defacing the label, the container may be disposed of as regular trash.[5][10]
7. Final Disposal Arrange for professional disposal through your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[10][11]Never dispose of chemical waste down the drain or in the regular trash.[6][13]

Experimental Protocols

The disposal procedures outlined do not rely on specific experimental protocols but rather on established safety guidelines for handling laboratory chemical waste. The primary "protocol" is the institutional procedure for hazardous waste pickup, which should be followed precisely.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

NotoginsenosideFP2_Disposal cluster_prep Waste Generation & Initial Handling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start This compound Waste Generated (Solid, Liquid, or Contaminated Labware) classify Classify as Hazardous Waste (Toxicity Unknown) start->classify container Select a Compatible, Leak-Proof Container classify->container label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container segregate Segregate from Incompatible Wastes label_container->segregate store Store in Designated Secondary Containment Area segregate->store check_full Container Full? store->check_full check_full->store No request_pickup Request Pickup from EHS or Licensed Contractor check_full->request_pickup Yes end Waste Removed for Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound.

This structured approach ensures that all waste generated from research involving this compound is managed in a safe, compliant, and environmentally responsible manner. Always consult your institution's specific hazardous waste management plan and contact your EHS department for guidance.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。